molecular formula C6H6N4O B1460582 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine CAS No. 7152-19-4

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Cat. No.: B1460582
CAS No.: 7152-19-4
M. Wt: 150.14 g/mol
InChI Key: WGBRHUINONWPFT-UHFFFAOYSA-N
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Description

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67127. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methyl-6-oxo-1H-pyrimidin-2-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)8-3-7/h2H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBRHUINONWPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30991997
Record name (4-Hydroxy-6-methylpyrimidin-2(1H)-ylidene)cyanamide
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Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7152-19-4
Record name NSC67127
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Hydroxy-6-methylpyrimidin-2(1H)-ylidene)cyanamide
Source EPA DSSTox
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Record name 7152-19-4
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Foundational & Exploratory

An In-depth Technical Guide to 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine (CAS No. 7152-19-4), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical properties, synthesis, and potential applications, offering insights for researchers and professionals in drug development.

Core Chemical Identity

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine, also known by its IUPAC name [(4-Hydroxy-6-methylpyrimidin-2-yl)amino]formonitrile, is a pyrimidine derivative characterized by a cyanoamino substituent at the 2-position, a hydroxyl group at the 4-position, and a methyl group at the 6-position of the pyrimidine ring.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; N1 [label="N", pos="0,1!"]; C2 [label="C", pos="-0.87,-0.5!"]; N3 [label="N", pos="0.87,-0.5!"]; C4 [label="C", pos="0.87,-1.5!"]; C5 [label="C", pos="0,-2.5!"]; C6 [label="C", pos="-0.87,-1.5!"]; N_cyano [label="N", pos="-2.5,-0.5!"]; C_cyano [label="C", pos="-3.37,-0.5!"]; N_amino [label="N", pos="-1.74,0!"]; H_amino [label="H", pos="-1.74,0.5!"]; O_hydroxy [label="O", pos="1.74,-1.5!"]; H_hydroxy [label="H", pos="2.24,-1.5!"]; C_methyl [label="CH3", pos="-1.74,-2!"]; H_C5 [label="H", pos="0,-3!"];

} Molecular Structure of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Physicochemical Properties

A summary of the known physicochemical properties of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is presented in the table below. It is important to note that comprehensive experimental data for this compound is limited in publicly accessible literature, and some properties are inferred from related structures or computational models.

PropertyValueSource
CAS Number 7152-19-4[1]
Molecular Formula C₆H₆N₄O[1]
Molecular Weight 150.14 g/mol [2]
Melting Point 280 °C[2]
Appearance White to off-white solid (predicted)
Solubility Sparingly soluble in water; likely soluble in polar organic solvents like DMSO and DMF (inferred)
Boiling Point Decomposes before boiling (predicted)

Synthesis and Manufacturing

The primary synthetic route to 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine involves the condensation of a β-ketoester with a guanidine derivative. Specifically, the reaction of ethyl acetoacetate with cyanoguanidine (dicyandiamide) in the presence of a base such as sodium ethoxide is the most plausible and documented method.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} General Synthesis Workflow

Experimental Protocol: Synthesis via Cyclocondensation

The following protocol is a generalized procedure based on established methods for pyrimidine synthesis.[3] Optimization may be required to achieve high yields and purity.

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be performed with caution.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a solution of cyanoguanidine in absolute ethanol.

  • Addition of β-Ketoester: Slowly add ethyl acetoacetate to the reaction mixture via the dropping funnel.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with an acid (e.g., acetic acid or dilute hydrochloric acid) to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration, wash with cold water and ethanol, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Reactivity and Chemical Behavior

The chemical reactivity of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is dictated by the functional groups present on the pyrimidine ring.

  • Tautomerism: The 4-hydroxy group can exist in tautomeric equilibrium with its keto form, 2-cyanoamino-6-methyl-1,6-dihydropyrimidin-4(3H)-one. The predominant tautomer will depend on the solvent and solid-state packing.

  • Acidity and Basicity: The pyrimidine ring nitrogens are weakly basic. The hydroxyl group is weakly acidic, and the N-H proton of the cyanoamino group also possesses some acidity.

  • Cyano Group Reactivity: The cyano group can undergo various transformations, such as hydrolysis to a carboxamide or carboxylic acid, or reduction to an aminomethyl group.

  • Amino Group Reactivity: The amino part of the cyanoamino group can act as a nucleophile in reactions such as acylation and alkylation.

Potential Applications in Research and Drug Development

While specific biological activities of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine are not extensively documented, its structural motifs suggest several areas of potential interest for researchers.

  • Scaffold for Medicinal Chemistry: The pyrimidine core is a common scaffold in a wide range of biologically active compounds, including antivirals, anticancer agents, and kinase inhibitors.[4] This compound serves as a valuable starting material for the synthesis of more complex derivatives.

  • Pyrimidine Antagonist: It has been described as a pyrimidine antagonist, suggesting it may interfere with the metabolism of nucleotides.[2] This property could be explored in the context of antimicrobial or anticancer research.

  • Guanidine-Related Metabolism Studies: Its structural similarity to guanidine-containing compounds makes it a useful tool for studying the structure-activity relationships of enzymes and receptors involved in guanidine metabolism.[2]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a pyrimidine derivative with potential as a building block in synthetic and medicinal chemistry. While comprehensive data on its properties and reactivity are still emerging, its structural features suggest avenues for further investigation, particularly in the development of novel therapeutic agents. This guide provides a foundational understanding of this compound to aid researchers in their scientific endeavors.

References

  • ResearchGate. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. [Link]

  • Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]

  • ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. [Link]

  • PubChem. (n.d.). (4,4,6-Trimethyl-1,4-dihydropyrimidin-2-yl)cyanamide. [Link]

  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

  • SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

  • PubChem. (n.d.). Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)-. [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. [Link]

  • Pandawa Institute Journals. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive framework for the structural elucidation of 2-cyanoamino-4-hydroxy-6-methylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document outlines a multi-faceted analytical approach, grounded in established spectroscopic and crystallographic techniques. While direct literature on this specific molecule is sparse, this guide leverages extensive data from analogous pyrimidine derivatives to present a robust and scientifically rigorous methodology.

Foundational Strategy: An Integrated Spectroscopic Approach

The definitive determination of the molecular structure of 2-cyanoamino-4-hydroxy-6-methylpyrimidine necessitates a synergistic application of multiple analytical techniques. This integrated approach ensures self-validation of the proposed structure by correlating data from orthogonal methods. The primary techniques discussed herein are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. In cases where unambiguous structural confirmation is required, single-crystal X-ray crystallography is the ultimate arbiter.

Logical Workflow for Structure Elucidation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structural Confirmation cluster_elucidation Structure Elucidation Synthesis Proposed Synthesis: Guanidine + Ethyl Cyanoacetate Derivative Purification Purification: Recrystallization / Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, DEPT, 2D-NMR) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR FT-IR Spectroscopy Purification->IR Elucidation Data Integration & Structure Proposal NMR->Elucidation MS->Elucidation IR->Elucidation XRay Single-Crystal X-ray Crystallography (Optional) Elucidation->XRay Tautomers cluster_keto Keto Tautomer cluster_enol Enol Tautomer Keto Structure A (4-oxo-1,4-dihydro) Enol Structure B (4-hydroxy) Keto->Enol Equilibrium

An In-depth Technical Guide to 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine (CAS: 7152-19-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine (CAS: 7152-19-4), a heterocyclic compound with potential applications in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures and its precursor, 2-Amino-4-Hydroxy-6-Methylpyrimidine, to present a scientifically grounded resource. The guide covers proposed synthesis, physicochemical properties, potential tautomeric forms, and a hypothesized mechanism of action as a pyrimidine antagonist and guanidine inhibitor. Methodologies for synthesis and characterization are detailed, supported by predictive data and established chemical principles. This document aims to serve as a foundational resource to stimulate and guide further research into this promising compound.

Introduction and Chemical Identity

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine, also known by its IUPAC name [(4-Hydroxy-6-methylpyrimidin-2-yl)amino]formonitrile, is a derivative of the well-studied 2-Amino-4-Hydroxy-6-Methylpyrimidine scaffold. The introduction of a cyano group to the exocyclic amine dramatically alters the electronic and steric properties of the molecule, suggesting a unique pharmacological profile. Pyrimidine derivatives are of significant interest in drug discovery, forming the core of numerous antiviral and anticancer agents.[1] The cyanoamino functionality further expands the potential for this molecule to interact with biological targets.

Table 1: Chemical and Physical Properties

PropertyValueSource/Method
CAS Number 7152-19-4Chemical Catalogs
Molecular Formula C₆H₆N₄OCalculated
Molecular Weight 150.14 g/mol Calculated
Appearance Predicted to be a solid at room temperature.Inferred from similar structures
Melting Point >300 °C (Predicted, based on precursor)[2]
Solubility Predicted to be soluble in DMSO and sparingly soluble in polar protic solvents.Inferred from precursor solubility[2]
pKa Predicted to have both acidic and basic centers.Inferred from chemical structure

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 2-Amino-4-Hydroxy-6-Methylpyrimidine with cyanogen bromide (BrCN) in a suitable solvent system. This reaction is a common method for the introduction of a cyano group onto an amino functionality.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 2-Amino-4-Hydroxy-6-Methylpyrimidine Product 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine Reactant1->Product Reaction Reactant2 Cyanogen Bromide (BrCN) Reactant2->Product Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Product Base Base (e.g., Triethylamine) Base->Product

Caption: Proposed synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on general chemical principles for the cyanation of aromatic amines. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-Amino-4-Hydroxy-6-Methylpyrimidine (1 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and stir for 15 minutes at room temperature.

  • Cyanation: Dissolve cyanogen bromide (1.1 equivalents) in the same solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and then a non-polar solvent like diethyl ether to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Structural Elucidation and Characterization

Due to the lack of published experimental data, the characterization of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine would rely on a combination of spectroscopic techniques. The following are predicted spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, a singlet for the vinyl proton on the pyrimidine ring, and a broad singlet for the N-H proton. The hydroxyl proton may be observable depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the carbons of the pyrimidine ring, and the cyano carbon. The chemical shift of the cyano carbon would be characteristic.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to display characteristic absorption bands:

  • A sharp, medium-intensity peak around 2150-2250 cm⁻¹ corresponding to the C≡N stretch of the cyano group.

  • A broad absorption in the region of 3200-3500 cm⁻¹ for the O-H and N-H stretching vibrations.

  • Peaks in the 1500-1650 cm⁻¹ region corresponding to C=C and C=N stretching of the pyrimidine ring.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 150.14. Fragmentation patterns could provide further structural information.

Tautomerism

Like its precursor, 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine can exist in several tautomeric forms. The equilibrium between these forms is influenced by the solvent and the solid-state packing. The primary tautomerism involves the hydroxy-pyrimidine ring (keto-enol tautomerism) and the cyanoamino group (amino-imino tautomerism).

Tautomers T1 Hydroxy-Amino Tautomer T2 Keto-Amino Tautomer T1->T2 Keto-Enol T3 Hydroxy-Imino Tautomer T1->T3 Amino-Imino T2->T1 T3->T1

Caption: Potential tautomeric forms of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

The keto-amino tautomer is often the more stable form for similar 4-hydroxypyrimidines in the solid state and in many solvents.[2] The presence of the electron-withdrawing cyano group may influence this equilibrium.

Proposed Biological Activity and Mechanism of Action

Based on information from a chemical supplier, 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is described as a pyrimidine antagonist that inhibits the activity of guanidines.[3]

Pyrimidine Antagonism

Pyrimidine antagonists are a class of compounds that interfere with the synthesis of pyrimidine nucleosides, which are essential building blocks for DNA and RNA.[4] By mimicking the structure of natural pyrimidines, these antagonists can inhibit enzymes involved in nucleotide metabolism, leading to the disruption of DNA replication and cell division. This mechanism is a cornerstone of many anticancer therapies.[5]

Guanidine Inhibition

The guanidinium group is a common functional group in biologically active molecules and plays a crucial role in the function of many enzymes and receptors through hydrogen bonding and electrostatic interactions.[6] Inhibition of guanidine-metabolizing enzymes or guanidinium-binding proteins can have significant physiological effects. The cyanoamino group of the title compound may act as a bioisostere for a guanidinium group, allowing it to bind to and inhibit guanidine-recognizing proteins.

Mechanism cluster_compound 2-Cyanoamino-4-Hydroxy- 6-Methylpyrimidine cluster_pathway1 Nucleotide Synthesis Pathway cluster_pathway2 Guanidine-Dependent Pathway cluster_outcome Cellular Outcome Compound Pyrimidine Antagonist & Guanidine Inhibitor Enzyme1 Pyrimidine Biosynthesis Enzymes Compound->Enzyme1 Inhibits Enzyme2 Guanidine-Binding Protein/Enzyme Compound->Enzyme2 Inhibits Nucleotides Reduced Pyrimidine Nucleotides Enzyme1->Nucleotides Blocked Outcome Inhibition of DNA/RNA Synthesis & Disruption of Guanidine Signaling Nucleotides->Outcome Bio_Process Disrupted Biological Process Enzyme2->Bio_Process Blocked Bio_Process->Outcome

Caption: Hypothesized dual mechanism of action.

Applications in Drug Development and Research

The proposed dual mechanism of action suggests that 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine could be a valuable lead compound in several therapeutic areas:

  • Oncology: As a pyrimidine antagonist, it has the potential to inhibit the proliferation of cancer cells.[5]

  • Antiviral Therapy: Many antiviral drugs are nucleoside analogs, and as a pyrimidine antagonist, this compound could interfere with viral replication.

  • Metabolic Disorders: By inhibiting guanidine-related enzymes, it may have applications in metabolic diseases where these pathways are dysregulated.

Safety and Handling

As there is no specific safety data sheet (SDS) for 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine, precautions should be based on the reactivity of the functional groups and the data for its precursor.

  • General Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: The toxicity of this compound is unknown. Assume it is harmful if swallowed, inhaled, or comes into contact with skin. The cyano group suggests that it should be handled with caution.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a largely unexplored derivative of a well-known pharmacophore. This guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, structure, and potential biological activity. The hypothesized dual mechanism as a pyrimidine antagonist and a guanidine inhibitor makes it a compelling candidate for further investigation in drug discovery programs. Experimental validation of the proposed synthesis, detailed spectroscopic characterization, and in vitro and in vivo biological evaluation are essential next steps to unlock the full potential of this intriguing molecule.

References

  • In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Biosynthesis of guanidine-containing natural products in cyanobacteria. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Cyanation reaction safety. (2024, June 6). YouTube. Retrieved January 26, 2026, from [Link]

  • A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • (PDF) Synthesis of 2-Cyanopyrimidines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Pyrimidine Antagonists Pharmacology. (2025, May 22). Medcrine. Retrieved January 26, 2026, from [Link]

  • 2,4-Diamino-6-hydroxypyrimidine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 26, 2026, from [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • New route for the synthesis of new cyanoimino- and cyanoaminopyrimidines. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Cyanation of aromatic halides using sodium cyanide in DMF presently,Any other non hazardous way is there. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Biosynthesis of guanidine-containing natural products in cyanobacteria. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Genetic factors influencing pyrimidine-antagonist chemotherapy. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation. (n.d.). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Examples Of pyrimidine antagonists used in cancer therapy Antimetabolite drugs. (2025, May 3). YouTube. Retrieved January 26, 2026, from [Link]

  • Biosynthesis of guanidine-containing natural products in cyanobacteria. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

Foreword: On the Subject of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 2-Amino-4-Hydroxy-6-Methylpyrimidine

This guide addresses the solubility profile of 2-Amino-4-Hydroxy-6-Methylpyrimidine. Initial research for the specifically requested "2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine" did not yield sufficient public data to construct a comprehensive technical profile. The cyanoamino moiety represents a significant structural difference from the more widely studied amino analogue. However, the principles, methodologies, and analytical reasoning detailed herein for 2-Amino-4-Hydroxy-6-Methylpyrimidine provide a robust and directly applicable framework for researchers investigating the solubility of related pyrimidine derivatives.

Introduction: Solubility as a Cornerstone of Drug Development

In the trajectory of drug discovery and development, the aqueous solubility of a compound is a critical physicochemical property that dictates its fate from the laboratory bench to clinical application. For orally administered drugs, solubility is a prerequisite for absorption and, consequently, bioavailability. Poor solubility can lead to erratic absorption, high inter-individual variability, and ultimately, therapeutic failure. Beyond its in-vivo implications, solubility profoundly impacts in-vitro screening, formulation development, and manufacturing processes[1].

This guide provides a detailed examination of the solubility profile of 2-Amino-4-Hydroxy-6-Methylpyrimidine, a heterocyclic compound belonging to a class of molecules with significant biological relevance[2]. We will dissect its physicochemical properties, explore the theoretical underpinnings of solubility, and present field-proven experimental protocols for its accurate determination. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to understand, measure, and strategically approach the solubility challenges associated with this compound and its structural congeners.

Physicochemical Profile of 2-Amino-4-Hydroxy-6-Methylpyrimidine

A thorough understanding of a compound's intrinsic properties is the first step in predicting and interpreting its solubility behavior. 2-Amino-4-Hydroxy-6-Methylpyrimidine, also known by its tautomeric name 2-amino-6-methyl-1H-pyrimidin-4-one, possesses structural features that directly influence its interaction with various solvents[3][4].

PropertyValueSource
Molecular Formula C₅H₇N₃O[3][5]
Molecular Weight 125.13 g/mol [3][4]
Appearance White to cream powder/crystal[3][6]
Melting Point >300 °C[3]
IUPAC Name 2-amino-6-methyl-1H-pyrimidin-4-one[3][4]
Computed XLogP3 -0.9[4]
Hydrogen Bond Donors 2 (Computed)[4]
Hydrogen Bond Acceptors 2 (Computed)[4]

Expert Analysis of Physicochemical Properties:

  • High Melting Point: The melting point of >300 °C is indicative of a highly stable crystal lattice structure. Significant energy is required to overcome the intermolecular forces (primarily hydrogen bonding and π-stacking between the pyrimidine rings) holding the molecules together in the solid state. This strong crystal lattice energy is a major factor contributing to its low aqueous solubility.

  • Hydrophilicity vs. Insolubility: The computed XLogP3 of -0.9 suggests the molecule is inherently hydrophilic and should partition favorably into water[4]. However, this is contradicted by reports stating it is "insoluble in water"[3]. This common paradox in drug development highlights that for solid compounds, the energy required to break the crystal lattice can be far greater than the energy gained from solvation, even for a hydrophilic molecule.

  • Tautomerism and Ionization: The compound exists in tautomeric equilibrium between the hydroxy-pyrimidine and pyrimidin-one forms. Furthermore, the presence of an acidic hydroxyl group and a basic amino group means the molecule's ionization state is highly dependent on pH. This is a critical lever for solubility manipulation.

  • Polymorphism: The existence of a trihydrate crystal structure has been reported[7]. Different crystalline forms (polymorphs) and solvates can exhibit different solubilities and dissolution rates. The most stable crystalline form will have the lowest thermodynamic solubility.

The Duality of Solubility: Kinetic vs. Thermodynamic

In drug discovery, not all solubility measurements are equal. The distinction between kinetic and thermodynamic solubility is crucial and relates to the stage of development and the question being asked[8][9].

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and precipitates from a supersaturated solution, often generated by adding a DMSO stock solution to an aqueous buffer[1][10]. It is a high-throughput measurement used in early discovery to flag potential issues. However, it often overestimates the true solubility because it may reflect the solubility of an amorphous or metastable solid form[9].

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, when the solution is in equilibrium with the most stable solid form of the compound[8][11]. This is the "gold standard" measurement, essential for lead optimization, pre-formulation, and regulatory filings[12].

Supersaturated solutions are thermodynamically unstable and will eventually precipitate to reach equilibrium[8]. Understanding this distinction prevents costly misinterpretations of a compound's developability.

Experimental Determination of Solubility: A Validated Workflow

Accurate solubility determination requires robust, well-controlled experimental protocols. The following section details the methodologies for both kinetic and thermodynamic solubility assessment.

Logical Workflow for Solubility Assessment

The choice of assay depends on the development stage. Early discovery prioritizes speed (kinetic), while later stages demand accuracy (thermodynamic).

G cluster_0 Early Discovery Screening cluster_1 Lead Optimization & Pre-formulation Kinetic Kinetic Solubility Assay (Turbidimetric) DMSO_Stock Prepare 10-20 mM Stock in DMSO Dilution Add DMSO stock to buffer, creating supersaturation DMSO_Stock->Dilution Aqueous_Buffer Dispense Aqueous Buffer (e.g., PBS pH 7.4) Aqueous_Buffer->Dilution Turbidity Measure Turbidity/ Precipitation (Nephelometry) Dilution->Turbidity Turbidity->Kinetic Fast, High-Throughput Thermodynamic Thermodynamic Solubility Assay (Shake-Flask) Excess_Solid Add Excess Solid Compound to Buffer Equilibrate Agitate at 37°C (e.g., 24-72h) Excess_Solid->Equilibrate Sample Sample Supernatant Over Time (e.g., 24, 48, 72h) Equilibrate->Sample Separate Separate Solid (Centrifuge/Filter) Sample->Separate Quantify Quantify Concentration (HPLC-UV) Separate->Quantify Quantify->Thermodynamic Accurate, Gold-Standard Start Compound Available Start->DMSO_Stock Start->Excess_Solid

Sources

An In-Depth Technical Guide to 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document delves into its fundamental properties, synthesis, and potential applications, offering a valuable resource for researchers and professionals in drug development.

Core Molecular Attributes

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine, also known by its IUPAC name N-(4-hydroxy-6-methylpyrimidin-2-yl)cyanamide, is a pyrimidine derivative characterized by the presence of a cyanoamino group at the 2-position, a hydroxyl group at the 4-position, and a methyl group at the 6-position of the pyrimidine ring.

Molecular Formula and Weight

The chemical formula for this compound is C₆H₆N₄O .[1] Its molecular weight is 150.138 g/mol .[1]

Structural Representation

The 2D and 3D structures of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine are crucial for understanding its chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₆N₄O[1]
Molecular Weight 150.138 g/mol [1]
CAS Number 7152-19-4[1]

Synthesis and Mechanistic Insights

The synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is typically achieved through a condensation reaction. The primary starting materials for this synthesis are dicyandiamide, ethyl acetoacetate, and a strong base such as sodium ethoxide.[1]

Synthesis Workflow

The synthesis involves a multi-step process initiated by the reaction of the starting materials. A generalized workflow for the synthesis is outlined below.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product dicyandiamide Dicyandiamide condensation Condensation Reaction dicyandiamide->condensation eaa Ethyl Acetoacetate eaa->condensation base Sodium Ethoxide base->condensation Base Catalyst cyclization Intramolecular Cyclization condensation->cyclization Intermediate Formation product 2-Cyanoamino-4-Hydroxy- 6-Methylpyrimidine cyclization->product

Caption: General workflow for the synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

Experimental Protocol: A Representative Synthesis

Materials:

  • Dicyandiamide

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Dicyandiamide is added to the sodium ethoxide solution and stirred until dissolved.

  • Ethyl acetoacetate is then added dropwise to the reaction mixture.

  • The mixture is heated under reflux for several hours to facilitate the condensation and cyclization reactions.

  • After cooling, the reaction mixture is acidified to precipitate the crude product.

  • The crude product is then collected by filtration, washed, and recrystallized from a suitable solvent to yield the purified 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is limited in the public domain, the pyrimidine scaffold is a well-established and highly significant pharmacophore in drug discovery.[2][3][4] Derivatives of the 2-aminopyrimidine core, a structurally related motif, have shown a wide range of biological activities, including their use as kinase inhibitors and in the development of anticancer agents.[5]

The presence of the cyanoamino group in 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine offers a unique point for further chemical modification, allowing for the generation of diverse compound libraries for screening against various therapeutic targets. The exploration of 2-cyanoaminopyrimidine derivatives in medicinal chemistry is an active area of research.[6]

Potential as a Scaffold

The structural features of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine, including the reactive cyanoamino group and the pyrimidine core, make it an attractive scaffold for the design of novel bioactive molecules. Potential therapeutic areas where derivatives of this compound could be explored include oncology, infectious diseases, and inflammatory conditions, given the broad spectrum of activities associated with the pyrimidine class of compounds.

G cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Applications CHMP 2-Cyanoamino-4-Hydroxy- 6-Methylpyrimidine Scaffold modification Modification of Cyanoamino Group CHMP->modification oncology Oncology modification->oncology Targeted Inhibitors infectious Infectious Diseases modification->infectious Antimicrobial Agents inflammatory Inflammatory Conditions modification->inflammatory Modulators of Inflammatory Pathways

Caption: Potential derivatization and therapeutic applications of the 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine scaffold.

Safety and Handling

Detailed safety and handling information for 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is not extensively documented. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a pyrimidine derivative with a confirmed molecular formula and weight. While detailed experimental data and specific applications are not widely reported, its synthesis from readily available starting materials and the known pharmacological importance of the pyrimidine scaffold suggest its potential as a valuable building block in medicinal chemistry. Further research into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]

  • Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Arkivoc. Available at: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. Available at: [Link]

  • (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Available at: [Link]

  • Mechanism of the dicyandiamide/epoxide reaction. SciSpace. Available at: [Link]

  • Pharmacological potentials of pyrimidine derivative: A review | Request PDF. ResearchGate. Available at: [Link]

  • New route for the synthesis of new cyanoimino- and cyanoaminopyrimidines | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. Available at: [Link]

  • Biological Activity and Stability of Aeruginosamides from Cyanobacteria. MDPI. Available at: [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available at: [Link]

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An In-depth Technical Guide to 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine: From Discovery to its Role in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoamino-4-hydroxy-6-methylpyrimidine is a heterocyclic organic compound that holds a significant, albeit often understated, role in the landscape of medicinal chemistry. While not a blockbuster drug in itself, its history is intrinsically linked to the development of revolutionary pharmaceuticals. This technical guide provides a comprehensive overview of this pyrimidine derivative, from its probable first synthesis based on established chemical principles to its crucial role as a key intermediate in the synthesis of blockbuster drugs. We will delve into its chemical properties, a detailed synthetic protocol, and its most notable application in the development of histamine H2 receptor antagonists.

The Genesis of a Scaffold: Discovery and Historical Context

The precise moment of "discovery" for 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is not marked by a singular, celebrated event. Instead, its emergence is rooted in the rich and extensive history of pyrimidine chemistry. The synthesis of pyrimidines, a class of aromatic heterocyclic compounds, dates back to the 19th century, with the Biginelli reaction, first reported in 1893, being a cornerstone for the creation of a wide array of pyrimidine derivatives.[1]

The most probable first synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine arises from the logical extension of well-established pyrimidine synthesis methodologies, specifically the reaction of a β-dicarbonyl compound with a guanidine derivative. In this case, the key precursors are ethyl acetoacetate and cyanoguanidine (also known as dicyandiamide). Cyanoguanidine itself has been a valuable building block in the synthesis of various heterocycles since the early 20th century.[2] Given the long history of these fundamental reactions, it is likely that 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine was first synthesized and characterized as part of broader explorations into the vast chemical space of pyrimidine derivatives, long before its most significant application was realized.

Chemical Properties and Tautomerism

2-Cyanoamino-4-hydroxy-6-methylpyrimidine, with the chemical formula C₆H₆N₄O, exists as a stable crystalline solid. A key feature of its structure is the potential for tautomerism. The hydroxyl group at the 4-position can exist in equilibrium with its keto form, 2-cyanoamino-6-methyl-3,4-dihydropyrimidin-4-one. This tautomeric equilibrium is a common characteristic of hydroxypyrimidines and can influence the compound's reactivity and biological interactions.

PropertyValue
Molecular Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
CAS Number 7152-19-4
Appearance White to off-white crystalline powder
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF

Synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine: A Step-by-Step Protocol

The synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a classic example of a condensation reaction to form a pyrimidine ring. The following protocol is based on the well-established reaction between cyanoguanidine and ethyl acetoacetate.

Reaction Principle: The reaction proceeds via a nucleophilic addition of the guanidine nitrogen to one of the carbonyl groups of the ethyl acetoacetate, followed by an intramolecular condensation and dehydration to form the stable pyrimidine ring.

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add an equimolar amount of cyanoguanidine with stirring until it is fully dissolved.

  • Initiation of Condensation: Slowly add an equimolar amount of ethyl acetoacetate to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The sodium salt of the product will precipitate out.

  • Purification: Filter the precipitate and wash it with cold ethanol. The resulting solid is then dissolved in water and acidified with a weak acid, such as acetic acid, to precipitate the final product, 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water to yield a pure crystalline solid.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Cyanoguanidine Cyanoguanidine Condensation Condensation Reaction Cyanoguanidine->Condensation EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Condensation SodiumEthoxide Sodium Ethoxide (Base) SodiumEthoxide->Condensation Catalyst Ethanol Ethanol (Solvent) Ethanol->Condensation Solvent Reflux Reflux (Heat) Reflux->Condensation Energy Product 2-Cyanoamino-4-Hydroxy- 6-Methylpyrimidine Condensation->Product

Caption: Synthetic workflow for 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

A Pivotal Role in Drug Development: The Synthesis of Cimetidine

The most significant contribution of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine to the pharmaceutical industry is its role as a key intermediate in the synthesis of Cimetidine .[3] Cimetidine, marketed under the brand name Tagamet, was a revolutionary drug for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[4] It was one of the first histamine H2 receptor antagonists, a class of drugs that profoundly changed the management of acid-related disorders.

The synthesis of Cimetidine involves a multi-step process where 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine serves as a crucial building block for constructing the core guanidine structure of the final drug molecule. While various synthetic routes to Cimetidine have been developed, a common pathway involves the conversion of the hydroxyl group of the pyrimidine to a leaving group, followed by reaction with a side chain containing the imidazole moiety.

CimetidineSynthesis cluster_starting_material Key Intermediate cluster_modifications Chemical Modifications cluster_intermediate Key Intermediate cluster_final_product Final Drug Pyrimidine 2-Cyanoamino-4-Hydroxy- 6-Methylpyrimidine Chlorination Chlorination (e.g., POCl₃) Pyrimidine->Chlorination Step 1 SideChainAddition Side-chain Addition Chlorination->SideChainAddition Step 2 GuanidineIntermediate N-cyano-N'-methyl-N''- [2-[(5-methyl-1H-imidazol-4-yl) methyl]thio]ethyl]guanidine SideChainAddition->GuanidineIntermediate Cimetidine Cimetidine GuanidineIntermediate->Cimetidine Final Steps

Caption: Simplified pathway from the pyrimidine core to Cimetidine.

Biological Activity of Cyanoamino-Pyrimidine Derivatives

While the primary importance of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine lies in its role as a synthetic intermediate, the broader class of cyanoamino-pyrimidine derivatives has been investigated for various biological activities. Research has shown that compounds containing the 2-cyanoaminopyrimidine scaffold can exhibit antitumor properties.[5] The mechanism of action for some of these derivatives involves the promotion of tubulin polymerization, a target for a number of successful anticancer drugs.[5]

Furthermore, pyrimidine derivatives, in general, are known to possess a wide spectrum of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties.[6][7][8][9] The presence of the cyanoamino group can significantly influence the electronic and steric properties of the molecule, potentially leading to novel biological activities. This makes the 2-cyanoaminopyrimidine scaffold an interesting starting point for the design of new therapeutic agents.

Conclusion

2-Cyanoamino-4-hydroxy-6-methylpyrimidine stands as a testament to the fact that the significance of a chemical compound is not always measured by its direct therapeutic application. Its discovery was a quiet evolution in the field of heterocyclic chemistry, but its application as a key building block in the synthesis of Cimetidine had a resounding impact on medicine. This technical guide has illuminated the historical context, chemical properties, and a detailed synthetic protocol for this important molecule. For researchers and drug development professionals, understanding the history and chemistry of such foundational molecules is crucial for the continued innovation of new and effective therapeutics. The versatile pyrimidine core, functionalized with the unique cyanoamino group, continues to offer a promising scaffold for the development of future generations of pharmaceuticals.

References

  • Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of Some New Formazan Derivatives From 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 53-59.
  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study the Biological Activity for Them. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.
  • National Center for Biotechnology Information. (n.d.). Cimetidine. PubChem Compound Database.
  • Mohamed, M. S., Awad, S. M., Abd El-tawab, N. A., & Ahmed, N. M. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 272–296.
  • Benchchem. (n.d.). Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine.
  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one.
  • Kaspersen, S. J., et al. (2007). 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. Journal of medicinal chemistry, 50(12), 2769–2779.
  • Thieme Connect. (n.d.). Product Class 12: Pyrimidines.
  • Growing Science. (2021).
  • Google Patents. (n.d.). A process for the preparation of cimetidine.
  • Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ.
  • ResearchGate. (2025). Biological Activity of Pyrimidine Derivativies: A Review.
  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.
  • Gpatindia. (2020). CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • ResearchGate. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate.
  • Google Patents. (n.d.). Process for the preparation of cimetidine.
  • Journal of Internal Medicine & Pharmacology. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives.

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An In-Depth Technical Guide to the Potential Biological Activity of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Its inherent ability to mimic the structure of nucleobases allows for interaction with a multitude of biological targets, leading to applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral therapies.[1][3][4] This guide focuses on a specific, lesser-explored derivative, 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine (CAS No: 7152-19-4). While direct biological data for this compound is scarce in publicly available literature, its structural features, particularly the cyanoamino substituent, suggest a rich potential for novel pharmacological activities.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It will not only explore the theoretical underpinnings of this molecule's potential but will also provide a comprehensive, actionable framework for its synthesis, characterization, and biological evaluation. We will delve into the causality behind experimental choices, grounding our hypotheses in the established activities of structurally related pyrimidine analogs.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to any investigation into its biological activity.

Structural and Physicochemical Data
PropertyValueSource
IUPAC Name N-(4-hydroxy-6-methylpyrimidin-2-yl)cyanamideN/A
CAS Number 7152-19-4[5]
Molecular Formula C6H6N4O[5]
Molecular Weight 150.14 g/mol [5]
Canonical SMILES CC1=CC(=O)N=C(N#N)N1N/A
Appearance White to Almost white powder to crystal
Melting Point >300 °C

Note: Some data is extrapolated from the closely related compound 2-Amino-4-hydroxy-6-methylpyrimidine due to limited direct data for the title compound.

Proposed Synthesis Workflow

A common and effective method for synthesizing the core pyrimidine structure involves the condensation of ethyl acetoacetate with a guanidine derivative.[6] For 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine, a plausible synthetic route would involve the reaction of ethyl acetoacetate with cyanoguanidine in the presence of a base like sodium ethoxide.

Synthesis_Workflow Ethyl Acetoacetate Ethyl Acetoacetate Condensation Reaction Condensation Reaction Ethyl Acetoacetate->Condensation Reaction Cyanoguanidine Cyanoguanidine Cyanoguanidine->Condensation Reaction Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide)->Condensation Reaction Catalyst 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine Condensation Reaction->2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine Product Purification (Recrystallization) Purification (Recrystallization) 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine->Purification (Recrystallization) Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Purification (Recrystallization)->Characterization (NMR, IR, MS)

Caption: Proposed synthesis workflow for 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

Hypothesized Biological Activities and Investigative Framework

The biological potential of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine can be inferred from the activities of analogous pyrimidine-containing compounds. The presence of the cyanoamino group introduces unique electronic and steric properties that may modulate its interaction with biological targets.

Potential as an Anticancer Agent

Numerous pyrimidine derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of kinases, topoisomerases, and dihydrofolate reductase.[3] Some have been shown to induce apoptosis and cell cycle arrest.[3][7] The structural similarity of our target compound to these established anticancer agents warrants a thorough investigation into its antiproliferative effects.

  • Cell Line Selection: A panel of human cancer cell lines should be selected to represent diverse cancer types (e.g., MCF-7 for breast, HCT-116 for colon, K-562 for leukemia).[8][9]

  • MTT Assay for Cytotoxicity:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine for 48-72 hours.

    • Add MTT solution and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Cell Cycle Analysis:

    • Treat cancer cells with the IC50 concentration of the compound.

    • Harvest, fix, and stain the cells with propidium iodide.

    • Analyze the DNA content by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).[3]

  • Apoptosis Assay:

    • Utilize an Annexin V-FITC/Propidium Iodide staining kit to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.[7]

Anticancer_Screening_Workflow Start Start Cancer Cell Lines Cancer Cell Lines Start->Cancer Cell Lines MTT Assay MTT Assay Cancer Cell Lines->MTT Assay Calculate IC50 Calculate IC50 MTT Assay->Calculate IC50 Cell Cycle Analysis Cell Cycle Analysis Calculate IC50->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Calculate IC50->Apoptosis Assay Data Analysis Data Analysis Cell Cycle Analysis->Data Analysis Apoptosis Assay->Data Analysis End End Data Analysis->End

Caption: Workflow for in vitro anticancer screening.

Potential as an Antimicrobial Agent

The pyrimidine nucleus is also a common feature in compounds with antibacterial and antifungal properties.[1][10][11] Derivatives of the closely related 2-amino-4-hydroxy-6-methyl pyrimidine have shown activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[10][11]

  • Bacterial and Fungal Strains: A panel of clinically relevant strains should be used, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.

  • Broth Microdilution Assay:

    • Prepare serial dilutions of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine in appropriate broth media in 96-well plates.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate the plates under suitable conditions.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

    • Subculture aliquots from the wells showing no growth in the MIC assay onto agar plates.

    • Incubate the plates and determine the MBC/MFC as the lowest concentration that results in a significant reduction in viable colonies.

Potential as an Enzyme Inhibitor

The nitrogen-rich pyrimidine ring can participate in hydrogen bonding and other non-covalent interactions within the active sites of enzymes.[12] This makes pyrimidine derivatives attractive candidates for enzyme inhibitors. For instance, some pyridine derivatives are potent inhibitors of inducible nitric oxide synthase (NOS II).[12] Given the structural similarities, investigating the effect of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine on key enzymes is a logical step.

  • Enzyme and Substrate: Obtain purified COX-2 enzyme and its substrate, arachidonic acid.

  • Inhibition Assay:

    • Pre-incubate the COX-2 enzyme with various concentrations of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the rate of product formation (e.g., prostaglandin E2) using an appropriate method, such as an ELISA kit.

    • Calculate the IC50 value for COX-2 inhibition.

  • Kinetic Studies:

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor.[13][14]

    • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[13]

Enzyme_Inhibition_Pathway Substrate (Arachidonic Acid) Substrate (Arachidonic Acid) Active Site Active Site Substrate (Arachidonic Acid)->Active Site Enzyme (COX-2) Enzyme (COX-2) Enzyme (COX-2)->Active Site Inhibitor (Test Compound) Inhibitor (Test Compound) Inhibition Inhibition Inhibitor (Test Compound)->Inhibition Product (Prostaglandin E2) Product (Prostaglandin E2) Active Site->Product (Prostaglandin E2) Inhibition->Active Site Blocks Binding

Caption: Conceptual pathway of enzyme inhibition.

Concluding Remarks and Future Directions

While the direct biological activity of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine remains to be elucidated, its chemical structure, embedded within the pharmacologically significant pyrimidine family, presents a compelling case for its investigation as a potential therapeutic agent. The cyanoamino moiety, in particular, offers a unique opportunity for novel molecular interactions and biological effects.

The experimental frameworks outlined in this guide provide a robust starting point for a comprehensive evaluation of its anticancer, antimicrobial, and enzyme inhibitory potential. Positive results in these initial in vitro screens would justify further preclinical development, including in vivo efficacy studies, ADME/Tox profiling, and mechanism of action studies. The exploration of this and other novel pyrimidine derivatives holds the promise of discovering new chemical entities to address unmet medical needs.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. A. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3689. [Link]

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. [Link]

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  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. [Link]

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  • Tracey, W. R., et al. (1995). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 116(6), 2525–2530. [Link]

  • Sheng, Z. G., et al. (2002). Effect of 2,4-diamino-6-hydroxy-pyrimidine on postburn Staphylococcus aureus sepsis in rats. Critical Care Medicine, 30(11), 2534-2539. [Link]

  • Abuelizz, H. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(36), 22181-22196. [Link]

  • Abuelizz, H. A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(36), 22181-22196. [Link]

  • Hamarawf, R. A., et al. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 14(13), 9037-9051. [Link]

  • Wujec, M., & Paneth, A. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

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  • Ivanova, Y., & Momekov, G. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3296. [Link]

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  • Sestito, S., et al. (2023). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 24(3), 2533. [Link]

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  • Hamarawf, R. A., et al. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 14(13), 9037-9051. [Link]

  • Patel, R. V., et al. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL METHYLPYRIMIDINE DERIVATIVES AS AN ANTIDIABETIC AND ANTIHYPERLIPIDEMIC AGENTS. International Journal of Pharmaceutical Sciences and Research, 12(1), 323-333. [Link]

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  • Khan, A., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2947. [Link]

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The Strategic Role of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile chemical reactivity and ability to engage with a multitude of biological targets. This technical guide provides an in-depth exploration of a specific, highly functionalized derivative, 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. We will dissect its chemical attributes, provide a validated synthesis pathway, and, most critically, analyze its strategic importance as a pharmacophore and synthetic intermediate in the context of contemporary drug development, with a particular focus on kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for therapeutic innovation.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

Pyrimidine derivatives are a class of heterocyclic compounds fundamental to life and medicine.[1] The pyrimidine ring is a core component of nucleobases such as cytosine, thymine, and uracil, which constitute the building blocks of DNA and RNA.[1] This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in drug design.[2] Medicinal chemists have successfully exploited this scaffold to create a vast array of drugs with activities spanning anticancer, antiviral, antibacterial, and anti-inflammatory applications.[2] The ability of the pyrimidine ring to be substituted at various positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling precise targeting of enzymes, receptors, and other biomolecules.[3]

Introducing 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine: A Molecule of Interest

Within this broad family, 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine stands out due to its unique combination of functional groups. The cyanoamino moiety (-NH-C≡N) is a particularly interesting functional group, acting as a potent hydrogen bond donor and possessing unique electronic properties that can significantly influence molecular interactions and metabolic stability.[4] This guide will elucidate the synthesis and potential applications of this specific derivative, highlighting its value as a building block for more complex therapeutic agents.

Physicochemical Properties

The foundational precursor to our target molecule is 2-Amino-4-Hydroxy-6-Methylpyrimidine. Understanding its properties is essential for its handling and subsequent reactions.

PropertyValueSource(s)
IUPAC Name N-(4-hydroxy-6-methylpyrimidin-2-yl)cyanamideN/A
CAS Number (Precursor) 3977-29-5 (for 2-Amino-4-hydroxy-6-methylpyrimidine)[5]
Molecular Formula C₆H₆N₄ON/A
Molecular Weight 150.14 g/mol N/A
Appearance (Precursor) White to off-white crystalline powder[5]
Melting Point (Precursor) >300 °C (decomposes)[5]
Solubility (Precursor) Soluble in DMSO, sparingly soluble in hot water and ethanol[5]

Synthesis and Chemical Logic

The synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a two-stage process. The first stage involves the construction of the core pyrimidine ring, a classic reaction in heterocyclic chemistry. The second, more nuanced stage, is the introduction of the cyano group onto the C2-amino substituent.

Stage 1: Synthesis of 2-Amino-4-Hydroxy-6-Methylpyrimidine

The most direct and well-established method for constructing this pyrimidine core is the condensation reaction between a β-ketoester (ethyl acetoacetate) and a guanidine salt.[6]

  • Causality of Experimental Choices:

    • Base-Catalyzed Condensation: A strong base, such as sodium ethoxide, is required to deprotonate the guanidine and the active methylene group of the ethyl acetoacetate, facilitating the nucleophilic attack and subsequent cyclization.

    • Reflux Conditions: Heating under reflux provides the necessary activation energy for the condensation and dehydration steps, driving the reaction to completion.

    • Acidification: The pyrimidine ring is initially formed as a sodium salt. Acidification with acetic acid protonates the molecule, causing the less soluble final product to precipitate, which is a simple and effective purification step.[5]

Synthesis_Stage_1 EAA Ethyl Acetoacetate Process Condensation & Cyclization EAA->Process Guanidine Guanidine HCl Guanidine->Process Base Sodium Ethoxide in Ethanol Base->Process Catalyst Product 2-Amino-4-Hydroxy- 6-Methylpyrimidine Process->Product Reflux, then Acidification

Caption: Workflow for the synthesis of the pyrimidine precursor.

Stage 2: N-Cyanation to Yield 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

The conversion of the exocyclic amino group to a cyanoamino group is achieved via electrophilic cyanation. The reagent of choice for this transformation is cyanogen bromide (BrCN).[1][4]

  • Causality of Experimental Choices:

    • Cyanogen Bromide (BrCN): BrCN is a classic and effective reagent for the N-cyanation of amines.[4] The bromine atom acts as a leaving group following the nucleophilic attack by the amino group. Extreme caution is required as BrCN is highly toxic. [4]

    • Aprotic Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is used to dissolve the reactants without interfering with the reaction mechanism.

    • Base: A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, is added to act as an acid scavenger, neutralizing the HBr byproduct formed during the reaction and preventing the protonation of the starting amine.

Synthesis_Stage_2 Precursor 2-Amino-4-Hydroxy- 6-Methylpyrimidine Process Electrophilic N-Cyanation Precursor->Process BrCN Cyanogen Bromide (BrCN) BrCN->Process Solvent Aprotic Solvent (e.g., DMF) Solvent->Process Reaction Medium Product 2-Cyanoamino-4-Hydroxy- 6-Methylpyrimidine Process->Product Base (Acid Scavenger)

Caption: Workflow for the N-cyanation of the pyrimidine precursor.

Detailed Experimental Protocols

The following protocols are provided as a self-validating system. Each step is designed for clarity, reproducibility, and safety.

Protocol 1: Synthesis of 2-Amino-4-Hydroxy-6-Methylpyrimidine
  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving 5.75 g (0.25 mol) of sodium metal in 100 mL of absolute ethanol.

  • Reaction Initiation: To the cooled sodium ethoxide solution, add 32.5 g (0.25 mol) of ethyl acetoacetate followed by 23.9 g (0.25 mol) of guanidine hydrochloride.

  • Reflux: Heat the resulting mixture to reflux and maintain for 4 hours. A precipitate will form as the reaction progresses.

  • Isolation: After the reflux period, cool the mixture to room temperature. Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: Dissolve the crude solid in a minimum amount of hot water and acidify with glacial acetic acid until the pH is approximately 6-7.

  • Final Product: Cool the solution in an ice bath. The purified 2-Amino-4-Hydroxy-6-Methylpyrimidine will precipitate as a white to off-white solid. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

WARNING: Cyanogen bromide is extremely toxic and must be handled in a certified chemical fume hood with appropriate personal protective equipment.

  • Preparation: In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve 12.5 g (0.1 mol) of 2-Amino-4-Hydroxy-6-Methylpyrimidine in 100 mL of anhydrous Dimethylformamide (DMF).

  • Addition of Base: Add 15.2 g (0.11 mol) of anhydrous potassium carbonate to the solution.

  • Cyanation: Cool the mixture to 0°C using an ice bath. Slowly add a solution of 11.1 g (0.105 mol) of cyanogen bromide in 20 mL of anhydrous DMF dropwise over 30 minutes, ensuring the temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Isolation and Purification: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove DMF and salts, and then with a small amount of cold diethyl ether. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the purified 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

Role in Drug Development: A Focus on Kinase Inhibition

The strategic value of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine lies in its potential as a scaffold for kinase inhibitors. Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[7]

The Pharmacophoric Contribution
  • Pyrimidine Core: The 2-aminopyrimidine substructure is a well-established "hinge-binding" motif found in many FDA-approved kinase inhibitors, such as Imatinib.[2][8] It typically forms one or two key hydrogen bonds with the backbone amide residues of the kinase hinge region.

  • Cyanoamino Group: The cyanoamino group is a bioisostere for other functional groups used in kinase inhibitor design. More importantly, the cyano moiety can act as a "warhead" for covalent inhibitors. Specifically, the 2-cyanoacrylamide group has been explored for developing reversible covalent inhibitors of kinases like Transforming growth factor beta-activated kinase 1 (TAK1), which are crucial in inflammatory signaling pathways like NF-κB. The cyano group enhances the electrophilicity of the β-carbon, making it susceptible to attack by a nucleophilic cysteine residue in the kinase active site.

Potential Signaling Pathway Modulation: TAK1 Inhibition

TAK1 is a critical kinase in the pro-inflammatory signaling cascade. Upon activation by cytokines like TNF-α or IL-1, TAK1 phosphorylates and activates the IKK complex, which in turn leads to the phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB, allowing it to translocate to the nucleus and activate the expression of numerous pro-inflammatory genes. A molecule derived from 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine could potentially act as a TAK1 inhibitor, blocking this cascade.

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally similar compounds and the known reactivity of the constituent functional groups. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious and informed approach, treating the substance as potentially more hazardous than its analogues due to the presence of the cyanoamino moiety.

Compound Profile and Inferred Hazard Analysis

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a specialized organic compound with potential applications in medicinal chemistry and drug development, given the well-documented biological activity of pyrimidine derivatives.[1][2][3][4] Its structure combines a pyrimidine core, similar to the nucleobases found in DNA and RNA, with a reactive cyanoamino group.

  • The Pyrimidine Core: Based on data for the closely related 2-Amino-4-hydroxy-6-methylpyrimidine, the pyrimidine portion of the molecule is anticipated to be a potential irritant to the skin, eyes, and respiratory tract.[5][6]

  • The Cyanoamino Group (-NHCN): This functional group significantly alters the compound's potential hazard profile compared to a simple amino group. Organic cyanamides can be toxic if swallowed or in contact with skin and may cause skin sensitization.[5][7][8] Some cyanamide compounds are also suspected of causing long-term health effects.[8]

Therefore, it is imperative to handle 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine with a higher degree of caution than its amino-analogue, assuming it may possess enhanced toxicity.

Table 1: Physicochemical Properties (Inferred and from Analogues)

PropertyValue/InformationSource
Chemical Name 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine-
CAS Number 7152-19-4-
Molecular Formula C₆H₆N₄O-
Molecular Weight 150.14 g/mol -
Appearance Likely a white to off-white solid powder.Inferred from analogues[9]
Melting Point Expected to be high, likely >300 °C (decomposes).Inferred from 2-Amino-4-hydroxy-6-methylpyrimidine[10]
Solubility Likely insoluble or poorly soluble in water.Inferred from 2-Amino-4-hydroxy-6-methylpyrimidine[11]

Prudent Laboratory Practices: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and followed by appropriate PPE, is essential for minimizing exposure.

Engineering Controls

All manipulations of solid 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine should be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates.[12] The work area should be clearly designated for hazardous substance use. An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound should include:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a risk of splashing.

  • Skin Protection: A lab coat must be worn and kept buttoned. Chemical-resistant gloves (e.g., nitrile) are required. Given the potential for skin toxicity from the cyanoamino group, consider double-gloving.[13]

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Donning PPE Donning Sequence CheckHood Verify Fume Hood Certification LocateSafety Locate Eyewash & Safety Shower LabCoat Wear Lab Coat (fully buttoned) Goggles Wear Chemical Safety Goggles LabCoat->Goggles Gloves Don Chemical-Resistant Gloves (Nitrile) Goggles->Gloves HandleCompound Handle Compound in Fume Hood Gloves->HandleCompound

Caption: Recommended PPE and pre-handling workflow.

Standard Operating Procedure for Handling and Storage

Adherence to a strict protocol is critical for the safe use of this compound.

Handling Protocol
  • Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Weigh the compound in the fume hood. Use a tared container to minimize the transfer of the solid.

  • Dispensing: If creating a solution, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After use, decontaminate the work area. All contaminated disposable materials should be placed in a sealed bag for hazardous waste disposal.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves. Do not eat, drink, or smoke in the laboratory.[5]

Storage

Store 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] It should be stored separately from strong oxidizing agents and acids, as contact with acids could potentially liberate toxic gas.[7][14]

Reactivity and Stability

  • Stability: The compound is expected to be stable under normal laboratory storage conditions.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.

  • Hazardous Polymerization: While unlikely for the pyrimidine core, some cyanamides can polymerize under certain conditions, such as high temperatures.[6]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

Spills
  • Minor Spill (in fume hood): Decontaminate the area with a suitable laboratory cleaning agent. Collect all cleanup materials in a sealed container for hazardous waste disposal.

  • Major Spill: Evacuate the laboratory and alert others in the area. Contact your institution's environmental health and safety department immediately.

First Aid Measures

The following first aid measures are based on the potential hazards of the compound's components. Seek medical attention for all exposures.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[15]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.

Emergency_Response cluster_Actions Immediate Actions Exposure Exposure Event Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Skin Skin Contact: Flush with water for 15 min. Exposure->Skin Eye Eye Contact: Flush with water for 15 min. Exposure->Eye Ingestion Ingestion: Rinse mouth, drink water. Exposure->Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: First aid response flowchart for exposure.

Waste Disposal

All waste containing 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. This includes any contaminated lab supplies and cleaning materials.

Conclusion: A Commitment to a Culture of Safety

The synthesis of novel compounds is fundamental to drug discovery. This progress, however, must be built upon a foundation of unwavering commitment to safety. While the complete toxicological profile of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is yet to be fully elucidated, a thorough understanding of the hazards associated with its constituent parts—the pyrimidine core and the cyanoamino group—allows for the development of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can confidently and safely explore the potential of this and other novel chemical entities.

References

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study the Biological Activity for Them. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.
  • Sigma-Aldrich. (2025).
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  • Adnan, S., & Shakir, A. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor, 8(3).
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  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds.
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  • ResearchGate. (2017). Pyrimidine and its biological activity: a review.
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  • BenchChem. (2025). Application Notes and Protocols: 2-Amino-4-hydroxy-6-methylpyrimidine as a Versatile Building Block in Organic Synthesis.
  • Wang, L. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. IOP Conference Series: Earth and Environmental Science.
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Methodological & Application

Synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine: A Comprehensive Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the synthesis of 2-cyanoamino-4-hydroxy-6-methylpyrimidine, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth protocols, mechanistic insights, and critical safety information.

Introduction and Significance

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of a cyanoamino functional group to the pyrimidine scaffold can significantly modulate its physicochemical properties and biological activity, making 2-cyanoamino-4-hydroxy-6-methylpyrimidine an attractive target for synthetic chemists. This compound serves as a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapies. The synthetic route detailed herein involves the reaction of the readily available 2-amino-4-hydroxy-6-methylpyrimidine with a suitable cyanating agent.

Reaction Scheme and Mechanism

The synthesis of 2-cyanoamino-4-hydroxy-6-methylpyrimidine is achieved through the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with cyanogen bromide. The reaction proceeds via a nucleophilic attack of the exocyclic amino group of the pyrimidine on the electrophilic carbon of cyanogen bromide, followed by the elimination of hydrogen bromide.

The proposed reaction mechanism is as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-4-hydroxy-6-methylpyrimidine attacks the electrophilic carbon atom of cyanogen bromide.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, with the departure of a bromide ion and a proton, to form the stable 2-cyanoamino-4-hydroxy-6-methylpyrimidine product and hydrogen bromide.

To drive the reaction to completion, a base is typically added to neutralize the hydrogen bromide byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products pyrimidine 2-Amino-4-hydroxy-6-methylpyrimidine product 2-Cyanoamino-4-hydroxy-6-methylpyrimidine pyrimidine->product Nucleophilic Attack & Elimination cyanogen_bromide Cyanogen Bromide (BrCN) cyanogen_bromide->product byproduct Hydrogen Bromide (HBr)

Caption: Proposed reaction for the synthesis of 2-cyanoamino-4-hydroxy-6-methylpyrimidine.

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of 2-cyanoamino-4-hydroxy-6-methylpyrimidine. Extreme caution must be exercised when handling cyanogen bromide as it is highly toxic. [1][2][3] All operations involving cyanogen bromide must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberPurity
2-Amino-4-hydroxy-6-methylpyrimidine125.133977-29-5≥98%
Cyanogen Bromide105.92506-68-3≥97%
Anhydrous Dioxane88.11123-91-1≥99.8%
Triethylamine101.19121-44-8≥99.5%
Diethyl Ether74.1260-29-7Anhydrous
Deionized Water18.027732-18-5-
Equipment
  • Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride drying tube.

  • Heating mantle with a temperature controller.

  • Schlenk line or nitrogen/argon inlet for inert atmosphere.

  • Buchner funnel and flask for filtration.

  • Standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask, dissolve 2-amino-4-hydroxy-6-methylpyrimidine (1.25 g, 10 mmol) in 100 mL of anhydrous dioxane under an inert atmosphere (nitrogen or argon).

  • Addition of Base: Add triethylamine (1.5 mL, 11 mmol) to the solution and stir the mixture at room temperature for 10 minutes.

  • Preparation of Cyanogen Bromide Solution: In a separate flask, carefully dissolve cyanogen bromide (1.11 g, 10.5 mmol) in 20 mL of anhydrous dioxane. Caution: Perform this step in a fume hood with appropriate PPE.

  • Reaction: Slowly add the cyanogen bromide solution to the pyrimidine solution dropwise over 30 minutes using the dropping funnel.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of triethylammonium bromide will form.

  • Isolation of Product: Filter the reaction mixture to remove the precipitated salt. Wash the precipitate with a small amount of cold dioxane.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-cyanoamino-4-hydroxy-6-methylpyrimidine as a solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Experimental_Workflow start Start dissolve_pyrimidine Dissolve 2-amino-4-hydroxy-6-methylpyrimidine in anhydrous dioxane start->dissolve_pyrimidine add_base Add triethylamine dissolve_pyrimidine->add_base prepare_cnbr Prepare cyanogen bromide solution in anhydrous dioxane (in fume hood) add_base->prepare_cnbr reaction Slowly add CNBr solution to pyrimidine solution prepare_cnbr->reaction heat_stir Heat to 50-60°C and stir for 4-6 hours reaction->heat_stir monitor_tlc Monitor reaction by TLC heat_stir->monitor_tlc cool_down Cool to room temperature monitor_tlc->cool_down filter Filter to remove precipitate cool_down->filter concentrate Concentrate filtrate filter->concentrate recrystallize Recrystallize crude product concentrate->recrystallize dry Dry the final product recrystallize->dry end End dry->end

Caption: A streamlined workflow for the synthesis of 2-cyanoamino-4-hydroxy-6-methylpyrimidine.

Characterization

The synthesized 2-cyanoamino-4-hydroxy-6-methylpyrimidine should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point of the purified product.[4]

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify the characteristic functional groups, particularly the nitrile (-C≡N) and amine (-NH) stretches.[5]

    • Mass Spectrometry: To determine the molecular weight of the compound.[6]

Safety Precautions and Waste Disposal

Cyanogen bromide is a highly toxic and corrosive substance. [1][2][3] It is fatal if swallowed, in contact with skin, or if inhaled.[1] It also causes severe skin burns and eye damage.[1]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[2]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[1]

  • Skin and Body Protection: Wear a lab coat, and in case of potential for splashing, use an apron and protective sleeves.

  • Respiratory Protection: All manipulations of cyanogen bromide must be performed in a certified chemical fume hood. In case of potential exposure above the permissible limit, a NIOSH-approved respirator with an appropriate cartridge for acid gases and cyanides should be used.[2]

Handling and Storage
  • Store cyanogen bromide in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.

  • Keep the container tightly closed and protected from moisture, as it can react with water to release toxic hydrogen cyanide gas.

Spill and Emergency Procedures
  • In case of a spill, evacuate the area immediately.[2]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.[2]

  • For small spills, carefully collect the solid material and place it in a sealed container for disposal.[2]

  • Do not use water to clean up the spill as it can generate hydrogen cyanide gas.[2]

Waste Disposal
  • All waste containing cyanogen bromide or the reaction mixture must be treated as hazardous waste.

  • Quench any unreacted cyanogen bromide by slowly adding it to a cold, stirred solution of sodium hypochlorite (bleach) and sodium hydroxide. The pH should be maintained above 10. This converts the cyanide to the less toxic cyanate.

  • Dispose of all chemical waste according to institutional and local regulations.[1]

Conclusion

This guide provides a comprehensive framework for the synthesis of 2-cyanoamino-4-hydroxy-6-methylpyrimidine. By adhering to the detailed protocol and rigorously observing the safety precautions, researchers can safely and efficiently synthesize this valuable compound for further investigation in drug discovery and development programs. The versatility of the pyrimidine scaffold, combined with the unique properties imparted by the cyanoamino group, suggests that this molecule holds significant promise as a building block for novel therapeutic agents.

References

  • Wang, L. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. IOP Conference Series: Earth and Environmental Science, 440(2), 022023. Available at: [Link]

  • Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of Pharmaceutical Quality Assurance, 11(1), 53-59. Available at: [Link]

  • Penta. (2025, March 31). Safety Data Sheet: Cyanogen bromide. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Cyanogen Bromide. Available at: [Link]

  • Northern Arizona University. (n.d.). Standard Operating Procedure: Cyanogen Bromide. Available at: [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Available at: [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. Available at: [Link]

  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 2-cyanopyrimidine.
  • Google Patents. (n.d.). Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • ResearchGate. (2025, August 6). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Available at: [Link]

  • Google Patents. (n.d.). Preparation process of 2-cyano pyrimidine.
  • Moustafa, A. H., et al. (2017). New route for synthesis of new cyanoimino- and cyanoaminopyrimidines. Monatshefte für Chemie - Chemical Monthly, 148(9), 1627-1634. Available at: [Link]

  • Cheméo. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Available at: [Link]

  • Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(10), 2685. Available at: [Link]

  • Abdel-Aziz, M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(11), 1367. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Available at: [Link]

  • Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Available at: [Link]

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The Versatile Synthon: 2-Cyanoamino-4-hydroxy-6-methylpyrimidine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount for the efficient construction of complex molecular architectures. Among these, nitrogen-containing heterocycles hold a position of prominence, largely due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This application note delves into the chemistry of 2-cyanoamino-4-hydroxy-6-methylpyrimidine, a highly functionalized and versatile pyrimidine derivative. Its unique arrangement of reactive sites—a nucleophilic amino group, an electrophilic cyano moiety, and the inherent reactivity of the pyrimidine ring—renders it an exceptional precursor for the synthesis of a diverse array of fused heterocyclic systems. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, key reactions, and detailed protocols for its application as a strategic building block.

Physicochemical Properties and Structural Insights

2-Cyanoamino-4-hydroxy-6-methylpyrimidine is a stable, crystalline solid at room temperature. Its structural characterization is crucial for understanding its reactivity.

Tautomerism: A Key to Understanding Reactivity

A significant feature of 4-hydroxypyrimidines is their existence in tautomeric forms. The title compound predominantly exists in the keto form, 2-cyanoamino-6-methylpyrimidin-4(1H)-one. This tautomeric equilibrium is influenced by the solvent and pH, a factor that can be exploited in its synthetic applications. The predominance of the keto form activates the C5-C6 double bond for certain electrophilic and nucleophilic additions.

Spectroscopic Data

A comprehensive understanding of the compound's spectral characteristics is essential for reaction monitoring and product characterization. While specific data for the title compound requires direct experimental acquisition, analogous data from 2-amino-4-hydroxy-6-methylpyrimidine provides a reliable reference point.

Spectroscopic Technique Expected Key Features for 2-Cyanoamino-4-hydroxy-6-methylpyrimidine
¹H NMR Signals for the methyl protons, a vinyl proton on the pyrimidine ring, and exchangeable protons for the amino and hydroxyl/amide groups.
¹³C NMR Resonances for the methyl carbon, pyrimidine ring carbons (including the carbonyl carbon), and the cyano carbon.
IR Characteristic stretching frequencies for N-H, C=O, C=N (pyrimidine ring), and the distinct C≡N of the cyano group.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis of the Building Block: A Foundational Protocol

The most common and efficient method for the synthesis of the pyrimidine core of the title compound involves the condensation of a guanidine derivative with a β-ketoester. For 2-cyanoamino-4-hydroxy-6-methylpyrimidine, dicyandiamide (a dimer of cyanamide) serves as the N-C-N component, reacting with ethyl acetoacetate.

Protocol 1: Synthesis of 2-Cyanoamino-4-hydroxy-6-methylpyrimidine

This protocol details the base-catalyzed cyclocondensation reaction to afford the title compound.

Materials:

  • Dicyandiamide

  • Ethyl acetoacetate

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol, absolute

  • Glacial acetic acid

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve dicyandiamide (1.0 eq) in a minimal amount of hot water. To this, add a solution of sodium ethoxide (2.0 eq) in absolute ethanol.

  • Addition of β-Ketoester: To the stirred solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Precipitation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with glacial acetic acid until a pH of ~6-7 is reached. A precipitate will form.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol and then with diethyl ether.

  • Drying: Dry the product under vacuum to obtain 2-cyanoamino-4-hydroxy-6-methylpyrimidine as a crystalline solid.

Causality Behind Experimental Choices:

  • Sodium Ethoxide: Acts as a strong base to deprotonate the active methylene group of ethyl acetoacetate, initiating the condensation cascade. Using a solution in ethanol provides a convenient and effective medium for the reaction.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps, driving the reaction to completion.

  • Neutralization with Acetic Acid: This step protonates the pyrimidinate salt formed during the reaction, leading to the precipitation of the neutral product. Acetic acid is a weak acid, allowing for controlled neutralization.

Diagram of the Synthesis Workflow:

G cluster_0 Reaction Setup cluster_1 Addition cluster_2 Reaction cluster_3 Work-up cluster_4 Isolation Dicyandiamide + Sodium Ethoxide in Ethanol Dicyandiamide + Sodium Ethoxide in Ethanol Ethyl Acetoacetate Ethyl Acetoacetate Dicyandiamide + Sodium Ethoxide in Ethanol->Ethyl Acetoacetate Reflux (4-6h) Reflux (4-6h) Ethyl Acetoacetate->Reflux (4-6h) Neutralization (Acetic Acid) Neutralization (Acetic Acid) Reflux (4-6h)->Neutralization (Acetic Acid) Precipitation Precipitation Neutralization (Acetic Acid)->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying Final Product Final Product Drying->Final Product G cluster_0 Mechanism of Pyrimido[1,2-a]pyrimidine Formation Start 2-Cyanoamino-pyrimidine Intermediate1 Initial Adduct Start->Intermediate1 Nucleophilic Attack Reagent Diethyl Malonate Reagent->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrimido[1,2-a]pyrimidine Intermediate2->Product Dehydration

The Versatile Scaffold: Unlocking the Potential of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrimidine core stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been developed. Within this esteemed class of heterocycles, 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine emerges as a molecule of significant interest, offering a unique combination of reactive sites and electronic properties. This guide provides an in-depth exploration of its applications in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the 2-Cyanoaminopyrimidine Moiety

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine distinguishes itself through the presence of a cyanoamino group at the 2-position. This functional group is a bioisostere of the guanidine moiety, a common feature in many biologically active molecules. The replacement of a guanidine with a cyanoamino group can offer several advantages in drug design, including altered basicity, improved membrane permeability, and modified hydrogen bonding capabilities, all of which can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.

This document will delve into the synthetic pathways to access this versatile building block and explore its utility in the development of novel therapeutics, with a particular focus on its application in oncology as a modulator of microtubule dynamics.

PART 1: Synthesis and Characterization

Proposed Synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Reaction Scheme:

Synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine start 2-Amino-4-hydroxy- 6-methylpyrimidine product 2-Cyanoamino-4-hydroxy- 6-methylpyrimidine start->product Cyanation reagent Cyanogen Bromide (CNBr) Base (e.g., NaHCO3) Solvent (e.g., Dioxane/Water) reagent->product

Caption: Proposed synthetic route to 2-Cyanoamino-4-hydroxy-6-methylpyrimidine.

Protocol 1: Synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

This protocol is a proposed method based on the known reactivity of 2-aminopyrimidines with cyanogen bromide.

Materials:

  • 2-Amino-4-hydroxy-6-methylpyrimidine

  • Cyanogen Bromide (CNBr) - Caution: Highly Toxic! Handle with extreme care in a well-ventilated fume hood.

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).

  • Basification: Add sodium bicarbonate (2.0-3.0 eq) to the solution to act as a base.

  • Addition of Cyanogen Bromide: Dissolve cyanogen bromide (1.1-1.2 eq) in a minimal amount of dioxane and add it dropwise to the reaction mixture at room temperature over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-cyanoamino-4-hydroxy-6-methylpyrimidine.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Table 1: Expected Analytical Data for 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons, the pyrimidine ring proton, and the NH proton of the cyanoamino group. The chemical shifts will be influenced by the solvent.
¹³C NMR Resonances for the methyl carbon, the carbons of the pyrimidine ring, and the cyano carbon.
FT-IR (KBr) Characteristic absorption bands for N-H stretching, C≡N stretching (around 2200-2250 cm⁻¹), C=O stretching (if in keto tautomeric form), and C=N/C=C stretching of the pyrimidine ring.[1]
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₆H₆N₄O.

PART 2: Applications in Medicinal Chemistry

The 2-cyanoaminopyrimidine scaffold serves as a versatile starting point for the synthesis of a diverse array of biologically active molecules.

Application 1: Anticancer Agents Targeting Tubulin Dynamics

A significant application of 2-cyanoaminopyrimidine derivatives is in the development of anticancer agents that modulate microtubule dynamics.[2] Microtubules, essential components of the cytoskeleton, play a crucial role in cell division, making them an attractive target for cancer therapy.

Mechanism of Action:

Certain 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines have been identified as potent anticancer agents that act by promoting tubulin polymerization.[2] Unlike well-known tubulin inhibitors such as vinca alkaloids and taxanes, which either inhibit polymerization or stabilize microtubules, these compounds induce tubulin assembly, leading to mitotic arrest and subsequent apoptosis in cancer cells.[2][3][4]

Tubulin Polymerization Pathway cluster_0 Normal Microtubule Dynamics cluster_1 Disruption by 2-Cyanoaminopyrimidine Derivative Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Tubulin_Drug_Complex Tubulin-Drug Complex Tubulin Dimers->Tubulin_Drug_Complex Microtubule->Tubulin Dimers Depolymerization Drug 2-Cyanoaminopyrimidine Derivative Drug->Tubulin_Drug_Complex Aberrant Microtubules Aberrant Microtubule Formation Tubulin_Drug_Complex->Aberrant Microtubules Enhanced Polymerization Mitotic Arrest Mitotic Arrest Aberrant Microtubules->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of action of 2-cyanoaminopyrimidine derivatives as tubulin polymerization promoters.

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol outlines a method to assess the effect of a 2-cyanoaminopyrimidine derivative on tubulin polymerization.

Materials:

  • Purified tubulin protein

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)

  • Test compound (2-cyanoaminopyrimidine derivative) dissolved in DMSO

  • Paclitaxel (positive control for polymerization promotion)

  • Colchicine (negative control for polymerization inhibition)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation: Prepare solutions of the test compound, paclitaxel, and colchicine at various concentrations in polymerization buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Reaction Mixture: In a 96-well plate, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound or control.

  • Initiation: Add purified tubulin to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance values against time. The rate and extent of polymerization in the presence of the test compound can be compared to the controls.

Application 2: Potential as Kinase Inhibitors

The pyrimidine scaffold is a well-established core structure for a multitude of kinase inhibitors.[5][6][7] The structural similarity of the pyrimidine ring to the adenine base of ATP allows for competitive binding to the ATP-binding site of various kinases. Derivatives of 2-aminopyrimidines have been explored as inhibitors of several kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Janus Kinases (JAKs).[5]

The 2-cyanoamino group in 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine provides a key hydrogen bond donor and acceptor functionality, which can be exploited for targeted interactions within the kinase active site. Further derivatization of the hydroxyl and methyl groups can lead to the development of potent and selective kinase inhibitors.

Kinase Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by 2-Cyanoaminopyrimidine Derivative ATP ATP Kinase Kinase ATP->Kinase Kinase_Inhibited Kinase (Inactive) ATP->Kinase_Inhibited Blocked Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Inhibitor 2-Cyanoaminopyrimidine Derivative Inhibitor->Kinase_Inhibited Competitive Binding

Caption: Competitive inhibition of a kinase by a 2-cyanoaminopyrimidine derivative.

Application 3: Exploration as Anti-inflammatory Agents

Pyrimidine derivatives have also demonstrated significant potential as anti-inflammatory agents. Their mechanism of action in this context often involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and various cytokines.[8][9][10][11]

The structural features of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine make it an attractive starting point for the synthesis of novel anti-inflammatory compounds. The pyrimidine core can be functionalized to optimize binding to the active sites of inflammatory enzymes, while the cyanoamino group can be modified to fine-tune the molecule's physicochemical properties.

PART 3: Future Directions and Conclusion

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a promising, yet underexplored, scaffold in medicinal chemistry. The synthetic accessibility and the unique electronic and steric properties of the cyanoamino group present a wealth of opportunities for the development of novel therapeutic agents.

Future research should focus on:

  • Optimization of the synthesis: Developing a high-yielding and scalable synthesis for the title compound.

  • Library Synthesis and Screening: Creating a diverse library of derivatives by modifying the hydroxyl and methyl groups and screening them against a wide range of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the detailed SAR to guide the design of more potent and selective compounds.

  • In-depth Mechanistic Studies: Investigating the precise molecular mechanisms by which these compounds exert their biological effects.

References

  • Bence, A. K., et al. (2007). 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. Journal of Medicinal Chemistry, 50(12), 2845-2854. [Link]

  • Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 53-59. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]

  • Wang, L. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. IOP Conference Series: Earth and Environmental Science, 440, 022023. [Link]

  • Method for preparing 2-amino-4, 6-dimethoxypyrimidine. (2013). CN103159684B.
  • Method for synthesizing 2-amino-6-bromopyridine. (2023). CN115784978B.
  • Srinivas, U., et al. (2014). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. International Journal of Engineering Research and Applications, 4(7), 10-17. [Link]

  • Kovalenko, S. M., et al. (2011). AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. Russian Journal of General Chemistry, 81, 1488-1495. [Link]

  • Tron, G. C., et al. (2019). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 24(18), 3290. [Link]

  • Kandeel, M. M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(19), 4528. [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2024). RSC Medicinal Chemistry. [Link]

  • Głowacka, I. E., et al. (2021). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Singh, N., et al. (2023). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 13(42), 29631-29654. [Link]

  • VanAllan, J. A. (1952). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses, 32, 45. [Link]

  • Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. (2018). Polimery, 63(10), 684-692. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). ResearchGate. [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. (2014). ACS Medicinal Chemistry Letters, 5(3), 251-256. [Link]

  • Kumar, A., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Drug Discovery, 18(12), 1339-1357. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2023). PubMed Central. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]

  • Chen, Y., et al. (2021). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 26(5), 1375. [Link]

  • Synthesis of 2-Cyanopyrimidines. (2019). ResearchGate. [Link]

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Application Notes & Protocols: 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine as a Cornerstone for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Pyrimidine Core

In the landscape of medicinal chemistry and materials science, the pyrimidine scaffold remains a privileged structure, forming the core of numerous therapeutic agents and functional materials. Within this class, 2-cyanoamino-4-hydroxy-6-methylpyrimidine stands out as a particularly versatile and powerful building block. Its strategic arrangement of multiple reactive centers—a nucleophilic amino group, an electrophilic nitrile, a tautomeric hydroxyl/keto system, and an activatable methyl group—provides a rich platform for a diverse array of chemical transformations.[1]

This guide delves into the synthetic utility of this precursor, moving beyond simple procedural lists to explain the underlying chemical logic. We will explore key cyclization and condensation strategies, providing researchers, scientists, and drug development professionals with detailed, field-tested protocols for constructing complex heterocyclic systems, including fused bicyclic structures like pyrimido[4,5-d]pyrimidines and various five- and seven-membered rings.[2][3] The protocols herein are designed to be self-validating, incorporating checkpoints for reaction monitoring and clear guidelines for purification and characterization.

Physicochemical Profile & Tautomeric Considerations

Understanding the inherent properties of the starting material is critical for predicting its reactivity and optimizing reaction conditions. 2-Cyanoamino-4-hydroxy-6-methylpyrimidine exists in tautomeric equilibrium with its 2-cyanoamino-6-methylpyrimidin-4(3H)-one form, a factor that influences its nucleophilic and electrophilic character.

PropertyValueSource
Molecular Formula C₆H₆N₄O[4]
Molecular Weight 150.14 g/mol [4]
Melting Point >300 °C[5]
Appearance White to off-white crystalline powder
CAS Number 7152-19-4[4]
InChI Key UWHASBXTXQQOJG-UHFFFAOYSA-N[4]

The high melting point suggests strong intermolecular interactions, likely hydrogen bonding, in the solid state. For synthetic purposes, its solubility should be carefully assessed in a range of aprotic and protic solvents. The cyanoamino group (-NH-C≡N) is the primary driver for many of the cyclization reactions discussed, acting as a potent binucleophile.

Core Synthetic Pathways: From Precursor to Fused Heterocycles

The strategic utility of 2-cyanoamino-4-hydroxy-6-methylpyrimidine is best illustrated by its capacity to serve as a linchpin in multi-component reactions and intramolecular cyclizations to build complex molecular architectures.

G start 2-Cyanoamino-4-hydroxy- 6-methylpyrimidine reagent1 Aldehydes + Amines/Hydrazine start->reagent1 Three-Component Cyclization reagent2 Guanidine / Dicyandiamide start->reagent2 Annelation reagent3 Orthoesters / Formamide start->reagent3 Cyclocondensation reagent4 Chloroacetyl Chloride start->reagent4 Acylation & Cyclization product1 Triazolylaminopyrimidines reagent1->product1 product2 Pyrimido[4,5-d]pyrimidines (Diamino derivatives) reagent2->product2 product3 Pyrimido[4,5-d]pyrimidines (Oxo derivatives) reagent3->product3 product4 Fused Thiazolo- and Oxazolo-pyrimidines reagent4->product4 G step1 1. Dissolve Pyrimidine & Guanidine in DMF at RT step2 2. Add Sodium Ethoxide portion-wise step1->step2 step3 3. Heat mixture to 120-130°C (Oil Bath) step2->step3 step4 4. Monitor by TLC (6-10 hours) step3->step4 step5 5. Cool to RT, pour into ice-water (200 mL) step4->step5 step6 6. Collect precipitate by vacuum filtration step5->step6 step7 7. Wash with H₂O, then cold EtOH step6->step7 step8 8. Recrystallize from Ethanol/Water and characterize step7->step8

Sources

The Strategic Role of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine in the Synthesis of Novel Formazan Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, detailing the synthesis of formazan derivatives with a specific focus on the strategic incorporation of a pyrimidine scaffold. While direct protocols for the use of 2-cyanoamino-4-hydroxy-6-methylpyrimidine are not extensively reported, this document outlines a robust and well-documented multi-step synthesis starting from the closely related and commercially available precursor, 2-amino-4-hydroxy-6-methylpyrimidine. The principles and procedures detailed herein provide a foundational methodology that can be adapted for variations in starting materials, including the potential in-situ generation or use of the 2-cyanoamino analogue.

The integration of the pyrimidine nucleus into the formazan structure is of significant interest due to the diverse biological activities associated with pyrimidine derivatives, including anticancer, antimicrobial, and antiviral properties.[1][2] Formazans themselves are a class of intensely colored compounds with a characteristic –N=N–C=N–NH– atomic chain and a broad spectrum of applications, from redox indicators in cell viability assays to promising therapeutic agents.[3][4][5] This guide provides a detailed exposition of a synthetic pathway, elucidates the underlying chemical principles, and presents actionable protocols for the laboratory synthesis and characterization of these promising compounds.

I. The Synthetic Pathway: A Strategic Multi-Step Approach

The synthesis of pyrimidinyl-substituted formazan derivatives is a multi-step process that involves the sequential modification of the initial pyrimidine core to build a reactive intermediate, which is then coupled with a diazonium salt to yield the final formazan. The overall workflow is depicted below.

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis A Step 1: Acylation of 2-amino-4-hydroxy-6-methylpyrimidine B Step 2: Hydrazinolysis A->B Formation of Hydrazide C Step 3: Schiff Base Formation B->C Condensation Reaction E Step 5: Azo Coupling Reaction C->E Coupling Partner D Step 4: Preparation of Diazonium Salt D->E Diazotization F Final Product: Pyrimidinyl Formazan Derivative E->F Formazan Synthesis

Caption: A generalized workflow for the synthesis of pyrimidinyl formazan derivatives.

The rationale for this step-wise approach is to construct a Schiff base intermediate derived from the pyrimidine starting material. This Schiff base possesses an active hydrogen atom that is susceptible to electrophilic attack by a diazonium salt, leading to the formation of the formazan core.

The Underlying Chemistry: A Mechanistic Overview

The final and most critical step in this synthesis is the coupling of the Schiff base with a diazonium salt.[6] Diazonium salts are highly reactive electrophiles, and the reaction proceeds via an electrophilic substitution mechanism. The overall reaction scheme is presented below.

G Schiff_Base Pyrimidine-Schiff Base Formazan Pyrimidine-Formazan Schiff_Base->Formazan Base (e.g., Pyridine) Diazonium_Salt Ar-N₂⁺Cl⁻ Diazonium_Salt->Formazan

Caption: The final coupling reaction to form the formazan derivative.

The base, typically pyridine or a dilute sodium hydroxide solution, plays a crucial role in deprotonating the Schiff base, thereby increasing its nucleophilicity and facilitating the attack on the diazonium salt.[4]

II. Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a step-by-step guide for the synthesis of pyrimidinyl formazan derivatives.[1][5]

Materials and Reagents
  • 2-amino-4-hydroxy-6-methylpyrimidine

  • Chloroacetyl chloride

  • Dry benzene

  • Hydrazine hydrate

  • Ethanol

  • Substituted aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde)

  • Substituted aromatic amines

  • Hydrochloric acid

  • Sodium nitrite

  • Dioxane

  • Pyridine

  • Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, filtration apparatus)

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Protocol 1: Synthesis of the Hydrazide Intermediate
  • Acylation: In a round-bottom flask, suspend 1 gram (0.0079 mol) of 2-amino-4-hydroxy-6-methylpyrimidine in 30 mL of dry benzene.[5]

  • Add 0.6 mL (0.0079 mol) of chloroacetyl chloride dropwise to the suspension at room temperature with continuous stirring.[5]

  • Allow the reaction to proceed for 6 hours, monitoring its progress using TLC.[5]

  • Filter the resulting precipitate and wash with absolute ethanol to obtain the acylated intermediate.[5]

  • Hydrazinolysis: To the acylated intermediate, add 0.29 mL (0.004 mol) of hydrazine hydrate and stir at room temperature for 8 hours.[5]

  • Monitor the reaction by TLC.

  • Filter the precipitate and recrystallize from a suitable solvent (e.g., chloroform) to yield the pure hydrazide.[5]

Protocol 2: Synthesis of the Schiff Base Intermediate
  • In a round-bottom flask equipped with a reflux condenser, mix 1 gram (0.005 mol) of the hydrazide intermediate with 0.83 grams (0.005 mol) of a substituted aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde).[5]

  • Add a suitable solvent, such as methanol, and reflux the mixture for 8 hours at 74-78°C.[5]

  • Monitor the reaction to completion using TLC.

  • Cool the reaction mixture and filter the precipitated Schiff base.[5]

  • Wash the solid with cold methanol and dry to obtain the pure product.[5]

Protocol 3: Synthesis of the Final Formazan Derivative
  • Diazotization: In a beaker, dissolve the desired aromatic amine (0.003 mol) in a mixture of 5 mL of concentrated hydrochloric acid and 8 mL of distilled water.[1] Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution while maintaining the temperature below 5°C. This will form the diazonium salt.[7][8]

  • Coupling: In a separate flask, dissolve the Schiff base (0.003 mol) in a mixture of 10 mL of dioxane and 20 mL of ethanol.[1]

  • Cool the Schiff base solution to 0-5°C in an ice bath.

  • Add the freshly prepared diazonium salt solution dropwise to the Schiff base solution with vigorous stirring, while maintaining the temperature at 0-5°C.[1]

  • Continue stirring the reaction mixture for 2-3.5 hours in the ice bath.[1]

  • Monitor the formation of the colored formazan product by TLC.

  • Once the reaction is complete, the colored precipitate is filtered, washed with cold water, and dried. Recrystallization from a suitable solvent may be necessary for further purification.

III. Characterization and Data

The synthesized intermediates and the final formazan derivatives should be characterized using standard analytical techniques to confirm their identity and purity.

Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Key FTIR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm)
Intermediate (a) C₇H₈ClN₃O₂201.61228-23087~3400 (N-H), ~1680 (C=O), ~1600 (C=N)-
Intermediate (b) C₇H₁₁N₅O181.19193-19578.1~3300 (N-H), ~1650 (C=O), ~1590 (C=N)-
Schiff Base (c) C₁₆H₁₉N₅O₃345.36208-21290~3200 (N-H), ~1600 (C=N), ~1250 (C-O)-
Formazan Derivative VariesVariesVariesVaries~3200 (N-H), ~1600 (C=N), ~1450 (N=N)~10.3 (OH), ~2.5 (CH₃)

Data adapted from Shakir and Adnan (2020) for a representative synthesis.[1]

IV. Concluding Remarks for the Practicing Scientist

The synthetic route detailed in this application note provides a reliable and adaptable methodology for the production of novel formazan derivatives bearing a pyrimidine scaffold. The choice of substituted aldehydes and aromatic amines in the final steps allows for the creation of a diverse library of compounds for further investigation, particularly in the context of drug discovery and development. The strong chromophoric nature of formazans also opens avenues for their application as analytical reagents and dyes.[4][9] Researchers are encouraged to meticulously monitor each reaction step by TLC and to fully characterize all intermediates and final products to ensure the integrity of their findings.

V. References

  • Shneine, J. K. (2017). CHEMISTRY OF FORMAZAN. International Journal of Research in Pharmacy and Chemistry, 5(1), 41-76. Available at: [Link]

  • Aljamali, N. M. (2020). Review on Preparation and Applications of Formazan Compounds. International Journal of Toxicological and Pharmacological Research, 12(1), 23-33. Available at: [Link]

  • Verma, R. S., et al. (2010). Synthesis and biological evaluation of formazan derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 523–527. Available at: [Link]

  • Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). ResearchGate. Available at: [Link]

  • Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.org. Available at: [Link]

  • Catarina, M. M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5432. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Cavanaugh, M. A., et al. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube. Available at: [Link]

  • Karaman, R. (2016). Coupling with diazonium salt? ResearchGate. Available at: [Link]

  • CN1024549C. (1994). Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. Google Patents. Available at:

  • The Organic Chemistry Tutor. (2018). Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. YouTube. Available at: [Link]

  • Kopylovich, M. N., et al. (2017). Synthesis, applications and coordination chemistry of formazans. ResearchGate. Available at: [Link]

  • NCERT. (n.d.). 9.9 Chemical Reactions of Diazonium Salts. NCERT 12 Chemistry. Available at: [Link]

  • CN105646373B. (2018). A kind of preparation method of 4- amino -2,6- dimethoxypyridins. Google Patents. Available at:

  • Gouda, M. A., et al. (2011). Reactivity of 2-amino-3-cyanopyridines. ResearchGate. Available at: [Link]

  • Shawali, A. S., et al. (2013). Spectroscopic data of the newly prepared compounds. ResearchGate. Available at: [Link]

  • Shawali, A. S., et al. (2013). Table 3 . Spectroscopic data of the newly prepared compounds. ResearchGate. Available at: [Link]

Sources

Synthesis of Novel Schiff Bases from 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of Pyrimidine-Based Schiff Bases in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] Pyrimidines are integral components of nucleic acids and are found in a variety of approved drugs.[1] When derivatized to form Schiff bases—compounds containing an imine or azomethine group (-C=N-)—their therapeutic potential is often amplified. These Schiff bases have garnered significant interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[1][2]

The synthesis of Schiff bases typically involves the condensation of a primary amine with a carbonyl compound.[1] This guide provides a detailed protocol for the synthesis of novel Schiff bases starting from 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. Due to the reactivity of the cyanoamino group, a direct condensation is not readily achievable. Therefore, a two-step synthetic strategy is employed:

  • Hydrolysis: Conversion of the 2-cyanoamino group of the starting material into a 2-amino group to yield 2-amino-4-hydroxy-6-methylpyrimidine.

  • Condensation: Reaction of the resulting 2-aminopyrimidine derivative with a selected aldehyde or ketone to form the target Schiff base.

This application note will provide a comprehensive, step-by-step methodology for each stage, including the rationale behind the chosen conditions, characterization techniques for the intermediate and final products, and insights into their potential applications in drug development.

Part 1: Synthesis of the Key Intermediate: 2-Amino-4-Hydroxy-6-Methylpyrimidine

The initial and critical step in this synthetic pathway is the conversion of the 2-cyanoamino group to a primary amino group. This is achieved through acid-catalyzed hydrolysis, which proceeds by protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

Reaction Mechanism: Acid-Catalyzed Hydrolysis of the Cyanoamino Group

The hydrolysis of the N-cyano group to an amino group under acidic conditions involves the formation of a carbamic acid intermediate, which then decarboxylates to yield the primary amine.

hydrolysis_mechanism start 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine protonation Protonation of Nitrile Nitrogen start->protonation + H+ h2o_attack Nucleophilic Attack by H2O protonation->h2o_attack + H2O intermediate1 Carbodiimide-like Intermediate h2o_attack->intermediate1 rearrangement Tautomerization intermediate1->rearrangement intermediate2 N-Carbamoylguanidine Intermediate rearrangement->intermediate2 hydrolysis2 Hydrolysis of Amide intermediate2->hydrolysis2 + H2O intermediate3 Carbamic Acid Intermediate hydrolysis2->intermediate3 decarboxylation Decarboxylation intermediate3->decarboxylation - CO2 product 2-Amino-4-Hydroxy-6-Methylpyrimidine decarboxylation->product

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the 2-cyanoamino group.

Experimental Protocol: Hydrolysis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

This protocol details the conversion of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine to 2-Amino-4-Hydroxy-6-Methylpyrimidine.

Materials and Reagents:

ReagentGradeSupplier
2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine≥98%e.g., Sigma-Aldrich
Hydrochloric Acid (HCl), concentrated (37%)ACS Reagent Gradee.g., Fisher Scientific
Sodium Hydroxide (NaOH)ACS Reagent Gradee.g., VWR Chemicals
Deionized WaterHigh PurityIn-house
EthanolReagent Gradee.g., Merck
Celite®---e.g., Sigma-Aldrich

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine (10.0 g, 0.066 mol) in 100 mL of deionized water.

  • Acid Addition: Slowly and carefully add concentrated hydrochloric acid (20 mL) to the suspension while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1). The starting material and product will have different Rf values.

  • Neutralization and Precipitation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and then further in an ice bath. Slowly neutralize the acidic solution by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH reaches 7-8. The product will precipitate out of the solution.

  • Isolation of the Product: Filter the precipitate using a Büchner funnel and wash with cold deionized water (3 x 50 mL).

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight to obtain 2-Amino-4-Hydroxy-6-Methylpyrimidine.

Expected Yield: 80-90%

Characterization of 2-Amino-4-Hydroxy-6-Methylpyrimidine:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 295-300 °C (decomposes).

  • FTIR (KBr, cm⁻¹): 3450-3100 (N-H and O-H stretching), 1640 (C=N stretching), 1580 (N-H bending).

  • ¹H NMR (DMSO-d₆, δ ppm): 10.5 (s, 1H, OH), 6.5 (s, 2H, NH₂), 5.5 (s, 1H, pyrimidine-H), 2.1 (s, 3H, CH₃).

Part 2: Synthesis of Schiff Bases from 2-Amino-4-Hydroxy-6-Methylpyrimidine

With the key intermediate, 2-Amino-4-Hydroxy-6-Methylpyrimidine, in hand, the next step is the condensation reaction with a suitable aromatic or heterocyclic aldehyde to form the desired Schiff base.

Reaction Mechanism: Formation of the Azomethine Linkage

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The amino group of the pyrimidine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine linkage. The reaction is typically catalyzed by a few drops of acid.

schiff_base_formation start 2-Amino-4-Hydroxy-6-Methylpyrimidine + Ar-CHO nucleophilic_attack Nucleophilic attack of NH2 on Carbonyl Carbon start->nucleophilic_attack hemiaminal Hemiaminal Intermediate nucleophilic_attack->hemiaminal proton_transfer Proton Transfer hemiaminal->proton_transfer elimination Elimination of H2O proton_transfer->elimination - H2O product Schiff Base elimination->product

Caption: General mechanism for the acid-catalyzed formation of a Schiff base.

General Experimental Protocol: Synthesis of Pyrimidine Schiff Bases

This protocol provides a general procedure that can be adapted for the synthesis of a variety of Schiff bases by changing the aldehyde reactant.

Materials and Reagents:

ReagentGradeSupplier
2-Amino-4-Hydroxy-6-MethylpyrimidineAs synthesized above---
Aromatic Aldehyde (e.g., Benzaldehyde)≥99%e.g., Sigma-Aldrich
Ethanol (Absolute)ACS Reagent Gradee.g., Fisher Scientific
Glacial Acetic AcidACS Reagent Gradee.g., VWR Chemicals

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 2-Amino-4-Hydroxy-6-Methylpyrimidine (1.25 g, 0.01 mol) in 30 mL of absolute ethanol by warming gently.

  • Addition of Aldehyde: To the clear solution, add the desired aromatic aldehyde (0.01 mol) in a dropwise manner with continuous stirring.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC (e.g., ethyl acetate:hexane, 7:3).

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and DMF.

  • Drying: Dry the purified Schiff base in a vacuum oven at 50-60 °C.

Quantitative Data for Synthesis of a Representative Schiff Base (using Benzaldehyde):

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Ratio
2-Amino-4-Hydroxy-6-Methylpyrimidine125.131.250.011
Benzaldehyde106.121.060.011
Product (Expected) 213.24 ~1.9 g ~0.009 ~90% Yield
Characterization of the Synthesized Schiff Base

The structure of the newly synthesized Schiff base should be confirmed using various spectroscopic techniques.

  • Appearance: Typically a colored crystalline solid (e.g., pale yellow).

  • Melting Point: Determined using a melting point apparatus.

  • FTIR (KBr, cm⁻¹): Appearance of a characteristic imine (-C=N-) stretching band around 1600-1620 cm⁻¹ and disappearance of the C=O stretching band of the aldehyde and the N-H bending of the primary amine.

  • ¹H NMR (DMSO-d₆, δ ppm): A characteristic singlet for the azomethine proton (-N=CH-) typically appears in the range of 8.0-9.0 ppm. Signals corresponding to the pyrimidine ring and the aromatic aldehyde will also be present.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Part 3: Applications and Future Directions in Drug Development

Schiff bases derived from pyrimidine moieties are versatile compounds with a wide array of potential applications in the pharmaceutical industry. Their biological activities are often attributed to the presence of the azomethine group, which can be involved in various biological processes.

Potential Therapeutic Areas:

  • Anticancer Agents: Many pyrimidine-based Schiff bases have shown potent cytotoxic activity against various cancer cell lines.[1]

  • Antimicrobial Agents: The imine linkage is crucial for the antimicrobial activity of these compounds, making them promising candidates for the development of new antibiotics and antifungal agents.[1]

  • Anti-inflammatory and Analgesic Agents: Some Schiff base derivatives have demonstrated significant anti-inflammatory and pain-relieving properties.[1]

The protocol described herein provides a reliable and efficient method for the synthesis of a library of novel pyrimidine-based Schiff bases. By varying the aldehyde component, researchers can generate a diverse range of compounds for screening in various biological assays, paving the way for the discovery of new and effective therapeutic agents.

References

  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024). Molecules. [Link]

  • Biological applications of Schiff bases: An overview. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • Schiff bases derived from drug and their metal Complexes: A review on the history, synthesis, characterization, and applications. (2026). ResearchGate. [Link]

  • Role of Schiff Base in Drug Discovery Research. (2016). Hilaris Publisher. [Link]

  • Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021). ResearchGate. [Link]

Sources

Application Note: Comprehensive Characterization of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Cyanoamino-4-hydroxy-6-methylpyrimidine is a heterocyclic compound of significant interest in pharmaceutical and chemical research due to its structural motifs, which are prevalent in various biologically active molecules. As a key intermediate or a potential active pharmaceutical ingredient (API), its unambiguous identification, purity assessment, and comprehensive characterization are paramount for ensuring product quality, safety, and efficacy in drug development pipelines. This application note provides a detailed guide to a suite of analytical techniques for the thorough characterization of this molecule, offering both theoretical insights and practical, step-by-step protocols. The methodologies outlined herein are designed to establish the identity, purity, and physicochemical properties of 2-Cyanoamino-4-hydroxy-6-methylpyrimidine, thereby supporting regulatory submissions and advancing research objectives.

Molecular Structure and Tautomerism

2-Cyanoamino-4-hydroxy-6-methylpyrimidine (Molecular Formula: C₆H₆N₄O, Molecular Weight: 166.14 g/mol ) can exist in tautomeric forms, with the pyrimidin-4-one form generally being the most stable. It is crucial to recognize this tautomerism as it can influence the interpretation of spectroscopic data.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 2-Cyanoamino-4-hydroxy-6-methylpyrimidine and for quantifying it in various sample matrices. A well-developed HPLC method can effectively separate the main compound from starting materials, by-products, and degradation products.

Rationale for Method Development

The selection of a reversed-phase HPLC method is predicated on the polar nature of the analyte. A C18 stationary phase provides a hydrophobic surface for interaction, while a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, allows for the elution of the compound. The inclusion of a buffer, such as phosphate, is essential to control the ionization state of the molecule, thereby ensuring reproducible retention times and sharp peak shapes. The cyanoamino and hydroxyl groups can exhibit pH-dependent ionization, making pH control critical.

Recommended HPLC Protocol

While a specific, validated method for 2-cyanoamino-4-hydroxy-6-methylpyrimidine is not publicly available, the following protocol, adapted from a method for the structurally similar compound 2,4-diamino-6-hydroxypyrimidine, serves as an excellent starting point for method development and validation.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 150 x 4.6 mm, 3 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate in Water, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-10 min: 5-40% B; 10-12 min: 40% B; 12-12.1 min: 40-5% B; 12.1-18 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Cyanoamino-4-hydroxy-6-methylpyrimidine sample.

  • Dissolve in a suitable diluent, such as a 50:50 (v/v) mixture of water and acetonitrile, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation: For use in a regulated environment, the method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-Cyanoamino-4-hydroxy-6-methylpyrimidine. A combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive picture of the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[2] Both ¹H and ¹³C NMR are essential, and 2D NMR techniques can further confirm the assignments.

Rationale for Spectral Interpretation: The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the pyrimidine ring and the cyanoamino and hydroxyl/oxo groups will influence the positions of the signals. The number of signals will indicate the symmetry of the molecule.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₃~2.2~20
Pyrimidine-H~5.8~100
-NH-~8.0 (broad)-
-OH~11.0 (broad)-
C=O-~165
C-NHCN-~160
C-CH₃-~155
C-NH₂-~150
C≡N-~118

Experimental Protocol for NMR Analysis:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.[3]

  • Process the data using appropriate software. The use of 2D NMR is crucial for unambiguous assignment of all proton and carbon signals.[4]

Visualizing the NMR Workflow:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation dissolve Dissolve in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer H1 1H NMR transfer->H1 C13 13C NMR transfer->C13 COSY 2D COSY transfer->COSY HSQC 2D HSQC transfer->HSQC HMBC 2D HMBC transfer->HMBC assign Assign Signals H1->assign C13->assign COSY->assign HSQC->assign HMBC->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5]

Rationale for Spectral Interpretation: The FTIR spectrum of 2-Cyanoamino-4-hydroxy-6-methylpyrimidine is expected to show characteristic absorption bands corresponding to the vibrations of its various functional groups. The presence of N-H, O-H, C=O, C=N, and C≡N bonds will give rise to distinct peaks.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H and O-H stretching vibrations
~2200C≡N (cyano) stretching
1680 - 1640C=O (amide/pyrimidinone) stretching
1620 - 1550C=N and C=C (pyrimidine ring) stretching
1450 - 1350C-H (methyl) bending

Experimental Protocol for FTIR Analysis:

  • Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Alternatively, for a quicker analysis, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and correlate them with the functional groups of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to support structural elucidation.

Rationale for Mass Spectrometric Analysis

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 2-Cyanoamino-4-hydroxy-6-methylpyrimidine, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and study the resulting fragment ions, providing further structural information.

Expected Mass Spectral Data
  • ESI-MS (Positive Mode): The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 167.06.

  • HRMS: The calculated exact mass of [M+H]⁺ (C₆H₇N₄O) is 167.0614.

  • MS/MS Fragmentation: The fragmentation of the [M+H]⁺ ion is likely to involve the loss of small neutral molecules such as HNCO (from the pyrimidinone ring) and fragmentation of the cyanoamino group. The fragmentation of cyanamide itself often leads to the loss of HCN.[6]

Visualizing the Fragmentation Pathway:

Fragmentation_Pathway MH [M+H]+ (m/z 167.06) Frag1 Loss of HNCO (m/z 124.05) MH->Frag1 - HNCO Frag2 Loss of HCN (m/z 140.05) MH->Frag2 - HCN Frag3 Further Fragmentation Frag1->Frag3 Frag2->Frag3

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Protocol for LC-MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for HRMS).

LC-MS Conditions:

  • Use the HPLC conditions described in Section 1.2, but replace the phosphate buffer with a volatile mobile phase modifier such as 0.1% formic acid in both water and acetonitrile to ensure compatibility with the MS detector.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 50-500

Thermal Analysis for Physicochemical Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of a material.[7][8]

Rationale for Thermal Analysis

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, enthalpy of fusion, and other thermal events.[9] For a crystalline solid, a sharp melting endotherm in the DSC thermogram is a good indicator of purity.

Expected Thermal Behavior
  • TGA: 2-Cyanoamino-4-hydroxy-6-methylpyrimidine is expected to be thermally stable up to a certain temperature, after which a significant mass loss will occur due to decomposition.

  • DSC: A sharp endothermic peak corresponding to the melting point is expected. The high melting point of related pyrimidine derivatives (often >300 °C) suggests strong intermolecular interactions in the solid state.[10]

Experimental Protocol for TGA/DSC

Instrumentation:

  • Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC, or separate TGA and DSC instruments.

TGA Protocol:

  • Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.

  • Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

DSC Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 350 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

Solid-State Characterization: X-ray Crystallography

For a definitive understanding of the three-dimensional structure of 2-Cyanoamino-4-hydroxy-6-methylpyrimidine in the solid state, single-crystal X-ray diffraction is the gold standard.[11]

Rationale for X-ray Crystallography

This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as intermolecular interactions such as hydrogen bonding in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies. The crystal structure of the related compound, 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, has been reported, providing a basis for comparison.[12]

Protocol for Single-Crystal X-ray Diffraction
  • Grow single crystals of the compound, which is often the most challenging step. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

  • Mount a suitable single crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software.

Conclusion

The comprehensive characterization of 2-Cyanoamino-4-hydroxy-6-methylpyrimidine requires a multi-technique approach. The protocols and rationales provided in this application note offer a robust framework for researchers to confirm the identity, purity, and key physicochemical properties of this important molecule. By combining chromatographic, spectroscopic, thermal, and crystallographic methods, a complete and scientifically sound characterization can be achieved, which is essential for its application in research and development.

References

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.
  • CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • Wang, L. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. IOP Conference Series: Earth and Environmental Science, 440, 022023.
  • BenchChem. (2025).
  • BenchChem. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5.
  • BenchChem. (2025). Unambiguous Structure Validation of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques.
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines.
  • Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 53-59.
  • SIELC. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.
  • Chemistry LibreTexts. (2023).
  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...
  • ResearchGate. (n.d.). Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY.
  • ResearchGate. (2005).
  • PMC. (2022).
  • BenchChem. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
  • SciELO. (2014).
  • PMC. (2019). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin.
  • PubMed. (2024).
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
  • Fröberg, L. (n.d.). Thermal Analysis TGA / DTA.
  • ACS Omega. (2026).
  • M.Sc (Chemistry). (2020).
  • Science Ready. (n.d.).
  • NIH. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • IJERA. (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine.

Sources

Application Notes and Protocols for the Spectroscopic Characterization of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic analysis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the theoretical basis for spectral interpretation, presents detailed protocols for data acquisition, and discusses the expected spectral features based on the compound's molecular structure and potential tautomerism. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural elucidation and characterization of pyrimidine derivatives.

Introduction: The Structural Complexity and Importance of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1] The unique combination of a cyanoamino group, a hydroxyl group, and a methyl group on the pyrimidine ring presents a fascinating case for spectroscopic analysis. The presence of these functional groups can lead to complex electronic effects and the potential for tautomerism, making unambiguous structural confirmation essential.

A critical aspect to consider is the keto-enol tautomerism inherent to 4-hydroxypyrimidines.[2][3] The molecule can exist in equilibrium between the hydroxyl (enol) form and the more stable keto form, 2-cyanoamino-6-methylpyrimidin-4(1H)-one. This equilibrium can be influenced by the solvent and solid-state packing, which will be reflected in the NMR and IR spectra. Understanding this tautomerism is paramount for accurate spectral interpretation.

This guide will first delve into the application of ¹H and ¹³C NMR spectroscopy for elucidating the carbon-hydrogen framework and then explore the utility of FT-IR spectroscopy for identifying key functional groups and vibrational modes.

Molecular Structure and Tautomerism

The chemical structure of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine and its keto tautomer are depicted below. The spectroscopic data will provide insights into the predominant form under the experimental conditions.

Caption: Tautomeric equilibrium of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds in solution.[1] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Predicted ¹H NMR Spectral Data

The expected proton chemical shifts are influenced by the electronic nature of the substituents on the pyrimidine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-CH₃2.0 - 2.5Singlet3HAliphatic protons adjacent to an aromatic ring.[4]
Pyrimidine-H5.5 - 6.5Singlet1HOlefinic proton on the pyrimidine ring, shielded by adjacent groups.[5]
-NH-8.0 - 9.0 (broad)Singlet1HAmine proton, chemical shift is solvent and concentration dependent.[6]
-OH / Ring NH10.0 - 12.0 (broad)Singlet1HHydroxyl or lactam NH proton, highly dependent on tautomeric form and solvent.[6]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
-CH₃20 - 25Aliphatic carbon.
-C≡N115 - 120Cyano group carbon.[7]
Pyrimidine-C590 - 100Olefinic carbon in the pyrimidine ring.
Pyrimidine-C2, C4, C6150 - 170Carbons in the pyrimidine ring attached to heteroatoms.[1][5]
Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[1]

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (5-10 mg in 0.5 mL DMSO-d6) B Spectrometer Setup (e.g., Bruker 400 MHz) A->B C ¹H NMR Acquisition (zg30 pulse sequence) B->C D ¹³C NMR Acquisition (zgpg30 pulse sequence) B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Interpretation E->F

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

    • Dissolve the sample in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. The deuterated solvent prevents large solvent signals from obscuring the analyte peaks in the ¹H NMR spectrum.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer and ¹H NMR Acquisition Parameters:

    • Use a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Spectral Width (SW): A range of -2 to 14 ppm is generally adequate for most pyrimidine derivatives.[1]

    • Number of Scans (NS): 16-64 scans are usually sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (D1): A delay of 1-2 seconds between pulses is recommended.[1]

  • Spectrometer and ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets and enhance sensitivity through the Nuclear Overhauser Effect (NOE).[1]

    • Spectral Width (SW): A range of 0 to 200 ppm is typically used for organic molecules.[1]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[1]

    • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of quaternary carbons.[1]

  • Data Processing:

    • Apply Fourier Transformation (FT) to convert the raw data (Free Induction Decay - FID) into a frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline for accurate integration.[1]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted FT-IR Spectral Data

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups in 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
O-H / N-H stretch3200 - 3500BroadIndicative of hydroxyl and/or amino groups, potentially involved in hydrogen bonding.[4][6][8]
C-H stretch (aliphatic)2920 - 2980MediumC-H vibrations of the methyl group.[4]
C≡N stretch2200 - 2240Sharp, StrongCharacteristic stretching vibration of the cyano group.[7][9]
C=O stretch (keto form)1650 - 1700StrongCarbonyl stretch if the keto tautomer is present.[4]
C=N / C=C stretch1550 - 1650Medium-StrongAromatic ring stretching vibrations.[4]
N-H bend1580 - 1650MediumBending vibration of the amino group.
C-N stretch1200 - 1350MediumStretching vibrations of the C-N bonds in the ring and substituent.[8]
Experimental Protocol for FT-IR Data Acquisition

The following protocol is for acquiring a solid-state IR spectrum using the KBr pellet method, which is a common technique for solid samples.[10]

Workflow for FT-IR Analysis

FTIR_Workflow A Sample Preparation (1-2 mg sample + 200 mg KBr) B Grinding and Pelletizing A->B C Spectrometer Setup (e.g., Bruker ALPHA II) B->C D Background Scan (Air) C->D E Sample Scan (4000-400 cm⁻¹) D->E F Spectral Analysis E->F

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine and 200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. This ensures that the sample is evenly dispersed in the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the powder to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be analyzed for the presence of the characteristic absorption bands outlined in the table above.

    • Compare the observed frequencies with known values from the literature and spectral databases to confirm the presence of the expected functional groups.

Conclusion

The combined application of NMR and FT-IR spectroscopy provides a powerful and comprehensive approach for the structural elucidation of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. NMR spectroscopy offers detailed insights into the carbon-hydrogen framework and the connectivity of the molecule, while FT-IR spectroscopy confirms the presence of key functional groups. The potential for tautomerism in this molecule necessitates careful interpretation of the spectral data, particularly the exchangeable proton signals in the ¹H NMR spectrum and the presence or absence of a strong carbonyl absorption in the IR spectrum. The protocols detailed in this guide provide a robust framework for obtaining high-quality, reproducible data, enabling researchers to confidently characterize this and similar pyrimidine derivatives.

References

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

  • Al-Romaigh, H. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5035. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1216-1230. Retrieved from [Link]

  • Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6-Dihydroxy Pyrimidine.
  • Wang, L. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. IOP Conference Series: Earth and Environmental Science, 440, 022023. Retrieved from [Link]

  • Al-Juboori, A. M. H. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of Research and Analytical Reviews, 5(3).
  • Srivastava, S. L., & Goel, R. K. (n.d.). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. International Journal of Scientific Research and Engineering Development.
  • MacLean, J. R., et al. (2014). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C: Crystal Structure Communications, 70(Pt 10), 998-1002. Retrieved from [Link]

  • Barlin, G. B., & Fenn, M. D. (1983). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Australian Journal of Chemistry, 36(4), 633-643. Retrieved from [Link]

  • Bruix, M., et al. (1990). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Magnetic Resonance in Chemistry, 28(9), 803-809.
  • Les, A., Adamowicz, L., & Person, W. B. (1991). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 95(15), 5801-5809.
  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. Retrieved from [Link]

  • International Journal of Engineering Research and Applications (IJERA). (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1987). Fourier transform infrared spectroscopy studies of cyanide ion solutions of dimethylformamide and aqueous dimethylformamide. 65(11), 2639-2643.
  • El-Faham, A., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Journal of the Iranian Chemical Society, 19, 4831-4847. Retrieved from [Link]

  • Biochemistry. (2001). FTIR Studies of the CO and Cyanide Adducts of Fully Reduced Bovine Cytochrome c Oxidase. 40(20), 6147-6154.
  • Arjunan, V., et al. (2015). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure, 1098, 385-396.
  • Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1833. Retrieved from [Link]

Sources

High-performance liquid chromatography (HPLC) analysis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. Developed for researchers, scientists, and professionals in drug development and quality control, this document provides a detailed protocol, method validation parameters according to ICH guidelines, and the scientific rationale behind the methodological choices. The described method is demonstrated to be specific, accurate, precise, and robust for the intended analytical purpose.

Introduction and Scientific Rationale

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry and pharmaceutical development due to their wide range of biological activities.[1] The accurate quantification of this compound is critical for monitoring reaction kinetics, assessing purity of synthesized batches, and for quality control in various stages of research and development.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2] This application note describes a method based on reversed-phase chromatography, which is ideally suited for separating polar, water-soluble compounds like pyrimidine derivatives.[1][3]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is foundational to method development.

PropertyValueSource
Molecular Formula C₅H₇N₃O[4][5]
Molecular Weight 125.13 g/mol [5][6][7]
Appearance White to off-white crystalline powder[4][7]
Melting Point >300 °C[4][7]
Solubility Sparingly soluble in hot water and ethanol; Soluble in DMSO.[7]
Predicted LogP -0.9[6]

The compound's high polarity (LogP -0.9) makes it an excellent candidate for reversed-phase HPLC, where a polar mobile phase is used with a non-polar stationary phase. The presence of ionizable amino and hydroxyl groups necessitates pH control of the mobile phase to ensure consistent retention and sharp peak symmetry.[8]

Experimental Methodology

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proven performance with pyrimidine derivatives.[1]

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated, for mobile phase preparation.

  • Sonicator: For degassing solvents and dissolving standards/samples.

Chemicals and Reagents
  • 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine: Reference Standard (>98% purity).

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical Reagent (AR) grade.

  • Orthophosphoric Acid (H₃PO₄): AR grade.

Solution Preparation
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase: Prepare a mixture of the pH 3.0 phosphate buffer and acetonitrile in a 90:10 (v/v) ratio. Degas the mixture by sonication for 15 minutes.

  • Diluent: The mobile phase is used as the diluent to ensure compatibility with the chromatographic system and to promote sharp peak shapes.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, allow to cool to room temperature, and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample powder equivalent to 10 mg of the active compound and prepare a 100 mL solution following the same procedure as for the standard stock solution.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard non-polar stationary phase providing excellent retention for polar pyrimidines.[1]
Mobile Phase 20 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (90:10, v/v)The acidic pH ensures the analyte is in a single, protonated state, preventing peak tailing from silanol interactions.[8] The low organic content provides sufficient retention for this polar compound.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[1]
Column Temperature 30 °CA controlled temperature ensures reproducible retention times.
Detection Wavelength 225 nm (or λ-max)The wavelength should be selected at the absorbance maximum (λ-max) of the analyte for optimal sensitivity. If unknown, a DAD scan should be performed. 225 nm is a representative starting point.
Injection Volume 10 µLA standard volume providing good sensitivity without overloading the column.
Run Time 10 minutesSufficient to allow for the elution of the main peak and any potential early-eluting impurities.

Method Validation Protocol (per ICH Q2(R1) Guidelines)

A validation study must be conducted to provide evidence that the analytical procedure is fit for its intended purpose.[9][10]

System Suitability

Before sample analysis, the chromatographic system's performance is verified.

  • Procedure: Five replicate injections of the standard solution (100 µg/mL) are made.

  • Acceptance Criteria:

    • Peak Area %RSD: ≤ 2.0%

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Theoretical Plates: ≥ 2000

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Procedure: Inject the diluent (blank), a standard solution, and a sample solution. The chromatograms are compared to identify any interfering peaks at the retention time of the analyte.

  • Acceptance Criteria: The blank should show no significant peaks at the analyte's retention time. The analyte peak in the sample solution should be free from co-elution with any impurities.

Linearity

The method's ability to elicit test results that are directly proportional to the analyte concentration.

  • Procedure: A series of at least five concentrations are prepared from the standard stock solution, ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Each concentration is injected in triplicate.

  • Acceptance Criteria: A linear regression analysis of the peak area versus concentration should yield a correlation coefficient (R²) of ≥ 0.999.

Accuracy (as Recovery)

The closeness of the test results to the true value.

  • Procedure: Accuracy is determined by spiking a sample matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Each level is prepared and analyzed in triplicate.[9]

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-Assay Precision):

    • Procedure: Six separate sample preparations at 100% of the target concentration are analyzed on the same day by the same analyst using the same instrument.[9]

    • Acceptance Criteria: The %RSD of the assay results should be ≤ 2.0%.

  • Intermediate Precision (Inter-Assay Precision):

    • Procedure: The repeatability assay is repeated on a different day, by a different analyst, or using a different instrument.

    • Acceptance Criteria: The %RSD of the combined results from both sets of conditions should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ value must be verified for precision and accuracy.

Robustness

The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: The effect of varying parameters such as mobile phase pH (±0.2 units), organic composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) is evaluated.

  • Acceptance Criteria: The system suitability parameters must still be met, and the assay results should not deviate significantly from the nominal values.

Detailed Step-by-Step Protocol

This section provides a sequential workflow for analyzing a sample.

Caption: Experimental workflow from preparation to final report.

  • System Preparation: Prepare the mobile phase and diluent as described in Section 2.3. Purge the HPLC pump lines and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the standard solution (100 µg/mL) five consecutive times. Verify that the system suitability criteria (Section 3.1) are met before proceeding.

  • Calibration: Inject the diluent (as a blank) once, followed by each of the linearity standard solutions.

  • Sample Analysis: Inject the prepared sample solutions. It is good practice to bracket sample injections with standard injections to monitor for any drift in instrument response.

  • Data Processing: Integrate the peak corresponding to 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine in all chromatograms.

  • Calculation:

    • For purity assessment by area percent, calculate as: % Purity = (Area of Analyte Peak / Total Area of All Peaks) * 100

    • For quantification against a standard, use the linear regression equation from the calibration curve or calculate using a single-point standard: Concentration = (Area_Sample / Area_Standard) * Concentration_Standard

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH is inappropriate for the analyte. 2. Column degradation or contamination. 3. Sample solvent is stronger than the mobile phase.1. Ensure mobile phase pH is at least 2 units below the pKa of the amine function. Re-prepare buffer if necessary. 2. Flush the column with a strong solvent or replace it. 3. Prepare samples in the mobile phase.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Pump malfunction or leak.1. Prepare fresh mobile phase, ensuring accurate measurements. 2. Use a column thermostat and ensure it is set correctly. 3. Check pump pressure for stability; perform pump maintenance.
Poor Resolution 1. Loss of column efficiency. 2. Inappropriate mobile phase composition.1. Replace the column. 2. Decrease the percentage of acetonitrile to increase retention and potentially improve separation from nearby peaks.
No Peaks or Low Signal 1. Incorrect injection or autosampler error. 2. Detector lamp issue. 3. Sample degradation or incorrect preparation.1. Manually inject a standard to verify system function. Check autosampler vial and needle settings. 2. Check detector lamp status and energy. 3. Prepare a fresh standard and sample.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a reliable and robust tool for the quantitative analysis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. The use of a standard C18 column with a simple isocratic mobile phase makes the method accessible and easy to implement in any analytical laboratory. The validation parameters confirm that the method is accurate, precise, and specific, rendering it suitable for routine quality control and research applications.

References

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 286–295. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

  • Wang, L. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. IOP Conference Series: Earth and Environmental Science, 440(2), 022023. [Link]

  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved January 26, 2026, from [Link]

  • Google Patents. (2022).
  • ResearchGate. (n.d.). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved January 26, 2026, from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • SIELC. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. Retrieved January 26, 2026, from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pharma Guideline. (2024). Steps for HPLC Method Validation. Retrieved January 26, 2026, from [Link]

  • PubMed. (1981). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Retrieved January 26, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 26, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • Phenomenex. (n.d.). Reverse Phase HPLC Method Development. Retrieved January 26, 2026, from [Link]

Sources

Application Note & Protocol: Leveraging 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine as an Internal Standard for Robust Chromatographic Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the utilization of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine as an internal standard (IS) in chromatographic assays, particularly for the quantification of polar analytes in complex matrices. Due to the absence of established methods for this specific compound, this note serves as a foundational protocol for method development and validation. We will delve into the scientific rationale for its selection, propose starting chromatographic conditions based on the analysis of analogous polar heterocyclic compounds, and provide a rigorous, step-by-step protocol for its implementation and validation in accordance with stringent regulatory guidelines.

Introduction: The Imperative for an Effective Internal Standard

In quantitative chromatography, precision and accuracy are paramount. However, variability arising from sample preparation, injection volume, and instrument response can introduce significant error. The internal standard method is a powerful technique to mitigate these sources of error.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample.[2] It is added in a known, constant amount to all standards, quality controls, and unknown samples.[1] By plotting the ratio of the analyte response to the internal standard response against the analyte concentration, a calibration curve can be constructed that compensates for variations in sample handling and instrument performance.

Why 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine?

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine (CAS: 7152-19-4, Molecular Formula: C₆H₆N₄O, Molecular Weight: 150.14 g/mol ) presents itself as a promising candidate for an internal standard for the analysis of polar, heterocyclic analytes, such as nucleoside analogs or other pyrimidine derivatives used in drug development.[3] Its pyrimidine core provides structural similarity to a class of biologically significant molecules, while the cyanoamino, hydroxyl, and methyl functional groups impart a distinct polarity. This polarity suggests that its chromatographic behavior will be comparable to other polar analytes, a key characteristic for an effective internal standard. Furthermore, its unique molecular weight and structure make it unlikely to be an endogenous component in most biological samples.

Physicochemical Properties & Handling

A thorough understanding of the internal standard's properties is crucial for its effective use.

PropertyValueSource
CAS Number 7152-19-4ChemicalBook[3]
Molecular Formula C₆H₆N₄OChemicalBook[3]
Molecular Weight 150.14ChemicalBook[3]
Appearance Likely a white to off-white solidInferred
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol) and aqueous buffers.Inferred
UV Absorbance The pyrimidine ring suggests strong absorbance in the 250-280 nm range. Experimental determination is required.Inferred

Safety Precautions: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. All handling should be performed in a well-ventilated area or a fume hood.

Proposed Chromatographic Method Development

Given the polar nature of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine, two primary chromatographic approaches are proposed for method development: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a polar-modified column.

Primary Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation and retention of polar compounds that are often poorly retained in traditional reversed-phase chromatography.[4][5] The separation is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[6]

Proposed HILIC Conditions:

ParameterRecommended Starting ConditionRationale
Column ZIC-HILIC (150 x 2.1 mm, 3.5 µm) or equivalent amide or underivatized silica columnThese stationary phases are well-established for the retention of polar, heterocyclic compounds like pyrimidines and nucleosides.[7][8]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)Ammonium formate is a volatile buffer, making it compatible with mass spectrometry (MS) detection. A slightly acidic pH can improve peak shape for many nitrogen-containing compounds.
Mobile Phase B AcetonitrileThe high organic content of the mobile phase is characteristic of HILIC and is necessary for the retention of polar analytes.
Gradient 95% B to 50% B over 10 minutesA gradient elution allows for the separation of compounds with a range of polarities and helps to ensure sharp peaks.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection Wavelength 260 nm (experimentally verify optimal wavelength)Pyrimidine-based structures typically exhibit strong UV absorbance around this wavelength.
Injection Volume 5 µLA standard injection volume to avoid column overload.
Alternative Approach: Reversed-Phase HPLC (RP-HPLC)

While conventional C18 columns may not provide sufficient retention for highly polar compounds, polar-embedded or polar-endcapped stationary phases can be effective.[9] These columns are designed to be more compatible with highly aqueous mobile phases and offer alternative selectivity for polar analytes.

Proposed RP-HPLC Conditions:

ParameterRecommended Starting ConditionRationale
Column Polar-embedded C18 (e.g., RP-Amide) or Polar-endcapped C18 (150 x 4.6 mm, 5 µm)These phases provide enhanced retention for polar compounds compared to traditional C18 columns.
Mobile Phase A 0.1% Formic Acid in WaterA common acidic mobile phase modifier for good peak shape and MS compatibility.
Mobile Phase B AcetonitrileThe organic modifier for eluting compounds in reversed-phase.
Gradient 5% B to 95% B over 15 minutesA standard gradient for screening a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 35 °CA common operating temperature for reversed-phase separations.
Detection Wavelength 260 nm (experimentally verify optimal wavelength)Based on the pyrimidine chromophore.
Injection Volume 10 µLA standard injection volume.

Protocol for Implementation and Validation

This section outlines the step-by-step procedure for using 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine as an internal standard and validating the analytical method in accordance with FDA guidelines.[10]

Preparation of Stock and Working Solutions
  • Internal Standard (IS) Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine and dissolve it in 10 mL of a suitable solvent (e.g., DMSO or methanol).

  • Analyte Primary Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte in a similar manner.

  • IS Working Solution: Dilute the IS primary stock solution with the mobile phase to a concentration that yields a robust and reproducible chromatographic peak. This concentration should be consistent across all samples.

  • Analyte Working Solutions for Calibration Curve: Prepare a series of dilutions of the analyte primary stock solution to create calibration standards at a minimum of five different concentration levels.

Sample Preparation Workflow

The following diagram illustrates a typical workflow for preparing calibration standards and unknown samples.

workflow cluster_prep Preparation of Standards and Samples cluster_analysis Analysis AnalyteStock Analyte Stock AnalyteSpike Spike with Analyte AnalyteStock->AnalyteSpike Serial Dilutions IS_Stock IS Stock IS_Spike Spike with IS IS_Stock->IS_Spike Constant Volume BlankMatrix Blank Matrix (e.g., Plasma) BlankMatrix->AnalyteSpike UnknownSample Unknown Sample UnknownSample->IS_Spike AnalyteSpike->IS_Spike Calibration Standards FinalSample Final Sample for Injection IS_Spike->FinalSample HPLC HPLC Analysis FinalSample->HPLC Data Data Acquisition (Peak Areas) HPLC->Data calibration cluster_data Data Collection cluster_plot Calibration Curve cluster_analysis Analysis Conc. 1 Conc. 1 Ratio 1 Ratio 1 Conc. 1->Ratio 1 Conc. 2 Conc. 2 Ratio 2 Ratio 2 Conc. 2->Ratio 2 Conc. 3 Conc. 3 Ratio 3 Ratio 3 Conc. 3->Ratio 3 Conc. 4 Conc. 4 Ratio 4 Ratio 4 Conc. 4->Ratio 4 Conc. 5 Conc. 5 Ratio 5 Ratio 5 Conc. 5->Ratio 5 Plot Plot: (Analyte Area / IS Area) vs. Analyte Conc. Ratio 5->Plot Regression Linear Regression Plot->Regression Equation y = mx + c r² ≥ 0.99 Regression->Equation

Caption: Construction of the internal standard calibration curve.

4.3.3. Accuracy and Precision

  • Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Analyze at least five replicates of each QC level on the same day (intra-day precision and accuracy) and on three different days (inter-day precision and accuracy).

    • Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (RSD).

4.3.4. Stability

  • Objective: To evaluate the stability of the analyte and IS in the sample matrix under different storage and processing conditions.

  • Procedure:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 24 hours).

    • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80 °C) for an extended period.

    • Post-Preparative Stability: Analyze processed QC samples kept in the autosampler for a specified period.

Validation Acceptance Criteria Summary:

ParameterAcceptance Criteria
Specificity No interfering peaks at the retention times of the analyte and IS.
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)
Precision (RSD) ≤15% (≤20% at the LLOQ)
Stability Analyte concentration within ±15% of the initial concentration.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH- Column degradation- Sample solvent mismatch- Adjust mobile phase pH- Use a new column- Ensure sample is dissolved in the initial mobile phase
Inconsistent IS Peak Area - Inaccurate pipetting- IS degradation- Use calibrated pipettes- Prepare fresh IS working solution daily
Poor Resolution between Analyte and IS - Suboptimal chromatographic conditions- Modify mobile phase gradient or composition- Try a different column chemistry
No Retention (HILIC) - Mobile phase water content is too high- Ensure the mobile phase has a high organic content (typically >80% acetonitrile)

Conclusion

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine holds significant potential as a robust internal standard for the chromatographic analysis of polar, heterocyclic compounds. While no pre-existing methods have been published, this application note provides a comprehensive, scientifically-grounded framework for developing and validating a suitable analytical method. By leveraging the principles of HILIC or polar-modified RP-HPLC and adhering to rigorous validation protocols, researchers can confidently implement this compound to enhance the accuracy and reliability of their quantitative analyses.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Available at: [Link]

  • Jandera, P. (2017). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 967, 12-32. Available at: [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Lou, J., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Chromatography B, 878(5-6), 575-582. Available at: [Link]

  • Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. Available at: [Link]

  • Zhang, Y., et al. (2019). Targeted UPLC-MS/MS high-throughput metabolomics approach to assess the purine and pyrimidine metabolism. Journal of Chromatography B, 1114-1115, 105-114. Available at: [Link]

  • SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them?. Available at: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • González-Ruiz, V., et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites, 9(11), 263. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • Dolan, J. W. (2014). When Should an Internal Standard be Used?. LCGC North America, 32(4), 278-282. Available at: [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]

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Application Note: Robust Derivatization of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Analytical Challenge

2-Cyanoamino-4-hydroxy-6-methylpyrimidine is a heterocyclic compound of interest in various fields, including synthetic chemistry and drug development. Its analysis is crucial for process monitoring, impurity profiling, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high resolution and sensitivity. However, direct GC-MS analysis of 2-Cyanoamino-4-hydroxy-6-methylpyrimidine is fundamentally challenging.

The molecule possesses multiple polar functional groups: a hydroxyl (-OH) group and two active hydrogens on the amino (-NH2) group. These groups lead to strong intermolecular hydrogen bonding, resulting in a high melting point (>300 °C) and very low volatility.[1] Injecting such a compound into a hot GC inlet would likely lead to thermal degradation, poor chromatographic peak shape, and irreversible adsorption onto the column, making quantification unreliable.[2]

To overcome these limitations, chemical derivatization is an essential sample preparation step.[3][4] This process modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[2] This application note provides a detailed protocol for the silylation of 2-Cyanoamino-4-hydroxy-6-methylpyrimidine, a robust and widely used derivatization technique that replaces active hydrogens with nonpolar trimethylsilyl (TMS) groups.[5][6]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is critical for method development.

PropertyValueSource
Chemical Name 2-Cyanoamino-4-hydroxy-6-methylpyrimidine-
CAS Number 7152-19-4[7]
Molecular Formula C₆H₆N₄O[7]
Molecular Weight 150.14 g/mol [7]
Melting Point >300 °C[1]
Appearance Powder

Principle of Silylation Derivatization

Silylation is a chemical modification that introduces a silyl group, typically a trimethylsilyl (-Si(CH₃)₃) group, into a molecule.[8] This is achieved by reacting the analyte with a silylating reagent, which replaces "active" hydrogens on polar functional groups.[5]

For 2-Cyanoamino-4-hydroxy-6-methylpyrimidine, there are three potential sites for silylation: the hydroxyl group and the two hydrogens of the amino group. The reaction proceeds via a nucleophilic attack (SN2 mechanism) from the oxygen or nitrogen on the silicon atom of the silylating reagent.[2]

The most common and effective silylating reagent for this application is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) .[6][8] It is highly reactive towards hydroxyl and amino groups.[5] The reaction can be accelerated by adding a catalyst, such as trimethylchlorosilane (TMCS) , which is often supplied as a mixture with BSTFA (e.g., BSTFA + 1% TMCS).[5][8]

The derivatization imparts several key advantages:

  • Increased Volatility: The nonpolar TMS groups disrupt the strong intermolecular hydrogen bonds, significantly lowering the boiling point of the analyte.[5][6]

  • Improved Thermal Stability: The resulting TMS derivatives are more stable at the high temperatures required for GC analysis.[2]

  • Enhanced Chromatographic Performance: Reduced polarity minimizes interactions with active sites in the GC column, leading to sharper, more symmetrical peaks.[2][3]

The general reaction is illustrated below:

cluster_Analyte Analyte cluster_Reagent Reagent cluster_Product Product Analyte 2-Cyanoamino-4-hydroxy- 6-methylpyrimidine (Polar, Non-volatile) Product TMS-Derivative (Nonpolar, Volatile) Analyte->Product Silylation Reaction (Heat) Reagent BSTFA + TMCS cluster_workflow Derivatization and Analysis Workflow A 1. Dry Sample (Anhydrous Conditions) B 2. Add Solvent & BSTFA+TMCS A->B C 3. Heat at 70°C for 60 min B->C D 4. Cool to Room Temperature C->D E 5. Inject into GC-MS D->E F 6. Data Analysis (Confirm Mass Shift) E->F

Caption: Experimental workflow diagram.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No peak or very small peak for the analyte 1. Incomplete derivatization. 2. Thermal degradation in the inlet. 3. Adsorption in the GC system.1. Ensure sample is completely dry. Increase reaction time/temperature. Use a fresh bottle of derivatizing reagent. 2. Lower the inlet temperature (e.g., to 230 °C). 3. Use a fresh, deactivated inlet liner. Trim the first few cm of the GC column. [5]
Broad, tailing peak 1. Incomplete derivatization. 2. Active sites in the GC inlet or column.1. Re-optimize derivatization conditions (see above). 2. Deactivate the GC system by injecting a silylating agent (e.g., Sylon-CT). Replace the inlet liner and septum.
Multiple peaks for the analyte 1. Incomplete reaction yielding mono-, di-, and tri-TMS derivatives. 2. Presence of tautomers.1. Increase reagent excess, reaction time, or temperature to drive the reaction to the fully derivatized product. [8] 2. Methoximation prior to silylation can sometimes help lock the structure, but is more common for carbonyls. [9][10]For this analyte, ensuring complete silylation is the primary solution.
Extraneous peaks in the chromatogram 1. Contamination from solvents or glassware. 2. Byproducts from the silylating reagent.1. Use high-purity solvents. Rinse glassware thoroughly. Run a solvent blank. 2. These are expected. Identify them from the reagent blank and exclude them from the analysis.

References

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Derivatization for Gas Chromatography - Phenomenex. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. [Link]

  • Derivatization Methods in GC and GC/MS - Semantic Scholar. [Link]

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed. [Link]

  • GC Derivatization - University of Arizona. [Link]

  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC - NIH. [Link]

  • Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues - PMC - NIH. [Link]

  • (PDF) Review: Derivatization in mass spectrometry—1. Silylation - ResearchGate. [Link]

  • of the qualitative GC–MS analytical results for pyrimidines and triazines from cyanide polymerization under subaerial alkaline hydrothermal conditions (MWR, 180 °C) using different initial concentrations - ResearchGate. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - NIH. [Link]

  • Gas-liquid chromatographic analysis of trimethylsilyl derivatives of pyrimidine and purine bases and nucleosides - PubMed. [Link]

  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry - Glen Jackson. [Link]

  • Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - NIH. [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - ResearchGate. [Link]

  • Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges - MDPI. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. [Link]

  • Machine learning for identification of silylated derivatives from mass spectra - PMC. [Link]

  • 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593) - AERU. [Link]

  • Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography - Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils | ChemRxiv. [Link]

  • The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate - ResearchGate. [Link]

  • 2-Amino-6-hydroxy-4-methylpyrimidine | CAS#:3977-29-5 | Chemsrc. [Link]

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Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine in Kinase Inhibitor Research

Protein kinases, as central regulators of cellular processes, have become one of the most critical target families in modern drug discovery, particularly in oncology.[1] These enzymes control cell growth, division, and survival by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of many diseases, making them prime targets for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of many of these successful drugs lies the pyrimidine ring.[3][4]

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry. As a core component of DNA and RNA, its derivatives are well-tolerated by biological systems.[5] More importantly, the 2-aminopyrimidine moiety is an exceptional bioisostere of the adenine ring of ATP, the natural substrate for kinases.[6] This allows it to form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a critical anchoring point for achieving high-potency inhibition.[3]

This guide focuses on a specific and highly versatile pyrimidine derivative: 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine . This compound serves as an excellent starting scaffold for the development of potent and selective kinase inhibitors. Its structure combines several key features:

  • The 2-Aminopyrimidine Core: Provides the essential hinge-binding motif.

  • The Cyano Group: An electron-withdrawing group that can modulate the electronic properties of the ring and participate in additional interactions.

  • The Hydroxy Group at C4: A key functionalization point for introducing diverse chemical moieties to explore the solvent-exposed region of the ATP pocket, thereby tuning potency and selectivity.

  • The Methyl Group at C6: Fills a hydrophobic pocket in many kinases and can be modified to optimize binding.

This document provides a detailed overview of the rationale, mechanisms, and practical protocols for utilizing this scaffold in a kinase inhibitor discovery program.

Mechanism of Action: Achieving Potent Kinase Inhibition

The primary mechanism by which derivatives of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine inhibit kinase activity is through competitive inhibition at the ATP-binding site.[7]

The Critical Hinge Interaction

Most kinase inhibitors anchor themselves to the protein by forming one to three hydrogen bonds with the backbone amide and carbonyl groups of the hinge region, which connects the N- and C-terminal lobes of the kinase domain. The 2-amino group and one of the ring nitrogens of the pyrimidine core are perfectly positioned to act as hydrogen bond donors and acceptors, respectively, effectively mimicking the interactions of ATP's adenine ring.[3] This foundational interaction is responsible for the initial binding and orientation of the inhibitor within the active site.

The Role of the Cyanoamino Moiety

The 2-cyanoamino group (-NH-C≡N) is a particularly compelling feature. While the exocyclic amine maintains the crucial hydrogen-bonding capability for hinge interaction, the cyano group adds another layer of functionality. It can:

  • Form Additional Hydrogen Bonds: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor with nearby residues.

  • Engage in Dipole-Dipole Interactions: The strong dipole of the nitrile can create favorable interactions within the binding pocket.

  • Serve as a Latent Covalent Warhead: In some cases, the cyano group, particularly in the context of a 2-cyanoacrylamide, can act as a Michael acceptor.[8] If a nucleophilic residue, such as a cysteine, is located near the binding site, the inhibitor can form an irreversible or reversible covalent bond, leading to prolonged and potent inhibition.[9]

The diagram below illustrates the general binding mode of a 2-aminopyrimidine-based inhibitor within a kinase ATP pocket.

G cluster_0 Kinase Hinge Region cluster_1 Pyrimidine Inhibitor cluster_2 ATP Pocket Regions hinge_backbone Backbone Amide & Carbonyls inhibitor_core 2-Aminopyrimidine Core inhibitor_core->hinge_backbone Crucial H-Bonds (Anchor) c4_sub C4-Substituent (Selectivity, Potency) inhibitor_core->c4_sub Derivatization Site c6_sub C6-Methyl Group (Hydrophobic Pocket) inhibitor_core->c6_sub cyano_group 2-Cyanoamino Group inhibitor_core->cyano_group solvent_front Solvent-Exposed Region c4_sub->solvent_front Explores for Selectivity hydrophobic_pocket Hydrophobic Pocket c6_sub->hydrophobic_pocket Fills Pocket

Caption: General binding mode of a 2-aminopyrimidine inhibitor in the kinase ATP pocket.

Synthetic and Derivatization Strategies

The utility of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine lies in its straightforward synthesis and amenability to chemical modification. A robust synthetic strategy allows for the creation of a diverse library of analogues to probe the structure-activity relationship (SAR) for a given kinase target.

Core Synthesis

The core scaffold can be synthesized via a condensation reaction. A common and efficient method involves the reaction of ethyl acetoacetate with cyanoguanidine in the presence of a base like sodium ethoxide. This one-pot reaction builds the pyrimidine ring with the desired substituents in a single step.

Derivatization Workflow

Once the core is synthesized, a key strategy for generating a library of potent and selective inhibitors involves modification at the C4 position. The 4-hydroxy group is a versatile handle that can be readily converted into a leaving group (e.g., a chloride), which can then be displaced by a wide variety of nucleophiles, particularly amines. This allows for the systematic exploration of the solvent-exposed region of the ATP binding site.

The diagram below outlines the derivatization workflow.

G start Ethyl Acetoacetate + Cyanoguanidine core 2-Cyanoamino-4-Hydroxy- 6-Methylpyrimidine (Core) start->core Base-catalyzed Condensation activated 2-Cyanoamino-4-Chloro- 6-Methylpyrimidine core->activated Chlorination (e.g., POCl3) library Diverse Inhibitor Library activated->library Nucleophilic Aromatic Substitution (SNAr) amine_pool Panel of Amines (R-NH2) amine_pool->activated

Caption: Workflow for synthesis and derivatization of the core scaffold.

Experimental Protocols

The following protocols provide a framework for synthesizing a library of inhibitors based on the 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine scaffold and for evaluating their biological activity.

Protocol 1: Synthesis of a 4-Anilino-Substituted Inhibitor Library

This protocol details the conversion of the core scaffold into a library of derivatives, a common workflow in medicinal chemistry.[5]

Step 1: Synthesis of the Core Scaffold

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂).

  • To the cooled solution, add ethyl acetoacetate (1.0 eq) followed by cyanoguanidine (1.0 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the solid, wash with cold water and then ethanol, and dry under vacuum to yield 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

Step 2: Chlorination of the 4-Hydroxy Group

  • In a round-bottom flask, suspend the core scaffold (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of a tertiary amine base like N,N-dimethylaniline if required.

  • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain 2-Cyanoamino-4-Chloro-6-Methylpyrimidine.

Step 3: Nucleophilic Aromatic Substitution (SNAr) with Amines

  • In a reaction vial, dissolve the 4-chloro intermediate (1.0 eq) in a suitable solvent such as isopropanol or dioxane.

  • Add the desired amine (1.1-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).[10]

  • Seal the vial and heat to 80-120 °C for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the crude product using column chromatography on silica gel to yield the final inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a method to determine the IC₅₀ value of a synthesized compound against a target kinase. The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (containing the target kinase and its specific substrate peptide).

    • Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in kinase buffer to create 2X inhibitor solutions. A typical starting concentration is 10 mM in DMSO, with final assay concentrations ranging from 10 µM to 0.1 nM.

  • Kinase Reaction:

    • Add 5 µL of 2X inhibitor solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Initiate the reaction by adding 5 µL of 2X kinase/substrate solution to each well.

    • Add 5 µL of 2X ATP solution to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the background ("no enzyme" control) from all values.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic derivatization and biological testing generate data that is best summarized in a Structure-Activity Relationship (SAR) table. This allows researchers to discern how changes in chemical structure affect inhibitory potency.

Table 1: Example SAR Table for a Hypothetical Kinase Target

Compound IDR-Group at C4 PositionKinase X IC₅₀ (nM)
Core-OH -OH>10,000
1a 3-chloroaniline750
1b 3-methoxyaniline450
1c 3-(trifluoromethyl)aniline120
1d 4-fluoro-3-(trifluoromethyl)aniline25
1e 1-methyl-1H-pyrazol-4-amine15

Analysis of Hypothetical SAR:

  • The initial hydroxyl core is inactive, highlighting the necessity of derivatization.

  • Adding a simple aniline at C4 (1a ) confers moderate activity.

  • Electron-donating groups like methoxy (1b ) are tolerated but do not significantly improve potency over chlorine.

  • Strong electron-withdrawing groups like -CF₃ (1c ) dramatically increase potency, suggesting a key interaction in a specific pocket.

  • Combining electronic features (1d ) further enhances activity.

  • Switching from a phenyl ring to a different heterocycle (1e ) results in the most potent compound, indicating that the pyrazole nitrogen may be forming a beneficial hydrogen bond.

This iterative process of synthesis, testing, and analysis is the cornerstone of lead optimization in drug discovery.[11]

Conclusion and Future Directions

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a powerful and versatile scaffold for the discovery of novel kinase inhibitors. Its synthetic tractability and the presence of multiple functionalization points allow for the rapid generation of compound libraries to explore SAR. The inherent ability of the 2-aminopyrimidine core to bind the kinase hinge region provides a solid foundation for developing high-potency inhibitors.[3][5]

Future work in this area should focus on:

  • Kinome-wide Selectivity Profiling: Evaluating potent compounds against a broad panel of kinases to understand their selectivity profile and identify potential off-target effects.

  • Exploring Covalent Inhibition: Designing derivatives where the cyanoamino group is part of a reactive moiety (like a cyanoacrylamide) to target kinases with a nearby cysteine residue, potentially leading to inhibitors with increased potency and duration of action.[8]

  • Structure-Based Drug Design: Obtaining co-crystal structures of inhibitors bound to their target kinases to visualize binding interactions and rationally design next-generation compounds with improved properties.

  • Optimization of ADME Properties: Modifying the scaffold to improve pharmacokinetic properties such as solubility, metabolic stability, and cell permeability, which are crucial for advancing a compound toward in vivo studies and clinical development.

By leveraging the principles and protocols outlined in this guide, researchers can effectively utilize the 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine scaffold as a starting point for discovering next-generation kinase inhibitors to address unmet medical needs.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021-08-26). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor.org. Retrieved from [Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018-04-12). PubMed. Retrieved from [Link]

  • Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (n.d.). PubMed. Retrieved from [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2023-12-05). National Institutes of Health. Retrieved from [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of 2,4-diamino-5-cyanopyrimidine Derivatives as Protein Kinase C Theta Inhibitors With Mitigated Time-Dependent Drug-Drug Interactions. (n.d.). PubMed. Retrieved from [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023-05-17). National Institutes of Health. Retrieved from [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021-08-01). ACS Publications. Retrieved from [Link]

  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. (2025-11-26). CeMM. Retrieved from [Link]

  • 2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PubMed Central. Retrieved from [Link]

  • HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018-02-06). YouTube. Retrieved from [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]

  • A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. (2025-08-06). ResearchGate. Retrieved from [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. (2020-03-19). ResearchGate. Retrieved from [Link]

  • Advances in covalent kinase inhibitors. (2020-03-30). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. (n.d.). Quick Company. Retrieved from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021-08-26). PubMed. Retrieved from [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific understanding to not only solve problems but also to proactively optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine?

A1: The most prevalent and efficient method is the condensation reaction between N-cyanoguanidine and ethyl acetoacetate in the presence of a strong base, typically sodium ethoxide in an alcoholic solvent like ethanol. This reaction is a variation of the well-established pyrimidine synthesis from 1,3-dicarbonyl compounds.

Q2: Why is a strong base like sodium ethoxide necessary for this reaction?

A2: A strong base is crucial for deprotonating the active methylene group of ethyl acetoacetate, forming an enolate. This enolate is a key nucleophile that attacks one of the carbon atoms of the N-cyanoguanidine, initiating the cyclization process to form the pyrimidine ring.

Q3: Can I use other bases for this synthesis?

A3: While other strong bases like sodium methoxide or potassium tert-butoxide could potentially be used, sodium ethoxide in ethanol is the most commonly cited and well-optimized system for this type of condensation. The choice of base and solvent should be compatible to avoid transesterification if other esters are present.

Q4: What are the expected yield and purity of the final product?

A4: The yield and purity can vary significantly depending on the reaction conditions and purification methods. With optimized conditions, yields can be moderate to high. The purity of the crude product often requires further purification, such as recrystallization, to remove unreacted starting materials and side products.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. You can spot the reaction mixture alongside the starting materials (N-cyanoguanidine and ethyl acetoacetate) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progression.

Troubleshooting Guide

This section provides a detailed breakdown of potential issues you might face during the synthesis, their probable causes, and actionable solutions grounded in chemical principles.

Problem 1: Low or No Product Formation
Potential Cause Explanation Troubleshooting Steps
Insufficient Base The deprotonation of ethyl acetoacetate is a critical step. An insufficient amount of a strong base like sodium ethoxide will result in a low concentration of the reactive enolate, leading to a sluggish or incomplete reaction.- Ensure you are using at least one equivalent of sodium ethoxide relative to ethyl acetoacetate. - Consider preparing fresh sodium ethoxide solution, as it can degrade upon exposure to moisture.
Poor Quality Reagents The presence of impurities in N-cyanoguanidine or ethyl acetoacetate can inhibit the reaction. Water in the solvent or reagents can quench the strong base.- Use high-purity, anhydrous reagents and solvents. - Dry the ethanol and ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Incorrect Reaction Temperature While the reaction is typically run at reflux, a temperature that is too low will result in a slow reaction rate, while a temperature that is too high might promote side reactions or decomposition.- Ensure the reaction mixture is refluxing gently. - Monitor the internal temperature of the reaction to maintain it within the optimal range for the solvent used.
Problem 2: Formation of Significant Side Products
Potential Cause Explanation Troubleshooting Steps
Dimerization or Polymerization of N-cyanoguanidine Under strongly basic conditions, N-cyanoguanidine can undergo self-condensation reactions, leading to the formation of melamine and other related byproducts.- Add the N-cyanoguanidine to the reaction mixture in portions rather than all at once. - Maintain a controlled temperature to minimize side reactions.
Hydrolysis of the Cyano Group If water is present in the reaction mixture, the cyano group of the product can be hydrolyzed to a carbamoyl or even a carboxyl group under basic conditions, especially during prolonged reaction times or work-up.- Use anhydrous conditions for the reaction. - During the work-up, neutralize the reaction mixture promptly with a suitable acid (e.g., acetic acid or dilute HCl) while keeping the temperature low.
Incomplete Cyclization Incomplete reaction can lead to the presence of linear intermediates that may be difficult to separate from the final product.- Increase the reaction time and monitor by TLC until the starting materials are consumed. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Problem 3: Difficulties in Product Isolation and Purification
Potential Cause Explanation Troubleshooting Steps
Product is Highly Soluble in the Reaction Solvent If the product has high solubility in the reaction solvent (e.g., ethanol), it may be difficult to precipitate and isolate.- After neutralizing the reaction mixture, try to reduce the volume of the solvent by rotary evaporation. - Cool the concentrated solution in an ice bath to induce precipitation. - If precipitation is still not observed, consider adding a co-solvent in which the product is less soluble (e.g., water or a non-polar solvent like hexane) to induce crystallization.
Oily Product or Failure to Crystallize The presence of impurities can lower the melting point of the product and inhibit crystallization, resulting in an oily residue.- Wash the crude product with a solvent that dissolves the impurities but not the product. - Attempt recrystallization from a different solvent system. A solvent screen can be performed on a small scale to identify the optimal solvent. - If recrystallization fails, column chromatography may be necessary for purification.
Co-precipitation of Salts During work-up and precipitation, inorganic salts (e.g., sodium acetate if acetic acid is used for neutralization) can co-precipitate with the product.- After precipitation, wash the solid product thoroughly with cold water to remove any water-soluble inorganic salts. - Recrystallization from a suitable organic solvent will also help in removing salt impurities.

Experimental Protocols

Detailed Synthesis Protocol
  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 28.28 g (0.25 mol) of ethyl acetoacetate dropwise at room temperature with stirring.

  • Addition of N-cyanoguanidine: Dissolve 21.02 g (0.25 mol) of N-cyanoguanidine in a minimal amount of warm absolute ethanol and add it to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with glacial acetic acid.

  • Isolation: Reduce the volume of the solvent under reduced pressure. The product will precipitate out.

  • Purification: Filter the solid product and wash it with cold ethanol and then with water. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

Visualizations

Reaction Mechanism

ReactionMechanism EtOAC Ethyl Acetoacetate Enolate Enolate Intermediate EtOAC->Enolate Deprotonation NaOEt Sodium Ethoxide NaOEt->Enolate Adduct Linear Adduct Enolate->Adduct NCG N-Cyanoguanidine NCG->Adduct Nucleophilic Attack Cyclization Intramolecular Cyclization Adduct->Cyclization Product 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine Cyclization->Product Dehydration Workflow Start Start: Reagent Preparation Reaction Reaction: Condensation at Reflux Start->Reaction Monitoring Monitoring: TLC Analysis Reaction->Monitoring Periodic Sampling Monitoring->Reaction Incomplete Workup Work-up: Neutralization Monitoring->Workup Complete Isolation Isolation: Precipitation & Filtration Workup->Isolation Purification Purification: Recrystallization Isolation->Purification Analysis Analysis: Characterization (NMR, IR, MS) Purification->Analysis End End: Pure Product Analysis->End

Technical Support Center: Synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. This document is structured to address common challenges, with a focus on the identification and mitigation of byproduct formation.

Introduction

The synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a crucial step in the development of various pharmaceutical compounds. The most common synthetic route involves the base-catalyzed condensation of ethyl acetoacetate with dicyandiamide. While seemingly straightforward, this reaction can be prone to several side reactions, leading to the formation of impurities that can complicate purification and reduce the overall yield and purity of the desired product. This guide provides a systematic approach to troubleshooting these issues, grounded in the fundamental principles of organic chemistry.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My final product shows a lower than expected yield and contains significant amounts of unreacted starting materials. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a frequent issue and can often be traced back to several key factors related to the reaction conditions and reagent quality.

  • Insufficient Base or Inactive Catalyst: The condensation reaction requires a sufficiently strong base to deprotonate the active methylene group of ethyl acetoacetate, initiating the reaction cascade.

    • Causality: If the base is weak, old, or used in stoichiometric insufficiency, the initial and subsequent reaction steps will be slow or incomplete. Common bases for this reaction include sodium ethoxide or sodium hydroxide.

    • Troubleshooting Steps:

      • Verify Base Stoichiometry: Ensure at least one equivalent of a strong base is used.

      • Use Freshly Prepared Base: Sodium ethoxide is particularly susceptible to degradation by atmospheric moisture. It is best prepared fresh or sourced from a reliable, recently opened container.

      • Consider Alternative Bases: In some cases, stronger, non-nucleophilic bases like sodium hydride (NaH) can be employed, though with appropriate safety precautions.

  • Suboptimal Reaction Temperature and Time: Like many organic reactions, this condensation is sensitive to temperature.

    • Causality: Insufficient heat may lead to a slow reaction rate, while excessive temperatures can promote the degradation of starting materials and products, or favor the formation of certain byproducts.

    • Troubleshooting Steps:

      • Optimize Temperature: The reaction is typically run at reflux in a suitable solvent like ethanol. A systematic study of the reaction temperature (e.g., in increments of 10°C) can help identify the optimal conditions for your specific setup.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product over time. This will help determine the optimal reaction time and prevent unnecessary heating.

  • Purity of Starting Materials: The presence of impurities in either ethyl acetoacetate or dicyandiamide can inhibit the reaction.

    • Causality: Water is a particularly detrimental impurity as it can consume the base and hydrolyze the ester starting material. Acidic impurities can also neutralize the base.

    • Troubleshooting Steps:

      • Use Anhydrous Solvents and Reagents: Ensure that the solvent (e.g., ethanol) is anhydrous and that the starting materials are of high purity and dry.

      • Purify Starting Materials if Necessary: If the purity of the starting materials is in doubt, consider purification by distillation (for ethyl acetoacetate) or recrystallization (for dicyandiamide).

Question 2: My NMR and HPLC analyses indicate the presence of several impurities besides the starting materials. What are the most likely byproducts and how are they formed?

Answer:

Several byproducts can form through competing reaction pathways. Understanding these pathways is key to mitigating their formation.

  • Guanidine Derivatives (Guanylurea and Guanidine): These arise from the hydrolysis of dicyandiamide.

    • Formation Mechanism: Under aqueous or acidic conditions (which can arise from improper workup), dicyandiamide can undergo hydrolysis to form guanylurea, which can be further hydrolyzed to guanidine.[1]

    • Mitigation Strategies:

      • Maintain Anhydrous Conditions: The primary defense against these byproducts is to rigorously exclude water from the reaction mixture.

      • Careful Workup: During the workup and purification stages, avoid prolonged exposure to strongly acidic or basic aqueous solutions.

  • Melamine: This is a trimer of cyanamide, which can be formed from the decomposition of dicyandiamide.

    • Formation Mechanism: At elevated temperatures, dicyandiamide can revert to cyanamide, which can then trimerize to form the highly stable melamine.[2][3]

    • Mitigation Strategies:

      • Strict Temperature Control: Avoid excessive reaction temperatures. The optimal temperature should be high enough to drive the reaction to completion in a reasonable time but not so high as to cause significant decomposition of dicyandiamide.

  • Ethyl 3-aminocrotonate: This can form from the reaction of ethyl acetoacetate with ammonia, which may be present as an impurity or formed from the decomposition of dicyandiamide.

    • Formation Mechanism: The ketone carbonyl of ethyl acetoacetate can react with ammonia to form an enamine.

    • Mitigation Strategies:

      • High Purity Dicyandiamide: Use dicyandiamide that is free from ammonia or ammonium salt impurities.

      • Controlled Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can disfavor the decomposition of dicyandiamide.

  • Self-Condensation Product of Ethyl Acetoacetate (Dehydroacetic acid and its derivatives): Ethyl acetoacetate can undergo self-condensation, particularly in the presence of a strong base.

    • Formation Mechanism: This is a competing reaction where the enolate of ethyl acetoacetate attacks the carbonyl group of another molecule of ethyl acetoacetate. This is a variation of the Claisen condensation.[4][5]

    • Mitigation Strategies:

      • Control Stoichiometry and Addition Rate: Adding the ethyl acetoacetate slowly to the mixture of dicyandiamide and base can help to ensure that it reacts preferentially with the intended partner.

      • Optimal Temperature: Lowering the reaction temperature can sometimes disfavor the self-condensation reaction relative to the desired pyrimidine synthesis.

The following diagram illustrates the main reaction pathway and the potential side reactions leading to common byproducts.

Byproduct_Formation cluster_DCDA Dicyandiamide Side Reactions cluster_EAA Ethyl Acetoacetate Side Reactions EAA Ethyl Acetoacetate Product 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine EAA->Product Condensation Dehydroacetic_Acid Dehydroacetic Acid (from EAA self-condensation) EAA->Dehydroacetic_Acid Self-Condensation (Base) DCDA Dicyandiamide DCDA->Product Guanylurea Guanylurea DCDA->Guanylurea Hydrolysis (H2O) Melamine Melamine DCDA->Melamine Thermal Decomposition & Trimerization Base Base (e.g., NaOEt) Guanidine Guanidine Guanylurea->Guanidine Further Hydrolysis

Sources

Technical Support Center: Purification of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword:

Welcome to the technical support guide for the purification of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. You are likely working with this molecule due to its structural significance as a potential building block in medicinal chemistry and drug development. The journey from crude reaction mixture to a highly pure active pharmaceutical ingredient (API) or intermediate is paved with challenges that require a deep understanding of the molecule's physicochemical properties.

Section 1: Understanding Your Molecule

Before any successful purification, you must understand the inherent properties of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. Its structure dictates its behavior.

  • Pyrimidine Core: A polar, aromatic heterocyclic ring. The ring nitrogens are weakly basic and can participate in hydrogen bonding.

  • 4-Hydroxy Group: This group is acidic and exists in a tautomeric equilibrium with its keto form (a pyrimidinone). This is crucial as it significantly increases the molecule's polarity and its ability to form strong hydrogen bonds. The high melting point of the related amino-pyrimidine (>300 °C) suggests strong intermolecular forces, a property likely shared by your compound.[1][2]

  • 6-Methyl Group: A non-polar substituent that slightly decreases overall polarity.

  • 2-Cyanoamino Group (-NH-CN): This is the key differentiator. The cyano group is strongly electron-withdrawing, making the adjacent amino proton more acidic than a simple amine. The entire group is polar and a strong hydrogen bond acceptor (the nitriles) and donor (the N-H).

Collectively, these features render the molecule highly polar, with a strong capacity for hydrogen bonding. This predicts poor solubility in non-polar solvents and moderate to good solubility in polar, protic solvents, especially upon heating.

Section 2: Primary Purification Strategy: Recrystallization

Recrystallization is the most effective and commonly used method for purifying solid organic compounds and should be the first technique you evaluate.[3] The principle is to dissolve the impure solid in a hot solvent and allow it to cool slowly. As the solution cools, the solubility of your desired compound decreases, and it forms crystals, while the impurities, ideally, remain dissolved in the cold solvent (the mother liquor).[4]

Frequently Asked Questions: Recrystallization

Q1: How do I choose the right solvent for recrystallization?

The ideal solvent is one where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Given the polar nature of your molecule, the search should focus on polar solvents. A systematic screening is the most reliable approach.

Expert Insight: Do not rely on a single solvent. A mixed-solvent system (a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is not) often provides the sharpest crystallization.[6] Common pairs for polar compounds include ethanol/water, acetone/hexane, or THF/hexane.[7][8]

Table 1: Suggested Solvents for Screening

Solvent Class Specific Solvent Boiling Point (°C) Polarity (Dielectric Constant, ε) Rationale & Comments
Protic Water 100 80.1 Highly polar. May be a good "bad" solvent in a mixed system. The target compound might be too insoluble even when hot.
Methanol 65 32.7 Excellent starting point. Often used for pyrimidine derivatives.[9]
Ethanol 78 24.5 A very common and effective recrystallization solvent for moderately polar compounds.[10]
Aprotic Polar Acetone 56 20.7 Good solvent power, but its low boiling point may limit the solubility difference between hot and cold.
Acetonitrile 82 37.5 Can be effective for nitrogen-containing heterocycles.
N,N-Dimethylformamide (DMF) 153 36.7 High boiling point. Use with caution as it can be difficult to remove. Often dissolves compounds that are insoluble in others.
Tetrahydrofuran (THF) 66 7.6 A good "good" solvent to pair with a non-polar "bad" solvent like hexane.
Aprotic Non-Polar Toluene 111 2.4 Unlikely to be a good single solvent, but could serve as a "bad" solvent.

| | Hexane / Heptane | 69 / 98 | 1.9 / 2.0 | Will almost certainly be "bad" solvents. Excellent for precipitating the product from a more polar solvent. |

Protocol 1: Step-by-Step Recrystallization

This protocol provides a self-validating workflow for purifying your crude 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

1. Solvent Selection (Microscale):

  • Place ~20-30 mg of your crude material into several small test tubes.
  • To each tube, add a different solvent from Table 1 dropwise at room temperature. If the solid dissolves, that solvent is unsuitable as a single solvent.
  • For solvents where the solid is insoluble at room temperature, heat the tube gently (e.g., in a hot sand or water bath).[5]
  • Add the hot solvent dropwise until the solid just dissolves.
  • Allow the tube to cool slowly to room temperature, then place it in an ice bath.
  • The best solvent is the one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.

2. Bulk Recrystallization:

  • Place the crude solid in an Erlenmeyer flask (do not use a beaker to minimize solvent evaporation).[6]
  • Add a minimal amount of the chosen hot solvent (or the "good" solvent if using a pair) to just dissolve the compound. Always add the solvent in small portions.
  • (Optional - For Colored Impurities): If the solution is colored, remove it from the heat, add a very small amount of activated charcoal, and swirl. Reheat to boiling.
  • (Optional - For Insoluble Impurities): Perform a hot gravity filtration to remove the charcoal or any other insoluble material. Use a pre-heated funnel to prevent premature crystallization.[3]
  • If using a solvent pair, add the "bad" solvent dropwise to the hot solution until a persistent cloudiness appears. Then, add a few drops of the "good" solvent to redissolve the precipitate.[6]
  • Cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling traps impurities.[11]
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
  • Dry the crystals thoroughly under vacuum.

3. Validation:

  • Determine the melting point of the purified solid. A sharp melting point indicates high purity. The analogous amino compound melts above 300 °C.[1]
  • Analyze the purity by HPLC or NMR spectroscopy (see Section 4).

Section 3: Troubleshooting Guide

This section addresses common issues encountered during purification experiments in a direct question-and-answer format.

Q2: My compound "oiled out" instead of forming crystals. What do I do?

Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is supersaturated.

  • Causality: The high concentration of impurities can depress the melting point of your compound. Alternatively, the solution may be cooling too rapidly.

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil completely.

    • Add a small amount of additional "good" solvent (1-5% of the total volume) to reduce saturation.[3]

    • Ensure a very slow cooling process. Insulate the flask to allow it to cool over several hours.

    • If the problem persists, try a different solvent system, perhaps one with a lower boiling point.

Q3: I have very low recovery of my product after recrystallization. Why?

Answer: This typically indicates one of two issues: using too much solvent or choosing a solvent in which your compound has significant solubility even when cold.

  • Causality: Every compound has some residual solubility in the mother liquor. Using an excessive volume of solvent maximizes this loss.

  • Troubleshooting Steps:

    • In your next attempt, use the absolute minimum amount of hot solvent required to dissolve the crude material.

    • If recovery is still low, the chosen solvent may be suboptimal. Re-evaluate your solvent screen.

    • You can attempt to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling, but be aware this crop will likely be less pure.[11]

Q4: My product is still impure after recrystallization. How can I improve this?

Answer: This suggests that impurities have similar solubility profiles to your product and are co-precipitating, or that you need a more powerful purification technique.

  • Causality: Co-precipitation occurs when impurities are incorporated into the growing crystal lattice of your product.

  • Troubleshooting Steps:

    • Perform a second recrystallization, possibly with a different solvent system.

    • Ensure slow, undisturbed cooling, as this provides the best selectivity for crystal lattice formation.

    • If recrystallization fails to remove the impurity, you must switch to an orthogonal purification method like column chromatography.[12]

Q5: I am trying to develop a column chromatography method, but my compound streaks on the TLC plate. What does this mean?

Answer: Streaking on a silica gel TLC plate is common for polar, acidic, or basic compounds and indicates strong, non-ideal interactions with the stationary phase.

  • Causality: The acidic hydroxy group and basic ring nitrogens on your molecule can interact too strongly with the acidic silica gel, leading to poor separation.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add a small amount of a polar modifier to the eluent. For an acidic compound, adding 0.5-1% acetic acid can help. For a basic compound, adding 0.5-1% triethylamine or ammonia can improve peak shape.

    • Switch Stationary Phase: Consider using a different stationary phase, such as alumina (which is basic) or a reverse-phase C18 silica plate.

    • Check for Overloading: Ensure you are not spotting too much material on the TLC plate.

Section 4: Purity Assessment and Workflow Visualization

An effective purification strategy requires robust analytical methods to confirm the identity and purity of the final product.

Workflow & Logic Diagrams

Purification_Decision_Tree start Crude Product recrystallization Attempt Recrystallization start->recrystallization purity_check1 Assess Purity (TLC, HPLC, MP) recrystallization->purity_check1 troubleshoot Troubleshoot Recrystallization (See Section 3) recrystallization->troubleshoot Oiling Out / Low Recovery is_pure Is Purity >98%? purity_check1->is_pure column_chrom Perform Column Chromatography is_pure->column_chrom No final_product Pure Product is_pure->final_product Yes purity_check2 Assess Purity (HPLC, NMR) column_chrom->purity_check2 purity_check2->final_product

Caption: Decision tree for the purification strategy.

Frequently Asked Questions: Purity Analysis

Q6: What are the best analytical techniques to assess the purity of my final product?

Answer: A combination of techniques is always recommended for unambiguous purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method (e.g., using a C18 column with a water/acetonitrile mobile phase) is typically suitable for polar molecules like pyrimidines.[13][14] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any remaining impurities, which will show up as extra peaks in the spectrum.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. A broad or depressed melting point is a strong indicator of impurities.

Q7: What kind of impurities should I be looking for?

Answer: Impurities typically arise from the starting materials used in the synthesis or from side reactions. While the exact synthesis of your compound determines the specific impurities, common classes to consider for pyrimidine syntheses include:

  • Unreacted Starting Materials: For example, guanidine derivatives or β-dicarbonyl compounds.

  • Side-Reaction Products: Incomplete cyclization or alternative condensation products.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., ethanol, toluene) can be trapped in the crystal lattice. These are often visible in ¹H NMR spectra.

References

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. [Link]

  • University of Colorado, Boulder. (n.d.). Crystallization. Department of Chemistry. [Link]

  • Dong, J. (2013). Method for preparing 2-cyanopyrimidine.
  • Manetti, F., et al. (2017). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. [Link]

  • Zhang, Z. (2022). Preparation process of 2-cyano pyrimidine.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Kazakevich, Y., & Palamareva, E. (2004). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [Link]

  • Baluja, S. (2014). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1013-1020. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Department of Chemistry & Biochemistry. [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data, 61(1), 13-34. [Link]

  • Lecomte, C. (n.d.). Guide for crystallization. [Link]

  • Manetti, F., et al. (2017). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena Air. [Link]

  • Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH. [Link]

  • Doherty, E. M., et al. (2007). Trisubstituted pyrimidines as transient receptor potential vanilloid 1 (TRPV1) antagonists with improved solubility. PubMed. [Link]

  • Ali, S., et al. (2015). Synthesis of 1'-C-Cyano Pyrimidine Nucleosides and Characterization as HCV Polymerase Inhibitors. ResearchGate. [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Department of Chemistry. [Link]

  • Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning. [Link]

  • Logoyda, L., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • Li, J., et al. (2018). A kind of preparation method of substituted pyrimidinone derivatives.
  • Peeters, J., & Westhof, E. (1980). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. ResearchGate. [Link]

  • Taha, M., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]

  • Díaz-Fernández, M. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Bradley, M. (n.d.). Recrystallization. [Link]

  • Nichols, L. (2022). Troubleshooting. Chemistry LibreTexts. [Link]

  • Li, Y., et al. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • Rocchi, E., et al. (2002). Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Chemsrc. (n.d.). 2-Amino-6-hydroxy-4-methylpyrimidine. [Link]

Sources

Technical Support Center: Recrystallization of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for the purification of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. As a key intermediate in various synthetic pathways, achieving high purity of this compound is paramount for the success of subsequent research and development stages. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize the recrystallization process effectively.

Foundational Knowledge: Physicochemical Properties and Solvent Selection

A successful recrystallization hinges on understanding the compound's properties and its interaction with various solvents. The ideal solvent will dissolve the solute completely at an elevated temperature but only sparingly at lower temperatures.

Table 1: Physicochemical Properties of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

PropertyValueSource(s)
Molecular Formula C₅H₇N₃O[1][2][3]
Molecular Weight 125.13 g/mol [1][3]
Appearance White to Cream Powder[1][2]
Melting Point >300 °C[1][2][4]
Water Solubility Insoluble[1]
Organic Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[5]

The high melting point and poor water solubility are critical indicators. The molecule's polarity, driven by the cyanoamino and hydroxyl groups, suggests that polar organic solvents will be the most effective candidates for recrystallization.

The Causality of Solvent Choice:

The selection of an appropriate solvent system is the most critical variable in recrystallization. An ideal solvent should exhibit a steep solubility curve with respect to temperature for the target compound, while impurities should either be completely soluble or insoluble at all temperatures.

Table 2: Solvent Screening Guide for Recrystallization

SolventSuitability AssessmentRationale & Expert Insight
Ethanol (95%) Highly Recommended Ethanol is a frequently cited and effective solvent for purifying this compound[6]. Its polarity is well-matched, and it has a convenient boiling point for safe handling.
Water Poor (as a primary solvent) The compound is reported as insoluble in water[1]. However, it may be useful as an anti-solvent in a co-solvent system (e.g., Ethanol/Water) to induce precipitation. A related compound has been recrystallized from water, suggesting this might be viable under specific pH or impurity profiles[7].
DMSO / DMF Good for Dissolution, Poor for Crystallization While the compound is soluble in these solvents, their very high boiling points make them difficult to remove. They often trap impurities and can lead to "oiling out" rather than crystallization[8]. Best used for initial dissolution before adding an anti-solvent.
Acetone Potential Candidate The compound is soluble in acetone[5]. Its low boiling point can be a disadvantage, leading to rapid evaporation and premature precipitation on the filter paper during hot filtration. Requires a carefully controlled setup.
Ethyl Acetate Potential Candidate Solubility is reported[5]. Its moderate boiling point makes it a viable option. Empirical testing is required to determine the solubility curve.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to maximize purity and yield. Each step includes checkpoints and rationale to ensure the process is self-validating.

Step-by-Step Methodology
  • Solvent Selection & Dissolution:

    • Place the crude 2-cyanoamino-4-hydroxy-6-methylpyrimidine (e.g., 1.0 g) in an Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Begin adding the primary solvent (e.g., 95% Ethanol) in small portions.

    • Gently heat the mixture on a hot plate with stirring. The goal is to use the minimum amount of hot solvent to fully dissolve the solid. Adding too much solvent is a common cause of low yield[9].

  • Decolorization (If Necessary):

    • If the solution is colored due to impurities, remove it from the heat.

    • Add a very small amount (1-2% by weight) of activated charcoal.

    • Re-heat and boil for 5-10 minutes. Caution: Add charcoal to a slightly cooled solution to avoid violent boiling. The charcoal adsorbs colored impurities but can also adsorb the product, so use it sparingly[6].

  • Hot Gravity Filtration:

    • This step removes insoluble impurities (and charcoal, if used).

    • Pre-heat a separate flask containing a small amount of the solvent to its boiling point. This solvent vapor will keep the filtration apparatus warm and prevent premature crystallization[9].

    • Use a short-stemmed funnel with fluted filter paper.

    • Pour the hot, saturated solution through the filter paper into a clean, pre-warmed Erlenmeyer flask. Work quickly to minimize cooling.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask[9]. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities and leads to the formation of small, impure crystals or a precipitate.

    • Once at room temperature, the flask can be moved to an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Using cold solvent minimizes the redissolving of your purified product.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature appropriate for the solvent used (e.g., 50-60 °C for ethanol). Ensure the product is completely dry before determining the final yield and performing analytical characterization.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Dissolve 1. Dissolve Crude Compound in Hot Solvent Decolorize 2. Decolorize (Optional, with Charcoal) Dissolve->Decolorize If colored Hot_Filter 3. Hot Gravity Filtration Dissolve->Hot_Filter If not colored Decolorize->Hot_Filter Cool 4. Slow Cooling & Crystallization Hot_Filter->Cool Isolate 5. Vacuum Filtration Cool->Isolate Wash 6. Wash with Cold Solvent Isolate->Wash Dry 7. Dry Crystals Wash->Dry

Caption: Standard workflow for the recrystallization of 2-cyanoamino-4-hydroxy-6-methylpyrimidine.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues in a direct question-and-answer format.

Q: My compound is not crystallizing, even after cooling in an ice bath. What went wrong?

A: This is a classic sign of using too much solvent.

  • Causality: The solution is not supersaturated, meaning the concentration of the dissolved compound is below its solubility limit even at low temperatures.

  • Solutions:

    • Solvent Evaporation: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Repeat until crystals form upon cooling.

    • Induce Crystallization:

      • Seed Crystals: If you have a pure crystal from a previous batch, add a tiny amount to the solution. This provides a nucleation site for crystal growth.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can serve as nucleation points[6].

Q: An oil is forming instead of solid crystals. How do I fix this?

A: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the solute is highly concentrated and precipitates from the solution above its melting point[10].

  • Causality: The impurities present can depress the melting point of the mixture. Alternatively, the boiling point of the solvent may be higher than the melting point of your compound (though unlikely for this specific compound, which melts at >300 °C). More often, it's a sign of high impurity levels or too rapid cooling.

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.

    • Slower Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. This gives the molecules time to arrange into a crystal lattice.

    • Change Solvents: Consider a solvent with a lower boiling point or a co-solvent system.

Q: My final product has a low yield. How can I improve it?

A: Low yield can result from several factors throughout the process.

  • Possible Causes & Solutions:

    • Excess Solvent: As discussed, this is a primary cause. Use the minimum amount of hot solvent for dissolution.

    • Premature Crystallization: The compound crystallized in the funnel during hot filtration. Solution: Ensure your filtration apparatus is thoroughly pre-heated.

    • Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will dissolve a significant portion of your product. Solution: Use only a minimal amount of ice-cold solvent for washing.

    • Incomplete Crystallization: Not enough time was allowed for cooling, or the solution was not cooled in an ice bath. Solution: Allow ample time for room temperature cooling, followed by a period in an ice bath.

Q: The purified crystals are still colored. What should I do?

A: This indicates that colored impurities have co-precipitated with your product.

  • Causality: The impurity may have similar solubility properties to your target compound or was trapped within the crystal lattice due to rapid crystallization.

  • Solutions:

    • Use Activated Charcoal: If not used in the first attempt, repeat the recrystallization and include the decolorizing charcoal step as described in the protocol[6].

    • Perform a Second Recrystallization: A second pass through the purification process will often remove residual impurities. Consider using a different solvent system for the second attempt, as this may leave behind impurities that were soluble in the first solvent[6].

Troubleshooting Decision Pathway

Troubleshooting_Tree cluster_no_xtal No Crystals Form cluster_oil Oiling Out cluster_yield Low Yield Start Recrystallization Problem Occurs Cause_Solvent Cause: Too much solvent Start->Cause_Solvent Cause_Cooling Cause: Cooling too fast Start->Cause_Cooling Cause_Impurity Cause: High impurity load Start->Cause_Impurity Cause_Premature Cause: Premature crystallization Start->Cause_Premature Solution_Boil Solution: Boil off excess solvent Cause_Solvent->Solution_Boil Solution_Scratch Solution: Scratch flask or add seed crystal Cause_Solvent->Solution_Scratch Solution_Reheat Solution: Reheat, add more solvent, cool slowly Cause_Cooling->Solution_Reheat Cause_Impurity->Solution_Reheat Solution_Preheat Solution: Pre-heat filter funnel Cause_Premature->Solution_Preheat

Sources

Troubleshooting low yield in 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during this specific pyrimidine synthesis. Our goal is to equip you with the knowledge to diagnose and resolve issues leading to low yields, ensuring a more efficient and successful experimental workflow.

Introduction to the Synthesis

The synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is typically achieved through a cyclocondensation reaction between ethyl acetoacetate and cyanoguanidine (dicyandiamide). This reaction is a variation of the well-established Biginelli reaction. The process involves the formation of a pyrimidine ring from a β-ketoester and a guanidine derivative, in this case, cyanoguanidine. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact the yield and purity of the final product.

Below is a general representation of the reaction:

Reaction_Scheme ethyl_acetoacetate Ethyl Acetoacetate product 2-Cyanoamino-4-Hydroxy- 6-Methylpyrimidine ethyl_acetoacetate->product + plus + dicyandiamide Cyanoguanidine (Dicyandiamide) dicyandiamide:e->product:w arrow -> Side_Reactions cluster_main Desired Reaction cluster_side Potential Side Reactions A Ethyl Acetoacetate + Cyanoguanidine B 2-Cyanoamino-4-Hydroxy- 6-Methylpyrimidine A->B Cyclocondensation C Cyanoguanidine D Melamine/Other Polymers C->D Self-condensation (at high temp.) E Ethyl Acetoacetate F Self-condensation Products E->F Self-condensation (strong base) Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, pH) check_purity->check_conditions Pure purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents Impure check_mixing Evaluate Stirring Efficiency check_conditions->check_mixing Optimal optimize_conditions Optimize Temperature, Time, and Catalyst check_conditions->optimize_conditions Suboptimal improve_mixing Increase Stirring Speed/ Use Larger Stir Bar check_mixing->improve_mixing Inefficient analyze_byproducts Analyze Byproducts (e.g., via NMR, MS) check_mixing->analyze_byproducts Efficient purify_reagents->start optimize_conditions->start improve_mixing->start end Improved Yield analyze_byproducts->end

Preventing degradation of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, prevent degradation, and troubleshoot common issues encountered in the laboratory. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine?

A1: The most prevalent and efficient method is the cyclocondensation reaction between ethyl acetoacetate and cyanoguanidine. This reaction is typically carried out under basic conditions, often using a strong base like sodium ethoxide in an alcoholic solvent. The base deprotonates the active methylene group of the ethyl acetoacetate, which then undergoes a nucleophilic attack on one of the carbon atoms of cyanoguanidine, leading to cyclization and formation of the pyrimidine ring.

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?

A2: Low yields can stem from several factors. Incomplete reaction due to insufficient reaction time or temperature is a common cause. Additionally, the purity of your starting materials, particularly the ethyl acetoacetate and cyanoguanidine, is critical. Side reactions, such as the formation of pyrazole derivatives or other condensation byproducts, can also significantly reduce the yield of the desired product. Careful control of reaction conditions, especially the base concentration and temperature, is crucial.

Q3: I am observing an impurity with a similar polarity to my product. What could it be?

A3: A common impurity is the hydrolyzed product, 2-Amino-4-Hydroxy-6-Methylpyrimidine. The cyanoamino group is susceptible to hydrolysis, especially if the reaction workup or purification involves prolonged exposure to acidic or basic aqueous conditions. Another possibility is the presence of unreacted starting materials or byproducts from side reactions.

Q4: How can I best purify the crude 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine?

A4: Recrystallization is a highly effective method for purifying this compound. A solvent should be chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Based on the polarity of the molecule, alcohols such as ethanol or isopropanol are good starting points for solvent screening. If recrystallization fails to remove persistent impurities, column chromatography may be necessary.

Q5: What are the optimal storage conditions to prevent degradation of the final product?

A5: To minimize the risk of hydrolysis and other degradation pathways, 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and atmospheric carbon dioxide, which can create a slightly acidic environment.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter during the synthesis and offers step-by-step solutions.

Problem 1: Low or No Product Formation

Possible Causes & Solutions

Cause Explanation Troubleshooting Steps
Inactive Base Sodium ethoxide is hygroscopic and can degrade upon exposure to air and moisture, losing its basicity.Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware is thoroughly dried before use.
Poor Quality Reagents Impurities in ethyl acetoacetate or cyanoguanidine can inhibit the reaction or lead to side products.Use high-purity reagents. If necessary, purify the starting materials before use.
Suboptimal Reaction Temperature The reaction may require a specific temperature range to proceed efficiently. If the temperature is too low, the reaction rate will be slow; if too high, side reactions and degradation may be favored.Monitor the reaction temperature closely. If the reaction is sluggish, consider a modest increase in temperature while monitoring for byproduct formation by TLC.
Insufficient Reaction Time The cyclocondensation reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting materials are consumed.
Problem 2: Presence of Significant Impurities in the Crude Product

Possible Causes & Solutions

Impurity Identification & Causality Prevention & Removal
2-Amino-4-Hydroxy-6-Methylpyrimidine This is the primary degradation product resulting from the hydrolysis of the cyanoamino group. It will have a slightly different Rf value on TLC and can be identified by mass spectrometry (lower molecular weight) and NMR (disappearance of the cyano signal).Prevention: Avoid prolonged exposure to acidic or basic aqueous conditions during workup. Use neutral or slightly acidic water for washing and minimize the time the product is in solution. Removal: Careful recrystallization can often separate the amino- from the cyanoamino-pyrimidine. If co-crystallization is an issue, column chromatography with a suitable solvent system is recommended.
Unreacted Starting Materials Ethyl acetoacetate and cyanoguanidine may be present if the reaction did not go to completion.Prevention: Ensure optimal reaction conditions (see Problem 1). Removal: These are generally more soluble in common organic solvents than the product and can often be removed during the filtration and washing of the precipitated product.
Pyrazole Byproducts The reaction of ethyl acetoacetate with hydrazine impurities in guanidine-based reagents can lead to the formation of pyrazole derivatives.Prevention: Use high-purity cyanoguanidine. Removal: These byproducts often have different solubility profiles and can typically be removed by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

This protocol is a generalized procedure based on the principles of pyrimidine synthesis from β-ketoesters and guanidine derivatives. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • Ethyl acetoacetate (high purity)

  • Cyanoguanidine (high purity)

  • Sodium metal

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 equivalent) to anhydrous ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add cyanoguanidine (1.0 equivalent) and stir until dissolved.

  • Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate (1.0 equivalent) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture with glacial acetic acid to a pH of approximately 6-7. A precipitate should form.

  • Isolation: Filter the solid product and wash it with cold deionized water, followed by a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain the crude 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room and elevated temperatures to find a suitable recrystallization solvent.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Filter the purified crystals and wash them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Mechanistic Insights & Visualization

Synthesis Pathway

The synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine proceeds through a base-catalyzed cyclocondensation reaction. The key steps are outlined below.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Key Steps cluster_product Product EAA Ethyl Acetoacetate Deprotonation Deprotonation of EAA by Base EAA->Deprotonation CG Cyanoguanidine Attack Nucleophilic Attack CG->Attack Deprotonation->Attack Cyclization Intramolecular Cyclization Attack->Cyclization Product 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine Cyclization->Product

Caption: Synthesis workflow for 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

Primary Degradation Pathway: Hydrolysis

The cyanoamino group is the most labile part of the molecule and is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-Amino-4-Hydroxy-6-Methylpyrimidine.

Degradation_Pathway cluster_starting Target Compound cluster_conditions Conditions cluster_degraded Degradation Product Start 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine Conditions H₂O / H⁺ or OH⁻ Start->Conditions Degraded 2-Amino-4-Hydroxy-6-Methylpyrimidine Conditions->Degraded

Caption: Hydrolysis degradation pathway of the target compound.

References

  • General Pyrimidine Synthesis: For a comprehensive overview of pyrimidine synthesis, including the Pinner synthesis which is mechanistically related, refer to standard organic chemistry textbooks and review articles on heterocyclic synthesis. A good starting point is the work by D. J. Brown, "The Pyrimidines," in The Chemistry of Heterocyclic Compounds series.
  • Synthesis of Substituted Pyrimidines: A relevant publication on the synthesis of related pyrimidine derivatives is "Synthesis of 2,4-diamino-6-hydroxypyrimidine" in Organic Syntheses. This provides a detailed protocol for a similar cyclocondensation reaction.

  • Troubleshooting Pyrimidine Synthesis: For general troubleshooting of pyrimidine syntheses, including common side reactions and purification challenges, a helpful resource is "Troubleshooting unexpected side reactions in pyrimidine synthesis" from Benchchem.

  • Reactivity of Cyanoguanidine: Understanding the reactivity of cyanoguanidine is crucial. A useful review on its synthetic applications is "Synthetic accesses to biguanide compounds" published in the Beilstein Journal of Organic Chemistry.

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-cyanoamino-4-hydroxy-6-methylpyrimidine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Our goal is to provide in-depth, field-proven insights to help you identify, understand, and mitigate common side reactions encountered during synthesis. This document moves beyond simple protocols to explain the causality behind experimental outcomes, empowering you to optimize your reactions for higher yield and purity.

The primary synthetic route to 2-cyanoamino-4-hydroxy-6-methylpyrimidine involves the base-catalyzed condensation of Cyanoguanidine (dicyandiamide) with Ethyl Acetoacetate (EAA) . While seemingly straightforward, this reaction is prone to several competing pathways that can significantly impact the quality of the final product.

The Principal Reaction Pathway: A Mechanistic Overview

The desired transformation proceeds through a well-established cyclocondensation mechanism. The process is initiated by the nucleophilic attack of one of the amino groups of cyanoguanidine onto the electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by an intramolecular cyclization and dehydration to yield the stable pyrimidine ring.

Main_Reaction_Pathway Reactants Cyanoguanidine + Ethyl Acetoacetate Intermediate Acyclic Adduct (Hemiaminal) Reactants->Intermediate  Base (e.g., NaOEt) Nucleophilic Attack   Cyclized_Int Cyclized Intermediate Intermediate->Cyclized_Int  Intramolecular Cyclization   Product 2-Cyanoamino-4-Hydroxy- 6-Methylpyrimidine Cyclized_Int->Product  -H₂O (Dehydration)  

Caption: The desired reaction pathway for pyrimidine synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final yield is significantly lower than expected, although TLC analysis shows consumption of starting materials. What are the likely causes?

A1: Low yield in the face of complete starting material consumption strongly suggests the formation of soluble side products that are lost during workup or purification. The two most probable culprits are the formation of a pyrazole byproduct or self-condensation of the ethyl acetoacetate starting material.

Possible Cause 1: Formation of 3-Amino-5-methyl-1H-pyrazole-1-carboximidamide

  • Causality & Mechanism: Cyanoguanidine, like aminoguanidine, possesses multiple nucleophilic nitrogen atoms.[1] While the desired reaction involves attack on the ketone, an alternative pathway is the attack of the terminal hydrazine-like nitrogen onto the ester carbonyl of ethyl acetoacetate. Subsequent cyclization leads to a pyrazole derivative instead of the desired pyrimidine. This pathway is often favored under thermodynamic control or with specific bases that promote attack at the ester group.

Pyrazole_Side_Reaction Reactants Cyanoguanidine + Ethyl Acetoacetate Side_Intermediate Attack at Ester Carbonyl Reactants->Side_Intermediate  Alternative Nucleophilic Attack   Main_Intermediate Attack at Ketone Carbonyl Reactants->Main_Intermediate  Desired Nucleophilic Attack   Pyrazole_Product Pyrazole Byproduct (e.g., 3-Amino-5-methyl- 1H-pyrazole-1-carboximidamide) Side_Intermediate->Pyrazole_Product  Cyclization -EtOH   Pyrimidine_Product Desired Pyrimidine Main_Intermediate->Pyrimidine_Product  Cyclization -H₂O  

Caption: Competing reaction pathways leading to pyrimidine vs. pyrazole products.

  • Troubleshooting & Mitigation Protocol:

    • Control of Basicity and Temperature: The regioselectivity of the initial attack is critical. Use a strong, non-nucleophilic base like sodium ethoxide (NaOEt) in ethanol. This base primarily deprotonates the EAA, favoring its condensation at the more electrophilic ketone center. Running the reaction at a controlled, moderate temperature (e.g., refluxing ethanol) provides kinetic control, which favors the desired pyrimidine.

    • Order of Addition: Add the base to the solution of ethyl acetoacetate first to form the enolate, followed by the slow addition of cyanoguanidine. This can help direct the reaction pathway.

    • Solvent Choice: Using the parent alcohol of the ester (ethanol for ethyl acetoacetate) with its corresponding alkoxide base (sodium ethoxide) prevents transesterification side reactions.

Possible Cause 2: Base-Catalyzed Self-Condensation of Ethyl Acetoacetate

  • Causality & Mechanism: In the presence of a strong base, ethyl acetoacetate can undergo self-condensation via a Claisen-type reaction, leading to the formation of various byproducts, including dehydroacetic acid. This is particularly problematic if the concentration of the base is too high or if the cyanoguanidine is not reactive enough, allowing the EAA enolate to react with another molecule of EAA.

  • Troubleshooting & Mitigation Protocol:

    • Stoichiometry of Base: Use a stoichiometric amount of base (typically 1.0 to 1.1 equivalents) relative to the ethyl acetoacetate. Excess base significantly promotes self-condensation.

    • Maintain Low Temperature During Base Addition: Add the base solution slowly while keeping the reaction mixture cool (e.g., in an ice bath) to dissipate the heat from the acid-base reaction.

    • Ensure Purity of Reactants: Impurities in EAA can sometimes catalyze side reactions. Using freshly distilled EAA is recommended for sensitive applications.

Q2: My LC-MS analysis shows a significant impurity with a mass of (M+18) compared to the expected product. What is this impurity?

A2: An M+18 peak almost invariably points to a hydrolysis reaction. In this synthesis, the most susceptible functional group is the nitrile of the cyanoamino moiety, which can hydrolyze to a primary amide and subsequently to a urea derivative.

  • Causality & Mechanism: The cyanamide group (-NH-CN) is susceptible to hydrolysis under either acidic or basic conditions, which are often present during the reaction or aqueous workup. The addition of water across the carbon-nitrogen triple bond first yields an N-carbamoylguanidine intermediate, which is essentially a urea derivative.

Hydrolysis_Side_Reaction Product 2-Cyanoamino-4-Hydroxy- 6-Methylpyrimidine (Mass = M) Hydrolyzed_Product 2-(N-Carbamoylguanidino)-4-Hydroxy- 6-Methylpyrimidine (Mass = M+18) Product->Hydrolyzed_Product  +H₂O (Acidic or Basic Workup)  

Sources

Technical Support Center: Characterization of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. As a niche yet important heterocyclic compound, its characterization can present unique challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities, ensuring accurate and reliable results.

Introduction to 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a substituted pyrimidine with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core, a hydroxyl group, a methyl group, and a cyanoamino substituent, gives rise to a unique combination of physicochemical properties that can complicate its analysis. Understanding these properties is the first step toward successful characterization.

Physicochemical Properties and Predicted Challenges

A thorough understanding of the compound's properties is crucial for developing robust analytical methods. While specific experimental data for this exact molecule is scarce, we can infer key characteristics from its structural motifs and data from analogous compounds.

PropertyPredicted Value/CharacteristicAssociated Challenge
Molecular Formula C₆H₆N₄OAccurate mass determination is critical for confirmation.
Molecular Weight 150.14 g/mol Requires high-resolution mass spectrometry for unambiguous identification.
Polarity HighCan lead to poor retention on standard reverse-phase HPLC columns and solubility issues in non-polar solvents.
Tautomerism Potential for keto-enol and imine-enamine tautomerismCan result in multiple or broad peaks in NMR and HPLC, complicating spectral interpretation and separation.
Solubility Likely soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in water and alcohols.Finding a suitable solvent for both NMR and HPLC analysis that doesn't cause degradation can be challenging.
Stability The cyanoamino group may be susceptible to hydrolysis under acidic or basic conditions.Degradation during sample preparation, analysis, or storage can lead to inaccurate quantification and the appearance of impurity peaks.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing multiple peaks for my compound in the HPLC chromatogram, even after purification?

A1: This is a common challenge with hydroxypyrimidines and can be attributed to several factors:

  • Tautomerism: The most likely cause is the presence of keto-enol tautomers. The equilibrium between these forms can be slow on the chromatographic timescale, leading to peak splitting or broadening.[1] To address this, try adjusting the mobile phase pH or temperature to favor a single tautomeric form.

  • On-column Degradation: The compound might be degrading on the stationary phase, especially if it is acidic or basic. Ensure the use of a high-purity, well-end-capped column.

  • Residual Impurities: Even after purification, trace impurities with similar polarity might co-elute. Consider using an alternative purification method or a different HPLC column chemistry.

Q2: My NMR spectrum shows very broad peaks for the -OH and -NH protons. How can I confirm their presence?

A2: Broadening of exchangeable protons (like -OH and -NH) is typical due to chemical exchange with residual water in the NMR solvent and hydrogen bonding.

  • D₂O Exchange: To confirm these peaks, perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The broad peaks corresponding to the -OH and -NH protons should disappear or significantly decrease in intensity.

  • Low-Temperature NMR: Running the NMR experiment at a lower temperature can slow down the exchange rate and result in sharper peaks.

  • Use of Anhydrous Solvents: Ensure you are using high-quality, anhydrous deuterated solvents to minimize the amount of residual water.

Q3: I am struggling to get a clean mass spectrum of my compound. What are the potential issues?

A3: The polarity and potential instability of the molecule can present challenges in mass spectrometry.

  • Ionization Technique: Electrospray ionization (ESI) in either positive or negative mode is generally suitable for polar molecules. If you are not getting a good signal, try optimizing the ESI source parameters (e.g., capillary voltage, gas flow, temperature).

  • In-source Fragmentation or Degradation: The compound might be fragmenting or degrading in the ion source. Try using a softer ionization technique or reducing the source temperature.

  • Adduct Formation: In ESI, it's common to see adducts with salts present in the sample or mobile phase (e.g., [M+Na]⁺, [M+K]⁺). This can complicate the interpretation of the spectrum. Ensure high-purity solvents and consider using a desalting step if necessary.

Troubleshooting Guides

HPLC Method Development and Troubleshooting

High-performance liquid chromatography is a primary technique for assessing the purity of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. Given its polar nature, developing a robust method can be challenging.

Workflow for HPLC Method Development

Caption: A logical workflow for developing a robust HPLC method for polar compounds.

Troubleshooting Common HPLC Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column. - Column overload.- Use a mobile phase with a low pH (e.g., 0.1% formic acid) to suppress the ionization of silanols. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration.
No or Poor Retention on C18 - The compound is too polar for traditional reverse-phase chromatography.- Switch to a polar-endcapped or aqueous-compatible C18 column. - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[2]
Inconsistent Retention Times - Inadequate column equilibration. - Fluctuations in mobile phase composition or column temperature.- Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase. - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure it is well-mixed.
Extra Peaks in the Chromatogram - Sample degradation in the autosampler or on the column. - Presence of impurities from synthesis.- Analyze the sample immediately after preparation. - Investigate the stability of the compound in the chosen solvent. - If impurities are suspected, use a mass spectrometer to identify the extra peaks.
NMR Spectroscopy Troubleshooting

Nuclear Magnetic Resonance (NMR) is essential for structural elucidation.

Troubleshooting Common NMR Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Solubility in Common NMR Solvents - The compound is highly polar and crystalline.- Use deuterated dimethyl sulfoxide (DMSO-d₆) or dimethylformamide (DMF-d₇). - Gentle warming of the NMR tube may help, but be cautious of potential degradation.
Complex or Uninterpretable Spectrum - Presence of tautomers. - Significant peak overlap.- Acquire spectra at different temperatures to see if the equilibrium between tautomers shifts. - Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and resolve overlapping signals.
Disappearance of Expected Signals - Protons are exchanging with the solvent or each other.- As mentioned in the FAQs, use D₂O exchange to identify exchangeable protons. - For quantitative NMR (qNMR), ensure a sufficient relaxation delay (D1) to allow for full relaxation of all nuclei.
Mass Spectrometry Troubleshooting

Mass spectrometry is key for confirming the molecular weight and elemental composition.

Troubleshooting Common MS Issues

IssuePotential Cause(s)Recommended Solution(s)
No Molecular Ion Peak - In-source fragmentation. - The compound is not ionizing efficiently.- Reduce the cone voltage or fragmentor voltage. - Optimize the ESI source parameters. - Try a different ionization method, such as Atmospheric Pressure Chemical Ionization (APCI).
Ambiguous Fragmentation Pattern - Multiple fragmentation pathways are occurring.- Perform tandem mass spectrometry (MS/MS) to isolate the molecular ion and induce controlled fragmentation. This will help in elucidating the fragmentation pathways. - The cyanoamino group might undergo specific rearrangements or losses. Look for characteristic neutral losses.
Matrix Effects (Ion Suppression or Enhancement) - Co-eluting compounds from the sample matrix are affecting the ionization of the analyte.- Improve the chromatographic separation to ensure the analyte elutes in a clean region of the chromatogram. - Dilute the sample. - Use a stable isotope-labeled internal standard to compensate for matrix effects.

Experimental Protocols

Protocol 1: HPLC Purity Analysis

This protocol provides a starting point for the analysis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

  • Column: Polar-endcapped C18, 2.1 x 100 mm, 2.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in DMSO or a mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Protocol 2: ¹H NMR Sample Preparation
  • Solvent: DMSO-d₆

  • Sample Concentration: 5-10 mg of the compound in 0.6 mL of solvent.

  • Procedure:

    • Weigh the sample accurately into a clean, dry NMR tube.

    • Add the deuterated solvent.

    • Cap the tube and gently vortex or sonicate until the sample is fully dissolved. Gentle warming may be required.

    • Acquire the spectrum.

    • For D₂O exchange, add one drop of D₂O, shake the tube, and re-acquire the spectrum.

Protocol 3: Mass Spectrometry Analysis
  • Instrumentation: LC-MS system with an ESI source.

  • Ionization Mode: ESI positive and negative modes should be screened.

  • LC Conditions: Use the HPLC method described above.

  • MS Parameters (starting point):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flows: Optimize for the specific instrument.

    • Scan Range: m/z 50-500

Visualization of Key Concepts

Tautomerism in 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Caption: Potential tautomeric forms of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine that can complicate analysis. (Note: Image placeholders would be replaced with actual chemical structure images).

References

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity for Them. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.
  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
  • Hussain, A., et al. (2023). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 13(1), 19533.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. Retrieved from [Link]

  • PubChem. (n.d.). Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)-. Retrieved from [Link]

  • Cunningham, I. D., Wan, N. C., & Cox, B. G. (1997). 1H and 15N NMR studies of N-substituted-N′-cyanoguanidines. Journal of the Chemical Society, Perkin Transactions 2, (7), 1437-1441.
  • Lee, M. S., & Kerns, E. H. (1999). Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro. Drug Metabolism and Disposition, 27(11), 1338-1343.
  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 29(6), 524-531.
  • Traube, W. (1900). Ueber die Synthese des 2,4-Diamino-6-oxy-pyrimidins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
  • Wang, L. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate. IOP Conference Series: Earth and Environmental Science, 440, 022023.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
  • Grossert, J. S., Crowell, A. M. J., Boschi, D., Lolli, M. L., & White, R. L. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 59(6), e5043.
  • BenchChem. (2025). Technical Support Center: 2-Amino-4-hydroxy-6-methylpyrimidine Purification. Retrieved from a relevant BenchChem technical document.
  • Clowes, G. A. H., & Keltch, A. K. (1931). The Tautomerism of 2-Amino-5,6-dimethylpyrimidin-4-one. Journal of the American Chemical Society, 53(8), 3229-3232.

Sources

Technical Support Center: Navigating Solubility Challenges with 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine and related heterocyclic compounds in their reaction setups. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and a logical framework to systematically overcome these common yet critical hurdles.

A Note on the Target Compound: Publicly available solubility data for 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is scarce. However, its structure is closely related to the well-documented compound, 2-Amino-4-hydroxy-6-methylpyrimidine . The primary difference is the substitution at the 2-position: a cyanoamino group (-NH-CN) versus an amino group (-NH₂). While both can engage in hydrogen bonding, the electron-withdrawing nature of the cyano group may alter the pKa of the molecule, influencing its solubility behavior in response to pH changes. This guide will leverage data from this close analog and established principles of physical organic chemistry to provide robust troubleshooting strategies.

Troubleshooting Guide: A Logical Workflow

When facing poor solubility, a systematic approach is crucial. The following workflow provides a step-by-step decision-making process to identify an effective solubilization strategy for your reaction.

Solubility_Workflow cluster_success start Start: Compound Precipitates in Reaction Solvent check_solvent Step 1: Solvent Selection Is the solvent appropriate for the compound's polarity? start->check_solvent solvent_options Explore Alternative Solvents | Refer to Solvent Solubility Table (Table 1). | Test polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol). check_solvent->solvent_options No check_ph Step 2: pH Adjustment Does the molecule have ionizable groups? (Yes: Hydroxy group, amino/cyanoamino group, pyrimidine nitrogens) check_solvent->check_ph Yes solvent_options->check_ph end Achieved Homogeneous Reaction Mixture solvent_options->end ph_protocol Perform pH Solubility Screen | Titrate with acid/base to form a soluble salt. | See Protocol 1 for methodology. check_ph->ph_protocol Yes check_cosolvent Step 3: Co-Solvent Systems Can a solvent mixture improve solubility without interfering with the reaction? check_ph->check_cosolvent No/Not an option ph_protocol->check_cosolvent ph_protocol->end cosolvent_protocol Screen Co-Solvent Ratios | Test mixtures (e.g., DMSO/water, Ethanol/water). | See Protocol 2 for methodology. check_cosolvent->cosolvent_protocol Yes check_temp Step 4: Temperature Modification Is the reaction thermally stable? check_cosolvent->check_temp No/Not an option cosolvent_protocol->check_temp cosolvent_protocol->end temp_increase Increase Reaction Temperature | Solubility of pyrimidine derivatives often increases with temperature. [1, 5] | Monitor for degradation. check_temp->temp_increase Yes advanced_methods Step 5: Advanced Methods For persistent issues, consider specialized techniques. check_temp->advanced_methods No/Not an option temp_increase->advanced_methods temp_increase->end advanced_options Explore Solubility Enhancers | E.g., Polymeric dispersions, surfactants. [7, 14] advanced_methods->advanced_options advanced_options->end

Caption: A decision workflow for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: My 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine won't dissolve in water. Why?

This is expected behavior. The structural analog, 2-Amino-4-hydroxy-6-methylpyrimidine, is reported to be insoluble in water.[1] The reasons are twofold:

  • Molecular Polarity and Crystal Packing: Although the molecule has polar functional groups capable of hydrogen bonding (hydroxyl, amino/cyanoamino, ring nitrogens), the overall molecule possesses significant nonpolar character from the pyrimidine ring and methyl group.

  • Crystal Lattice Energy: The planar structure and hydrogen bonding capabilities allow the molecules to pack tightly into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces, which the hydration energy from water alone may not be sufficient to overcome.

Q2: I'm starting a new reaction. Which organic solvents are a good starting point?

For pyrimidine derivatives, polar aprotic solvents are often the first choice. Data for the amino-analog shows it is soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[2][3] These solvents effectively disrupt the crystal lattice without interfering with many reaction types. Polar protic solvents like ethanol and methanol can also be effective, particularly with heating, and are commonly used in the synthesis of related compounds.[4][5] Always ensure the chosen solvent is compatible with your downstream processing and purification steps.

Q3: How does pH dramatically affect the solubility of this compound?

The structure of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine contains both acidic and basic centers, making its solubility highly dependent on pH.

  • Acidic Behavior: The hydroxyl group (-OH) at the 4-position can be deprotonated under basic conditions to form a phenolate-like anion. This charged species is significantly more polar and, therefore, more soluble in aqueous media.

  • Basic Behavior: The nitrogen atoms within the pyrimidine ring and in the cyanoamino group can be protonated under acidic conditions. This forms a cationic salt, which is also much more soluble in water.

By adjusting the pH away from the molecule's isoelectric point (the pH at which it has no net charge), you can force it into its more soluble ionic form. This is a powerful and common technique for solubilizing compounds with ionizable groups.[6]

Q4: My reaction requires an aqueous buffer, but the compound is insoluble. What should I do?

This is a classic scenario where co-solvents are invaluable. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of a nonpolar compound.

Causality: The organic co-solvent (e.g., DMSO, ethanol) reduces the overall polarity of the solvent system, making it more favorable for the solute to dissolve. For your pyrimidine derivative, you can first dissolve the compound in a minimal amount of a strong organic solvent like DMSO and then slowly add this stock solution to your aqueous buffer with vigorous stirring. This technique, often used to prepare solutions for biological assays, creates a "kinetic" solubility that can often be sufficient for a reaction to proceed.[7]

Q5: I've tried different solvents and pH adjustments, but I still see precipitation over time. What's happening?

You may be observing the difference between kinetic and thermodynamic solubility.[7] When you quickly dissolve a compound (e.g., by pH shock or adding a DMSO stock to water), you achieve a supersaturated, kinetically soluble state. Over time, the system may try to reach its true thermodynamic equilibrium, causing the less soluble, neutral form of the compound to crystallize out.

Solutions:

  • Maintain pH: Ensure your reaction is adequately buffered to keep the compound in its ionized, soluble state.

  • Increase Temperature: Running the reaction at a higher temperature can increase the thermodynamic solubility.[3]

  • Use Solubility Enhancers: For very challenging cases, formulating the compound as an amorphous solid dispersion with a hydrophilic polymer can prevent crystallization and enhance apparent water solubility.[8][9]

Data Summary

The following table summarizes the known solubility properties of the structural analog, 2-Amino-4-hydroxy-6-methylpyrimidine , which serves as a valuable reference.

Table 1: Solubility Profile of 2-Amino-4-hydroxy-6-methylpyrimidine

SolventSolubilitySource(s)Notes from a Scientist
WaterInsoluble[1]The compound is poorly soluble at neutral pH. Solubility can be achieved by adjusting the pH to be acidic or basic.
DMSOSoluble[2]Excellent starting solvent for creating concentrated stock solutions.
AcetoneSoluble[2]Good, volatile solvent choice if easy removal is needed post-reaction.
ChloroformSoluble[2][3]A less polar option, useful for specific reaction types or extractions.
DichloromethaneSoluble[2]Similar to chloroform; a common solvent in organic synthesis.
Ethyl AcetateSoluble[2][3]A moderately polar solvent, often used in chromatography and workups.
EthanolSoluble (often with heating)[5][10]A common protic solvent for reactions involving pyrimidines, especially under reflux.
MethanolSoluble[4]Solubility increases linearly with temperature.
BenzeneUsed as a reaction medium[11]Indicates potential solubility in nonpolar aromatic solvents for certain syntheses.

Experimental Protocols

Protocol 1: pH-Adjusted Solubility Screening

Objective: To determine the optimal pH for solubilizing the compound in an aqueous system.

Methodology:

  • Prepare a Suspension: Add a known excess amount of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine to a defined volume of deionized water (e.g., 10 mg in 1 mL) in a glass vial to create a slurry.

  • Acidic Titration: While stirring vigorously, add 0.1 M HCl dropwise. Observe the suspension after each addition. Note the pH at which the solid completely dissolves.

  • Basic Titration: In a separate vial, repeat step 1. While stirring, add 0.1 M NaOH dropwise. Observe and record the pH at which the solid fully dissolves.

  • Determine pH Range: The results will give you the acidic and basic pH ranges where your compound exists as a soluble salt. For your reaction, choose a buffer system that maintains the pH well within one of these ranges.

Protocol 2: Co-Solvent System Screening

Objective: To find a suitable co-solvent ratio for achieving a homogeneous reaction mixture.

Methodology:

  • Prepare Stock Solution: Dissolve a high concentration of your compound in a strong, water-miscible organic solvent (e.g., 100 mg/mL in DMSO).

  • Set Up Test Vials: Prepare a series of vials containing your aqueous reaction buffer.

  • Titrate with Stock Solution: Add increasing volumes of the organic stock solution to the aqueous buffer vials. For example, create final solutions with 1%, 2%, 5%, 10%, and 20% (v/v) of the organic co-solvent.

  • Observe for Precipitation: After each addition, cap the vial, vortex thoroughly, and let it stand for 5-10 minutes. Observe for any signs of precipitation (cloudiness, solid formation).

  • Identify Optimal Ratio: The highest concentration that remains clear is your target co-solvent ratio. It is best practice to use the lowest percentage of co-solvent necessary to maintain solubility to minimize its potential impact on the reaction kinetics.

References

  • Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1027-1033. [Link]

  • BioCrick. 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5. [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2013). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of Science and Research (IJSR), 2(11), 227-231. [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical and Pharmaceutical Research, 8(4), 13-34. [Link]

  • Hamilton, C. S., & Sculley, J. D. 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. [Link]

  • Di Donato, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 204-208. [Link]

  • Di Donato, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 204-208. [Link]

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Kulkarni, A. S., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6239. [Link]

  • Di Donato, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 204–208. [Link]

  • Google Patents. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Wikipedia. Cyanomethine. [Link]

  • Gupta, V. K., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(7), 1-10. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. This pyrimidine derivative is a crucial building block in the development of various pharmaceutical agents. As the demand for this intermediate grows, scaling the synthesis from the laboratory bench to pilot and production scales presents a unique set of challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure a safe, efficient, and reproducible scale-up process. Our goal is to bridge the gap between lab-scale discovery and industrial-scale production by explaining the causality behind experimental choices and providing a framework for robust process control.

Section 1: The Core Synthesis Pathway

The industrial synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is predominantly achieved through the base-catalyzed condensation of Ethyl Acetoacetate with Dicyandiamide.[1] This reaction, a variation of the classical pyrimidine synthesis, offers a cost-effective and straightforward route to the target molecule.

Reaction Scheme:

Ethyl Acetoacetate + Dicyandiamide → 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, using a strong base like sodium ethoxide or sodium methoxide to facilitate the cyclization.

Reaction Mechanism Overview

The mechanism proceeds through a series of nucleophilic addition and condensation steps:

  • Enolate Formation: The base (e.g., sodium ethoxide) deprotonates the α-carbon of ethyl acetoacetate, forming a reactive enolate.

  • Nucleophilic Attack: The nucleophilic nitrogen atom of dicyandiamide attacks the carbonyl carbon of the ethyl acetoacetate.

  • Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack occurs, where a nitrogen from the dicyandiamide moiety attacks the ester carbonyl.

  • Condensation & Aromatization: The tetrahedral intermediate then eliminates a molecule of ethanol, followed by tautomerization to yield the stable, aromatic pyrimidine ring.

Reaction_Mechanism EAA Ethyl Acetoacetate (EAA) Enolate EAA Enolate EAA->Enolate DCD Dicyandiamide (DCD) Intermediate1 Addition Intermediate DCD->Intermediate1 Nucleophilic Attack Base Base (EtO⁻) Base->EAA Deprotonation Enolate->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Cyanoamino-4-Hydroxy- 6-Methylpyrimidine Intermediate2->Product Ethanol Elimination & Tautomerization

Caption: Proposed mechanism for pyrimidine ring formation.

Section 2: Lab-Scale vs. Pilot-Scale: Key Parameter Comparison

Scaling up a chemical synthesis is not merely about using larger flasks and more reagents. The fundamental changes in surface area-to-volume ratios and heat transfer dynamics necessitate a thorough re-evaluation of all process parameters.

ParameterLab-Scale (1 L Flask)Pilot-Scale (100 L Reactor)Rationale for Change & Key Considerations
Vessel Round Bottom FlaskJacketed Glass-Lined or Stainless Steel ReactorMaterial compatibility and, crucially, the need for a heating/cooling jacket for precise temperature control.[1]
Base Addition Manual addition via dropping funnel over 15-30 minsControlled dosing via pump over 2-4 hoursExotherm Control: The reaction is highly exothermic. Slow, controlled addition at scale is critical to prevent thermal runaway.
Temperature Control Ice bath / Heating mantleAutomated jacket fluid circulation (heating/cooling loop)The lower surface-area-to-volume ratio at scale makes heat dissipation less efficient. An automated system is mandatory for safety and reproducibility.
Agitation Magnetic stirrer barOverhead mechanical stirrer (e.g., pitched-blade turbine)Ensures homogeneity in the larger volume, preventing localized hotspots and concentration gradients which can lead to side reactions.
Work-up Gravity/Vacuum filtrationCentrifuge or Nutsche filter-dryerEfficiently handling large volumes of slurry and solid product requires specialized industrial equipment for isolation and washing.
Monitoring TLC, visual cuesIn-situ probes (Temp, pH), offline HPLC/UPLCReal-time data is essential for process control. In-process controls (IPCs) via HPLC confirm reaction completion and monitor impurity formation.[2]

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Q1: Our yield has dropped significantly from 90% at lab scale to under 70% in the pilot reactor. What are the likely causes?

A significant drop in yield during scale-up is a common issue, often linked to several interconnected factors.

Possible Causes & Solutions:

  • Poor Temperature Control / Localized Hotspots:

    • Why it happens: The condensation reaction is exothermic. In a large reactor with inadequate mixing, "hotspots" can form where the local temperature is much higher than the sensor reading. These hotspots can lead to the degradation of reactants or the product and promote side reactions.

    • Troubleshooting Steps:

      • Verify Agitation: Ensure the overhead stirrer is operating at a speed sufficient to create a vortex and ensure good top-to-bottom mixing.

      • Slow Reagent Addition: Decrease the addition rate of the base solution. This reduces the rate of heat generation, allowing the cooling jacket to keep up.

      • Lower Initial Temperature: Start the reaction at a lower initial temperature to provide a larger buffer before reaching the optimal reaction temperature.

  • Incomplete Reaction:

    • Why it happens: Insufficient reaction time or non-optimal temperature can lead to unreacted starting materials.

    • Troubleshooting Steps:

      • In-Process Control (IPC): Take samples from the reactor every hour after the addition is complete and analyze them by HPLC.[2] Continue the reaction until the starting materials are consumed to a satisfactory level (e.g., <1%).

      • Review Temperature Profile: Ensure the batch temperature was maintained in the optimal range (e.g., 60-70°C) for the entire duration. A Chinese patent suggests reacting at 18-25°C for a similar synthesis, highlighting the need for process-specific optimization.[1]

  • Losses During Work-up and Isolation:

    • Why it happens: The physical handling of larger quantities can lead to greater mechanical losses. The product may also have higher solubility in the mother liquor at the isolation temperature than anticipated.

    • Troubleshooting Steps:

      • Optimize Isolation Temperature: Ensure the slurry is cooled sufficiently (e.g., 0-5°C) before filtration to minimize the amount of product dissolved in the solvent.

      • Efficient Washing: Use chilled solvent for washing the product cake to remove impurities without dissolving a significant amount of the product.

      • Check Filter/Centrifuge Efficiency: Ensure the equipment is functioning correctly to prevent product loss during filtration and drying.

Troubleshooting_Yield Start Low Yield Observed Cause1 Thermal Issues? Start->Cause1 Cause2 Incomplete Reaction? Start->Cause2 Cause3 Isolation Loss? Start->Cause3 Sol1a Improve Agitation Cause1->Sol1a Sol1b Slow Base Addition Cause1->Sol1b Sol1c Lower Start Temp Cause1->Sol1c Sol2a Implement HPLC IPCs Cause2->Sol2a Sol2b Extend Reaction Time Cause2->Sol2b Sol2c Verify Temp Profile Cause2->Sol2c Sol3a Optimize Cooling Before Filtration Cause3->Sol3a Sol3b Use Chilled Wash Solvent Cause3->Sol3b

Caption: Decision tree for troubleshooting low yield issues.

Q2: We are observing a persistent, unknown impurity in our HPLC analysis at ~5% area. What could it be and how do we prevent it?

The formation of byproducts is a classic challenge in pyrimidine synthesis. The identity of the impurity depends on the specific reaction conditions.

Possible Impurities & Formation Mechanisms:

  • Hydrolysis of Dicyandiamide:

    • Identity: Guanylurea.

    • Why it happens: Under basic conditions and in the presence of water, dicyandiamide can hydrolyze. Guanylurea can then react with ethyl acetoacetate to form an undesired pyrimidine analogue.

    • Prevention: Use anhydrous solvents (e.g., absolute ethanol) and ensure all starting materials have a low water content.

  • Self-Condensation of Ethyl Acetoacetate:

    • Identity: Dehydroacetic acid.

    • Why it happens: In the presence of a base, ethyl acetoacetate can undergo self-condensation, especially if the reaction temperature is too high or if there are localized areas of high base concentration.

    • Prevention: Maintain strict temperature control and ensure efficient mixing during the base addition to prevent localized high concentrations. Controlled, slow addition of the base is critical.

  • Incomplete Cyclization Products:

    • Identity: Open-chain intermediates.

    • Why it happens: If the reaction is not allowed to proceed to completion or if the temperature is too low, the cyclization step may be incomplete, leaving linear intermediates in the reaction mixture.

    • Prevention: Ensure sufficient reaction time and maintain the optimal temperature, as confirmed by in-process controls (IPCs).

Analytical Approach: To identify the impurity, it is recommended to isolate it using preparative HPLC or column chromatography and characterize it by LC-MS and NMR spectroscopy.[3][4]

Q3: The reaction seems to stall, with starting materials remaining even after prolonged heating. What should we investigate?

A stalled reaction at scale often points to an issue with the base or catalyst.

Possible Causes & Solutions:

  • Base Stoichiometry/Activity:

    • Why it happens: An insufficient amount of base will lead to incomplete deprotonation of the ethyl acetoacetate, thereby halting the reaction. The base itself (e.g., sodium ethoxide solution) may have degraded if not stored properly.

    • Troubleshooting Steps:

      • Verify Stoichiometry: Double-check the calculations for the amount of base used. Typically, at least two equivalents are required: one to deprotonate the ethyl acetoacetate and one to drive the condensation.

      • Titrate the Base: Before use, titrate a sample of the sodium ethoxide solution to confirm its concentration.

      • Consider a Fresh Batch: If there is any doubt about the quality of the base, use a freshly prepared or newly opened batch.

  • Precipitation of Reactants/Intermediates:

    • Why it happens: As the reaction progresses, the sodium salt of the product may begin to precipitate, especially if the reaction mixture becomes too concentrated. This can trap unreacted starting materials.

    • Troubleshooting Steps:

      • Solvent Volume: Ensure an adequate volume of solvent is used to maintain a mobile slurry throughout the reaction. A patent for a similar synthesis uses a solvent-to-reactant mass ratio of approximately 7:1 to 11:1.[5]

      • Agitation: Check that the agitation is sufficient to keep all solids suspended.

Section 4: Scale-Up Specific FAQs

Q1: How do we effectively manage the exotherm during the base addition in a 100L reactor?

Managing the heat generated is the most critical safety and quality consideration during scale-up.

  • Controlled Addition: The primary method is to add the base solution at a slow, controlled rate using a dosing pump. This ensures that the heat is generated at a rate that the reactor's cooling system can handle.

  • Jacket Cooling: Circulate a coolant (e.g., glycol/water mixture) through the reactor jacket. The setpoint should be low enough to maintain the desired internal temperature.

  • Reaction Calorimetry: For large-scale production, performing a reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended. This provides critical data on the heat of reaction and the maximum rate of temperature rise, allowing engineers to design a safe and robust cooling protocol.

Q2: What are the Critical Process Parameters (CPPs) to monitor for this synthesis?

CPPs are parameters that must be controlled within a defined range to ensure the final product meets its quality attributes. For this synthesis, the key CPPs are:

  • Temperature: Directly impacts reaction rate and impurity formation.

  • Rate of Base Addition: Controls the rate of heat generation.

  • Agitator Speed: Affects heat and mass transfer.

  • pH of the reaction mixture/work-up: Crucial for product precipitation and purity. A Chinese patent for a related synthesis specifies adjusting the pH to 1-2 to precipitate the product.[1]

  • Hold Times: The duration at specific temperatures can affect reaction completion and impurity levels.

Q3: What material of construction is suitable for the reactor?

  • Glass-Lined Steel: This is an excellent choice for pilot-scale and multi-purpose production. It offers broad chemical resistance to both the basic reaction conditions and the acidic work-up.

  • Stainless Steel (e.g., 316L): While potentially suitable, a thorough corrosion study should be performed. The presence of acidic conditions during work-up could be a concern. The choice often depends on the specific reagents and cleaning protocols used in the facility.

Section 5: Detailed Experimental Protocol (Illustrative 50 L Scale)

This protocol is a representative example and must be adapted and validated for specific equipment and safety procedures.

Materials:

  • Ethyl Acetoacetate (EAA)

  • Dicyandiamide (DCD)

  • Sodium Ethoxide (21% solution in Ethanol)

  • Ethanol (Anhydrous)

  • Hydrochloric Acid (HCl)

  • Purified Water

Equipment:

  • 50 L Jacketed Glass-Lined Reactor with overhead stirring, reflux condenser, temperature probe, and addition ports.

  • Dosing pump for base addition.

  • Chiller/Heater unit for jacket temperature control.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactants: Charge the reactor with Dicyandiamide (e.g., 4.2 kg, 50 mol) and anhydrous Ethanol (e.g., 20 L). Begin agitation to form a slurry.

  • Initial Heating: Heat the reactor contents to 20-25°C using the jacket.

  • EAA Addition: Add Ethyl Acetoacetate (e.g., 6.5 kg, 50 mol) to the reactor over 15-20 minutes.

  • Controlled Base Addition:

    • Set the jacket temperature to 20°C.

    • Begin the slow, subsurface addition of the sodium ethoxide solution (e.g., 16.2 kg, ~50 mol) via the dosing pump.

    • CRITICAL: Monitor the internal temperature closely. Adjust the addition rate to maintain the internal temperature below 40°C. The total addition time should be approximately 2-3 hours.

  • Reaction Phase:

    • Once the addition is complete, slowly heat the reactor contents to 65-70°C and hold for 4-6 hours.

    • IPC: After 4 hours, take a sample for HPLC analysis to check for the consumption of starting materials. Continue heating until the reaction is complete.

  • Cool Down & Quench: Cool the reaction mixture to 20-25°C.

  • Precipitation:

    • Slowly add water (e.g., 15 L) to the reactor.

    • Adjust the pH to 2-3 by slowly adding concentrated HCl. Monitor the temperature and cool if necessary.

  • Isolation:

    • Cool the slurry to 0-5°C and hold for at least 1 hour to maximize crystallization.

    • Filter the solid product using a centrifuge or filter press.

    • Wash the cake with chilled water (e.g., 2 x 5 L) followed by chilled ethanol (e.g., 1 x 5 L).

  • Drying: Dry the product under vacuum at 60-70°C until a constant weight is achieved.

Sources

Stability studies of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stability studies of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during experimental procedures.

Introduction

2-Cyanoamino-4-hydroxy-6-methylpyrimidine is a heterocyclic compound of interest in pharmaceutical development due to its structural similarities to biologically active pyrimidine derivatives.[1][2][3] Understanding its stability under various conditions is a critical aspect of preclinical development, ensuring the safety, efficacy, and shelf-life of potential drug products. This guide provides a comprehensive resource for designing, executing, and troubleshooting stability studies for this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is essential for designing robust stability studies.

PropertyValueSource
Molecular FormulaC5H7N3O[4][5]
Molecular Weight125.13 g/mol [4][5]
Melting Point>300 °C (decomposes)[6]
AppearancePowder[6]
pKa(Data not readily available in searches)
SolubilitySoluble in a range of organic solvents including ethanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[7]

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is a critical component of stability studies.[8] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. This information is invaluable for developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Expose Thermal Thermal Degradation (e.g., 80°C, solid state) Prep->Thermal Expose Photolytic Photolytic Degradation (e.g., ICH Q1B exposure) Prep->Photolytic Expose Neutralize Neutralize (if necessary) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9] The conditions below are starting points and may need to be optimized.

1. Acidic and Basic Hydrolysis:

  • Rationale: To evaluate the susceptibility of the compound to hydrolysis at different pH values. The pyrimidine ring can be susceptible to cleavage under harsh pH and temperature conditions.[10][11]

  • Protocol:

    • Prepare a solution of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • For acid hydrolysis, add an equal volume of 0.1 M HCl.

    • For basic hydrolysis, add an equal volume of 0.1 M NaOH.

    • Incubate the solutions at 60°C and sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Before analysis, neutralize the samples. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl.

2. Oxidative Degradation:

  • Rationale: To assess the compound's sensitivity to oxidation, which can occur in the presence of oxygen or oxidizing agents.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound.

    • Add 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, and sample at various time points.

3. Thermal Degradation:

  • Rationale: To investigate the impact of high temperatures on the solid form of the compound.

  • Protocol:

    • Place a known amount of the solid compound in a controlled temperature environment (e.g., an oven at 80°C).

    • Sample at different time intervals.

    • Dissolve the sample in a suitable solvent for analysis.

4. Photolytic Degradation:

  • Rationale: To determine the compound's light sensitivity, as required by ICH Q1B guidelines.[9]

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides both visible and UV output, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored in the dark under the same conditions.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the stability testing of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

FAQs

Q1: What is the expected primary degradation pathway for this compound?

A1: Based on the structure, the cyanoamino group and the pyrimidine ring are the most likely sites for degradation. Hydrolysis of the cyanoamino group to a urea or amino derivative is a plausible pathway. The pyrimidine ring itself can undergo hydrolytic cleavage under harsh acidic or basic conditions, although it is generally more stable.[10][12]

Q2: What analytical technique is most suitable for stability studies of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for purity assessment and quantification.[7][13] For the identification of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight and fragmentation information.

Q3: Are there any specific considerations for handling and storing 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine?

A3: While specific handling instructions should be obtained from the supplier's safety data sheet (SDS), as a general precaution for pyrimidine derivatives, it is advisable to store the compound in a cool, dry, and dark place in a well-sealed container to prevent degradation from moisture, light, and heat.

Troubleshooting Common HPLC Issues

Effective troubleshooting is a systematic process. Always change only one parameter at a time to isolate the source of the problem.

Problem Potential Cause Troubleshooting Steps & Rationale
Peak Tailing - Secondary interactions with silica: The amino and hydroxyl groups on the molecule can interact with residual silanols on the HPLC column, causing tailing. - Column overload: Injecting too much sample can lead to peak distortion.- Modify mobile phase: Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to mask the silanol groups. Alternatively, operate at a lower pH (e.g., pH 2-3) to suppress the ionization of silanols. - Use a different column: Employ a column with end-capping or a different stationary phase (e.g., a polar-embedded phase) designed for polar compounds. - Reduce injection volume/concentration: Dilute the sample to ensure you are within the linear range of the column.
Poor Resolution Between Parent Peak and Degradants - Inadequate separation power of the mobile phase: The chosen mobile phase may not be optimal for separating structurally similar compounds. - Co-elution of impurities: A degradant may have a very similar retention time to the parent compound.- Optimize the gradient: If using a gradient, adjust the slope to provide more separation around the elution time of the parent peak. - Change the organic modifier: Switch from acetonitrile to methanol or vice versa. The different solvent selectivity can alter the elution order and improve resolution. - Adjust the pH of the mobile phase: Small changes in pH can significantly impact the retention of ionizable compounds.
Appearance of Unexpected Peaks (Ghost Peaks) - Contamination in the mobile phase or HPLC system: Impurities can accumulate and elute as peaks, especially in gradient runs. - Carryover from previous injections: The compound or its degradants may be strongly retained on the column or injector and elute in subsequent runs.- Prepare fresh mobile phase: Use high-purity solvents and additives. Filter the mobile phase before use. - Flush the system: Purge the HPLC system with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. - Optimize the needle wash: Ensure the injector's needle wash solution is effective at removing the compound. A wash solution containing a higher percentage of organic solvent or a different solvent may be necessary.
Irreproducible Retention Times - Fluctuations in mobile phase composition: Inaccurate mixing by the pump or evaporation of volatile solvents can alter retention times. - Temperature variations: Changes in ambient temperature can affect column temperature and, consequently, retention. - Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.- Premix the mobile phase: If possible, premix the mobile phase components to ensure consistent composition. - Use a column oven: A column thermostat will maintain a constant temperature, leading to more reproducible results. - Monitor column performance: Regularly check the column's performance with a standard to track its health. If performance degrades significantly, replace the column.
Troubleshooting Excipient Compatibility Studies

Q: My compatibility study with a common excipient shows significant degradation. What should I do?

A:

  • Confirm the observation: Re-run the experiment to ensure the result is reproducible.

  • Characterize the degradant: Use LC-MS to identify the degradation product. This can provide clues about the reaction mechanism (e.g., hydrolysis, oxidation, or a specific reaction with the excipient).

  • Investigate the excipient:

    • Check for impurities: The excipient itself may contain reactive impurities. Obtain a certificate of analysis or test a different batch of the excipient.

    • Consider the excipient's properties: For example, if the excipient is acidic or basic, it may be catalyzing the degradation. The presence of residual moisture in the excipient can also promote hydrolysis.

  • Explore alternative excipients: If the incompatibility is confirmed, you will need to select an alternative excipient with a different chemical nature.[14]

Visualizing the Troubleshooting Logic

Troubleshooting_Logic Problem Identify Chromatographic Problem (e.g., Peak Tailing, Poor Resolution) System_Check Check HPLC System - Mobile Phase - Pump - Injector - Detector Problem->System_Check Method_Check Review Analytical Method - Gradient - pH - Organic Modifier System_Check->Method_Check System OK Solution Implement Solution (e.g., Prepare Fresh Mobile Phase, Adjust pH, Replace Column) System_Check->Solution Issue Found Column_Check Evaluate Column - Age/Performance - Stationary Phase Method_Check->Column_Check Method OK Method_Check->Solution Issue Found Sample_Check Assess Sample - Concentration - Diluent Column_Check->Sample_Check Column OK Column_Check->Solution Issue Found Sample_Check->Solution Sample OK

Caption: A systematic approach to HPLC troubleshooting.

References

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919–925.
  • Al-kassas, R., & Al-Gohary, O. (2017). COMPATIBILITY STUDIES OF PYRIMETHAMINE WITH PHARMACEUTICAL EXCIPIENTS FOR THE DEVELOPMENT OF SUPPOSITORIES NOVEL DRUG DELIVERY SYSTEMS.
  • Niu, H., et al. (2025). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems.
  • SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443–4450.
  • MicroSolv Technology Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Ghorab, M. M., et al. (2012).
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Sahu, M. E., & Siddiqui, N. A. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
  • European Medicines Agency. (2023).
  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Wasternack, C. (2022). Degradation of Pyrimidine Nucleotides.
  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-205.
  • Alsante, K. M., et al. (2021). Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. MDPI.
  • Singh, A., et al. (2022). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Kumar, A., et al. (2022). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 10(4), 2321-0613.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Kim, H., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. MDPI.

Sources

Validation & Comparative

The Evolving Landscape of Pyrimidine Scaffolds: A Comparative Guide to the Biological Activity of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the pyrimidine nucleus stands as a cornerstone of medicinal chemistry, renowned for its versatile pharmacological profile.[1][2] This guide delves into a specific, yet highly promising class of these compounds: 2-cyanoamino-4-hydroxy-6-methylpyrimidine derivatives. We will dissect and compare the biological activities of various analogs, offering a comprehensive analysis supported by experimental data to empower researchers and drug development professionals in their quest for next-generation therapeutics.

The core structure of 2-amino-4-hydroxy-6-methylpyrimidine serves as a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant biological potential.[3][4][5] Modifications at the 2-amino and 5-positions, in particular, have yielded derivatives with potent anticancer, antimicrobial, and antiviral activities. This guide will navigate the structure-activity relationships (SAR) that govern the efficacy of these molecules, providing a clear rationale for experimental design and future derivatization strategies.

Comparative Analysis of Biological Activities

The therapeutic potential of 2-cyanoamino-4-hydroxy-6-methylpyrimidine derivatives is broad, with significant findings in oncology, infectious diseases, and beyond. Here, we present a comparative overview of their performance in key biological assays.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of the pyrimidine scaffold have demonstrated significant promise as anticancer agents, often exhibiting cytotoxicity through mechanisms such as the induction of apoptosis and cell cycle arrest.[6]

A notable example is the 2-thiopyrimidine derivative 1c (4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile), which has shown broad-spectrum anti-cancer activity across nine different cancer subpanels.[6] Mechanistic studies revealed that this compound is a potent inhibitor of PI3Kδ, with an IC50 value comparable to the known inhibitor Duvelisib.[6] Furthermore, compound 1c was found to arrest the cell cycle in the S phase and induce both early and late apoptosis in leukemia cells (HL60).[6] This pro-apoptotic activity is mediated through the activation of caspase 3 and Bax, upregulation of p53, and suppression of the anti-apoptotic protein Bcl-2.[6]

Another significant finding is the high cytotoxic activity of certain pyrimidodiazepines, such as compound 16c , which was reported to be 10.0-fold more potent than the standard anticancer drug doxorubicin against ten different cancer cell lines.[7]

Table 1: Comparative Anticancer Activity of Selected Pyrimidine Derivatives

CompoundCancer Cell LineActivity MetricValueMechanism of ActionReference
1c Leukemia (HL60)IC50 (PI3Kδ)0.0034 µMPI3Kδ inhibition, S-phase arrest, apoptosis induction[6]
XIX SW480 (Colon)IC5011.08 µMG2/M phase arrest, apoptosis induction[6]
XX EC-109IC501.42 - 6.52 µMG2/M phase arrest, apoptosis induction[6]
XXI A549 (Lung)IC501.02 µMNot specified[6]
XXI HeLa (Cervical)IC500.75 µMNot specified[6]
14g K-562 (Leukemia)GI500.622 - 1.81 µMDNA intercalation[7]
16c VariousLC5010-fold > DoxorubicinDNA groove binding[7]
Antimicrobial and Antiviral Frontiers

The versatility of the pyrimidine scaffold extends to combating infectious agents. Various derivatives have been synthesized and evaluated for their efficacy against a range of bacteria, fungi, and viruses.[1][8]

For instance, a study on heterocyclic derivatives of 2-amino-4-hydroxy-6-methyl pyrimidine revealed that compounds 3, 4, 6, and 9 exhibited good antibacterial activity against Staphylococcus aureus, while compounds 9 and 10 were effective against Escherichia coli.[3] The specific substitutions on the pyrimidine ring play a crucial role in determining the spectrum and potency of antimicrobial action.

In the antiviral arena, 5-cyano and 5-formyl derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidine have demonstrated pronounced antiretroviral activity, with efficacy comparable to the established drugs adefovir and tenofovir.[9] This highlights the potential of these pyrimidine derivatives in the development of novel treatments for viral infections, including those caused by RNA viruses.[8][10]

Table 2: Comparative Antimicrobial Activity of Selected Pyrimidine Derivatives

CompoundTarget OrganismActivityReference
3, 4, 6, 9 Staphylococcus aureusGood activity[3]
9, 10 Escherichia coliGood activity[3]
2a, 3a,b,c, 4a,b Various BacteriaActive[1]
3c Various FungiActive[1]

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

The biological activity of 2-cyanoamino-4-hydroxy-6-methylpyrimidine derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective analogs.

A key observation is the significant impact of substitutions at the C5 and C6 positions of the pyrimidine ring. For instance, the introduction of a cyano group at the C5 position, coupled with an aryl group at C6, has been shown to be a critical determinant of anticancer activity.[6] The nature of the substituent on the aryl ring further modulates this activity, with electron-withdrawing groups often enhancing potency.

The 2-position of the pyrimidine ring also offers a strategic point for modification. The presence of a thio (-SH) group, as seen in compound 1c , contributes significantly to its potent PI3Kδ inhibitory activity.[6]

SAR_General core Pyrimidine Core N N R1 (2-position) R2 (4-position) R3 (5-position) R4 (6-position) substituents Substituent Effects substituents->core:f3 Thio (-SH) group enhances PI3Kδ inhibition substituents->core:f5 Cyano (-CN) group is critical for anticancer activity substituents->core:f6 Aryl group with electron-withdrawing substituents increases potency

Caption: Generalized Structure-Activity Relationship for 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine Derivatives.

Experimental Protocols: A Guide to Reproducible Science

To ensure the validity and reproducibility of the findings presented, this section provides detailed methodologies for key biological assays.

Synthesis of 4-Amino-6-aryl-2-Sulfanylpyrimidine-5-carbonitriles (e.g., Compound 1c)

This protocol describes a common method for synthesizing the 2-thiopyrimidine core structure.[6]

Materials:

  • Appropriate aromatic aldehyde (0.01 mol)

  • Malononitrile (0.01 mol)

  • Phosphorus pentoxide (0.0035 mol)

  • Thiourea (0.02 mol)

  • Absolute ethanol (25 ml)

  • Petroleum ether

Procedure:

  • A mixture of the aromatic aldehyde, malononitrile, and phosphorus pentoxide is mechanically stirred in absolute ethanol for 10 minutes.

  • Thiourea is added to the mixture and mixed thoroughly.

  • The reaction mixture is refluxed at 70°C for 5-8 hours.

  • After cooling, the reaction mixture is poured onto crushed ice.

  • The resulting precipitate is filtered, dried, and washed with petroleum ether.

  • The crude product is crystallized from ethanol to yield the final compound.[6]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell lines (e.g., HL60, SW480)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for 3-4 hours to allow the formazan crystals to form.

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Workflow A Seed cells in 96-well plate B Treat cells with test compounds A->B C Add MTT solution B->C D Incubate for formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate IC50 value F->G

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The 2-cyanoamino-4-hydroxy-6-methylpyrimidine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide showcase a remarkable breadth of biological activity, with promising leads in the fields of oncology and infectious diseases. The structure-activity relationships elucidated here provide a clear roadmap for the rational design of next-generation compounds with enhanced potency and selectivity.

Future research should focus on expanding the chemical diversity of these derivatives through innovative synthetic strategies. A deeper exploration of their mechanisms of action, utilizing advanced techniques such as transcriptomics and proteomics, will be crucial for identifying novel cellular targets and understanding potential resistance mechanisms. Furthermore, in vivo studies are essential to validate the therapeutic potential of the most promising candidates and to assess their pharmacokinetic and toxicological profiles. The continued investigation of these versatile pyrimidine derivatives holds the promise of delivering novel and effective treatments for a range of human diseases.

References

  • Al-Ostoot, F. H., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central. [Link]

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. [Link]

  • Kontogiorgis, C., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Li, J. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. ResearchGate. [Link]

  • Holý, A., et al. (2002). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. PubMed. [Link]

  • Hafez, H. N., et al. (2008). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. PubMed Central. [Link]

  • Awad, H., & Adnan, S. (2021). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impact Factor. [Link]

  • Sawa, T., et al. (1963). Antiviral Effect and Syntheses of 4-Amino-6-alkylamino-s-triazine-2-carboxylic Acid Derivatives. Researches on Chemotherapeutic Drugs against Viruses. XXXVI. Sci-Hub. [Link]

  • Abignente, E., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]

  • Sestito, S., et al. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. PubMed. [Link]

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. [Link]

  • Al-Otaibi, A. A. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2015). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Lee, J., et al. (2015). Characterization of the activity of 2'-C-methylcytidine against dengue virus replication. PubMed. [Link]

  • Hamarawf, R. A., et al. (2023). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Publishing. [Link]

  • Jeong, L. S., et al. (2019). Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues. PubMed. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

A Senior Application Scientist's Guide to Pyrimidine Building Blocks: 2-Cyanoamino-4-hydroxy-6-methylpyrimidine in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs, from kinase inhibitors to antivirals, underscores its importance as a privileged structure.[1] The strategic selection of a pyrimidine building block is therefore a critical decision in any synthetic campaign, directly influencing reactivity, synthetic accessibility, and the ultimate biological profile of the target molecule.

This guide provides an in-depth technical comparison of 2-cyanoamino-4-hydroxy-6-methylpyrimidine against other common pyrimidine building blocks. We will delve into the synthetic nuances, explore the electronic factors governing their reactivity, and provide detailed experimental protocols to inform your selection process.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring system is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[2] This arrangement leads to an electron-deficient character, particularly at the 2, 4, and 6 positions, making them susceptible to nucleophilic attack. This inherent reactivity is the foundation of their utility as synthetic building blocks. A wide array of pharmaceuticals, including Imatinib and Rosuvastatin, feature the pyrimidine core, highlighting its versatility in engaging with biological targets.[3]

A Comparative Analysis of 2-Substituted Pyrimidine Building Blocks

The substituent at the 2-position of the pyrimidine ring profoundly dictates its chemical behavior. In this guide, we will compare the titular 2-cyanoamino-4-hydroxy-6-methylpyrimidine with three other classes of building blocks: the analogous 2-amino derivative, 2-chloro, and 2-sulfonyl pyrimidines.

Building BlockKey FeaturesReactivity Profile
2-Cyanoamino-4-hydroxy-6-methylpyrimidine Electron-withdrawing cyano group; potential for further derivatization.Expected to be a moderately reactive precursor. The cyano group enhances the electrophilicity of the pyrimidine ring.
2-Amino-4-hydroxy-6-methylpyrimidine Electron-donating amino group; readily available.Generally low reactivity in nucleophilic aromatic substitution (SNAr) at other positions. The amino group can be a site for further functionalization.
2-Chloro-4,6-dimethylpyrimidine Good leaving group in SNAr reactions.Highly versatile for introducing a wide range of nucleophiles at the 2-position.
2-Methylsulfonyl-pyrimidine Excellent leaving group in SNAr reactions.More reactive than the corresponding 2-chloro derivative, allowing for milder reaction conditions.

Understanding the Electronic Effects Driving Reactivity

The reactivity of these building blocks in nucleophilic aromatic substitution (SNAr) is governed by the electronic nature of the 2-substituent. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.

The cyanoamino group (-NHCN) is considered electron-withdrawing due to the nitrile functionality. This will render the pyrimidine ring more electrophilic compared to its 2-amino counterpart, where the amino group is electron-donating. However, it is expected to be less reactive as a leaving group itself when compared to a chloro or sulfonyl substituent.

2-Chloropyrimidines are classic substrates for SNAr, with the chloride acting as a good leaving group. The reactivity can be further enhanced by the presence of other EWGs on the ring. 2-Sulfonylpyrimidines are even more reactive, as the sulfonyl group is an excellent leaving group, often allowing for reactions to proceed under milder conditions than their chloro-analogs.[4][5]

Caption: Relative reactivity of 2-substituted pyrimidines in SNAr.

Experimental Protocols: Synthesis and Derivatization

Protocol 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

This established one-pot synthesis involves the condensation of guanidine with a β-ketoester.

cluster_0 Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine Guanidine Guanidine NaOEt Sodium Ethoxide in Ethanol Guanidine->NaOEt Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->NaOEt Reflux Reflux NaOEt->Reflux Acidification Acidification (e.g., Acetic Acid) Reflux->Acidification Product_A 2-Amino-4-hydroxy-6-methylpyrimidine Acidification->Product_A

Caption: Workflow for the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add guanidine hydrochloride (1 equivalent) and ethyl acetoacetate (1 equivalent).

  • Reaction: Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and acidify with glacial acetic acid to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to afford pure 2-amino-4-hydroxy-6-methylpyrimidine.

Protocol 2 (Hypothetical): Synthesis of 2-Cyanoamino-4-hydroxy-6-methylpyrimidine

This proposed synthesis adapts the classical pyrimidine synthesis to use N-cyanoguanidine (dicyandiamide).

cluster_1 Hypothetical Synthesis of 2-Cyanoamino-4-hydroxy-6-methylpyrimidine Dicyandiamide Dicyandiamide Base Base (e.g., NaOEt) in Ethanol Dicyandiamide->Base Ethyl_Acetoacetate_B Ethyl Acetoacetate Ethyl_Acetoacetate_B->Base Reflux_B Reflux Base->Reflux_B Acidification_B Acidification Reflux_B->Acidification_B Product_B 2-Cyanoamino-4-hydroxy-6-methylpyrimidine Acidification_B->Product_B

Sources

A Comparative Guide to the Efficacy of 2-Cyanoaminopyrimidine Analogs as Modulators of Enzyme Activity

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its inherent ability to mimic the purine bases of DNA and RNA allows for a diverse range of interactions with various enzymatic targets.[2] This guide provides an in-depth comparison of the efficacy of a specific subclass, 2-cyanoaminopyrimidine analogs, as modulators of enzyme activity, with a primary focus on their role in promoting tubulin polymerization. We will also draw comparisons with other classes of pyrimidine-based enzyme inhibitors to provide a broader context for their therapeutic potential.

The 2-Cyanoaminopyrimidine Scaffold: A Platform for Therapeutic Innovation

The 2-cyanoaminopyrimidine core offers a unique electronic and structural framework for designing enzyme inhibitors. The cyanoamino group (-NH-C≡N) can act as a hydrogen bond donor and acceptor, and its linear geometry can influence the binding orientation within an enzyme's active site. The synthesis of derivatives from readily available starting materials like 2-amino-4-hydroxy-6-methylpyrimidine allows for the systematic exploration of structure-activity relationships (SAR).[3][4][5][6]

Comparative Efficacy of 2-Cyanoaminopyrimidine Analogs as Promoters of Tubulin Polymerization

A significant finding in the study of 2-cyanoaminopyrimidines is their potent activity as antitumor agents that function by promoting the polymerization of tubulin.[7] This mechanism is distinct from many other anticancer agents that inhibit tubulin polymerization.

A study on a series of 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines revealed key structural features that govern their efficacy. The data from this study is summarized in the table below.

Compound IDR (at cyanoamino)X (at position 6)In Vitro Potency (IC50, µM)
5 CH3NHCH2CF3Potent
Analog AHNHCH2CF3Less Potent
Analog BC2H5NHCH2CF3Less Potent

Data synthesized from a study on 2-cyanoaminopyrimidines as antitumor agents.[7]

The structure-activity relationship for these compounds indicates that a methyl group on the cyanoamino nitrogen is optimal for activity.[7] The lead compound from this series demonstrated potent in vitro activity and was capable of overcoming multidrug resistance mediated by P-glycoprotein (P-gp).[7]

Mechanism of Action: Tubulin Polymerization

The primary mechanism of action for this class of 2-cyanoaminopyrimidines is the promotion of tubulin polymerization. This leads to the stabilization of microtubules, mitotic arrest, and ultimately, apoptosis of cancer cells. This is in contrast to other pyrimidine-based anticancer agents that may act through different mechanisms, such as the inhibition of kinases or dihydrofolate reductase (DHFR).[7]

cluster_0 Cellular Environment 2-Cyanoaminopyrimidine 2-Cyanoaminopyrimidine Tubulin Dimers Tubulin Dimers 2-Cyanoaminopyrimidine->Tubulin Dimers Binds to Microtubules (Unstable) Microtubules (Unstable) 2-Cyanoaminopyrimidine->Microtubules (Unstable) Promotes Polymerization & Stabilizes Tubulin Dimers->Microtubules (Unstable) Polymerization Microtubules (Unstable)->Tubulin Dimers Depolymerization Microtubules (Stable) Microtubules (Stable) Microtubules (Unstable)->Microtubules (Stable) Mitotic Arrest Mitotic Arrest Microtubules (Stable)->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Compound/Control Add Compound/Control Prepare Reagents->Add Compound/Control Add Tubulin Add Tubulin Add Compound/Control->Add Tubulin Initiate with GTP Initiate with GTP Add Tubulin->Initiate with GTP Measure OD340 at 37°C Measure OD340 at 37°C Initiate with GTP->Measure OD340 at 37°C Analyze Data Analyze Data Measure OD340 at 37°C->Analyze Data End End Analyze Data->End

Caption: Workflow for a tubulin polymerization assay.

Conclusion

2-Cyanoaminopyrimidine analogs represent a promising class of compounds with a distinct mechanism of action focused on the promotion of tubulin polymerization. [7]This sets them apart from other pyrimidine-based enzyme inhibitors that target kinases or DHFR. The structure-activity relationship studies highlight the importance of specific substitutions on the pyrimidine core for optimal activity. [7]Further research into this chemical space could lead to the development of novel anticancer therapeutics with improved efficacy and the ability to overcome multidrug resistance.

References

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  • Wiązania-Puchalska, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(21), 4873. [Link]

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  • Hussein, A. S., & Shaimaa, A. K. (2021). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Annals of the Romanian Society for Cell Biology, 25(6), 11181-11192. [Link]

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  • Li, X., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(5), 3522-3543. [Link]

  • Wang, Y., et al. (2021). Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. Helvetica Chimica Acta, 104(9), e2100115. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-cyanoamino-4-hydroxy-6-methylpyrimidine derivatives. While this specific scaffold is an emerging area of interest, we will draw upon established principles from closely related 2-aminopyrimidine and 2-ureidopyrimidine series to build a predictive SAR model. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and optimize this promising chemical space for therapeutic applications, particularly as kinase inhibitors and antimicrobial agents.

Introduction: The Therapeutic Potential of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs. Its ability to mimic the purine bases of DNA and RNA allows for interaction with a wide range of biological targets. Specifically, the 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, as it can effectively compete with ATP for the enzyme's active site.[1][2] Derivatives of this core have shown significant promise in oncology and immunology.[3]

The introduction of a cyanoamino group at the 2-position of the 4-hydroxy-6-methylpyrimidine core presents a unique opportunity for drug design. The cyano group can act as a hydrogen bond acceptor and its electronic properties can modulate the pKa of the adjacent amino group, potentially influencing binding affinity and selectivity for target proteins. This guide will explore the hypothetical SAR of this scaffold, providing a framework for the rational design of novel derivatives with enhanced biological activity.

Core Scaffold and Key Modification Points

The fundamental structure of the compounds discussed in this guide is the 2-cyanoamino-4-hydroxy-6-methylpyrimidine core. The key points for chemical modification to explore the SAR are highlighted in the diagram below.

Caption: Core structure and key modification points.

Comparative Structure-Activity Relationship (SAR) Analysis

As direct experimental data for a series of 2-cyanoamino-4-hydroxy-6-methylpyrimidine derivatives is not extensively published, the following SAR is a predictive guide based on established principles from related pyrimidine-based kinase inhibitors and antimicrobial agents.[4][5][6]

Hypothetical SAR at the C5 Position (R²)

The C5 position of the pyrimidine ring is a critical site for modulating potency and selectivity.

R² SubstituentPredicted Kinase Inhibitory ActivityPredicted Antimicrobial ActivityRationale
-HBaselineBaselineUnsubstituted core for comparison.
-F, -Cl, -BrIncreasedVariableSmall halogens can enhance binding through halogen bonding and improve pharmacokinetic properties. Bromine at the 5-position has been shown to enhance potency in some pyrimidine kinase inhibitors.[5]
-CH₃, -C₂H₅DecreasedVariableSmall alkyl groups may introduce steric hindrance in the ATP-binding pocket of many kinases.
-PhenylVariableVariableA phenyl group can be used to probe for additional binding pockets. Substitution on the phenyl ring itself would be a key area for secondary optimization.
-COOH, -CONH₂DecreasedIncreasedPolar groups may be disfavorable for kinase inhibition unless a specific hydrogen bond can be formed. These groups can sometimes enhance antimicrobial activity by increasing solubility and interaction with bacterial cell walls.
Hypothetical SAR at the Cyanoamino Group (R¹)

Modification of the cyanoamino group can influence hydrogen bonding interactions and overall lipophilicity.

R¹ SubstituentPredicted Kinase Inhibitory ActivityRationale
-HBaselineUnsubstituted cyanoamino group.
-CH₃DecreasedMethylation may disrupt a key hydrogen bond donation to the hinge region of the kinase.
-CyclopropylPotentially IncreasedA small, rigid cyclopropyl group can sometimes fit into hydrophobic pockets without the conformational penalty of larger alkyl groups.
-PhenylIncreasedA phenyl group can form favorable π-π stacking interactions within the active site. Further substitution on this ring is a common strategy in kinase inhibitor design to enhance potency and selectivity.[4]
-CH₂-PhenylIncreasedThe added flexibility of the methylene linker can allow the phenyl group to adopt an optimal orientation for binding.

Experimental Protocols

General Synthetic Workflow

The synthesis of 2-cyanoamino-4-hydroxy-6-methylpyrimidine derivatives can be conceptualized in a multi-step process, starting from readily available precursors.

Synthetic_Workflow start Ethyl Acetoacetate + Urea intermediate1 2-Hydroxy-4-methyl-pyrimidine-6-one start->intermediate1 Cyclocondensation intermediate2 2-Amino-4-hydroxy-6-methylpyrimidine intermediate1->intermediate2 Amination target 2-Cyanoamino-4-hydroxy-6-methylpyrimidine Derivatives intermediate2->target Cyanation

Caption: General synthetic workflow.

Representative Synthesis Protocol

Step 1: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine

This procedure is adapted from established methods for pyrimidine synthesis.

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add ethyl acetoacetate followed by guanidine hydrochloride.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and acidify with acetic acid to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from hot water to yield 2-amino-4-hydroxy-6-methylpyrimidine.

Step 2: Synthesis of 2-Cyanoamino-4-hydroxy-6-methylpyrimidine

This step involves the cyanation of the 2-amino group, a method adapted from the synthesis of cyanoguanidines.[7]

  • Suspend 2-amino-4-hydroxy-6-methylpyrimidine in a suitable solvent such as water or a water/dioxane mixture.

  • Add an aqueous solution of cyanogen bromide (BrCN) dropwise at 0-5 °C with vigorous stirring. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Maintain the pH of the reaction mixture between 8-9 by the concurrent addition of an aqueous sodium hydroxide solution.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-cyanoamino-4-hydroxy-6-methylpyrimidine.

In Vitro Kinase Inhibition Assay Protocol

This is a general protocol for assessing the inhibitory activity of the synthesized compounds against a target protein kinase.[8][9]

  • Reagents and Materials:

    • Purified recombinant kinase

    • Peptide or protein substrate

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well or 384-well plate, add the kinase and the test compound to the kinase assay buffer.

    • Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30 °C.

    • Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically quenches the kinase reaction and initiates a signal-generating step.

    • Measure the luminescence or fluorescence signal using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10][11]

  • Reagents and Materials:

    • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

    • Growth medium (e.g., Mueller-Hinton Broth)

    • Test compounds dissolved in DMSO

    • Sterile 96-well microplates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a bacterial inoculum and adjust its concentration to a 0.5 McFarland standard.

    • Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

    • Incubate the plates at 37 °C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the positive control.

Conclusion and Future Directions

The 2-cyanoamino-4-hydroxy-6-methylpyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extrapolated SAR from related compound series, strategic modifications at the C5 position of the pyrimidine ring and on the 2-cyanoamino group are likely to yield derivatives with potent biological activities. The introduction of small halogens or substituted aryl groups appears to be a particularly fruitful avenue for exploration.

Future work should focus on the synthesis of a focused library of these derivatives and their systematic evaluation in relevant biological assays, such as a panel of kinase inhibition assays and antimicrobial susceptibility testing. This will allow for the validation and refinement of the predictive SAR presented in this guide, ultimately leading to the identification of lead compounds for further preclinical development.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. (2018). PubMed. [Link]

  • Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. (2001). PubMed. [Link]

  • Preparation of substituted cyanoguanidine. (1948).
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). HETEROCYCLES. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. [Link]

  • A Convenient Route To Cyanoguanidines. (n.d.). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. (n.d.). MDPI. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. (1959).
  • N(G)-aminoguanidines from primary amines and the preparation of nitric oxide synthase inhibitors. (2008). PubMed. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]

  • SAR studies on dihydropyrimidinone antibiotics. (2011). PubMed. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (n.d.). PubMed. [Link]

  • Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia. [Link]

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  • Synthetic accesses to biguanide compounds. (2021). PMC. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of synthetic methodologies for producing 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine, a key intermediate in the synthesis of various pharmacologically active compounds. We will benchmark a direct, one-pot synthesis approach against a more traditional two-step method, offering a comprehensive analysis of their respective yields, operational complexities, and overall efficiency. This document is intended to equip researchers with the practical insights necessary to make informed decisions in their synthetic route selection.

Introduction: The Significance of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine serves as a valuable building block, with its reactive cyanoamino group providing a versatile handle for further chemical transformations. The efficient and scalable synthesis of this intermediate is therefore of paramount importance in drug discovery and development pipelines. This guide will explore two primary synthetic strategies, providing detailed protocols and comparative data to facilitate a thorough understanding of their relative merits.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine can be broadly approached via two distinct pathways:

  • Direct One-Pot Synthesis: This method involves the direct condensation of cyanoguanidine (dicyandiamide) with ethyl acetoacetate in a single reaction vessel. This approach is attractive for its operational simplicity and potential for higher throughput.

  • Two-Step Synthesis: This more traditional route first involves the synthesis of the precursor, 2-amino-4-hydroxy-6-methylpyrimidine, from guanidine and ethyl acetoacetate. This is followed by a subsequent N-cyanation step to introduce the cyano group.

The choice between these two strategies involves a trade-off between the number of synthetic steps, overall yield, and the handling of potentially hazardous reagents.

Visualizing the Synthetic Pathways

To provide a clear visual overview of the synthetic routes discussed, the following diagrams illustrate the chemical transformations involved.

cluster_0 Direct One-Pot Synthesis cluster_1 Two-Step Synthesis A Cyanoguanidine C 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine A->C B Ethyl Acetoacetate B->C D Guanidine F 2-Amino-4-Hydroxy-6-Methylpyrimidine D->F E Ethyl Acetoacetate E->F H 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine F->H G Cyanogen Bromide G->H

Caption: Comparative overview of the direct one-pot and two-step synthetic routes.

Experimental Protocols and Data

The following sections provide detailed, step-by-step methodologies for each synthetic route, along with the expected experimental outcomes.

Method 1: Direct One-Pot Synthesis from Cyanoguanidine

This method leverages the reactivity of cyanoguanidine with a β-keto ester to construct the pyrimidine ring in a single, efficient step.

Experimental Protocol:

  • To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), add cyanoguanidine (8.4 g, 0.1 mol).

  • Stir the mixture at room temperature for 15 minutes to ensure the formation of the sodium salt of cyanoguanidine.

  • To this suspension, add ethyl acetoacetate (13.0 g, 0.1 mol).

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The solid is then dissolved in hot water and the solution is acidified with acetic acid to a pH of 6.

  • The resulting precipitate of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is collected by filtration, washed with water, and dried.

Method 2: Two-Step Synthesis via an Aminopyrimidine Intermediate

This traditional approach first builds the core aminopyrimidine structure, which is then functionalized in a subsequent step.

Step 2a: Synthesis of 2-Amino-4-Hydroxy-6-Methylpyrimidine

  • Prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

  • To this solution, add guanidine hydrochloride (9.5 g, 0.1 mol) and stir for 30 minutes at room temperature.

  • Add ethyl acetoacetate (13.0 g, 0.1 mol) to the reaction mixture.

  • Reflux the mixture for 4 hours.

  • After cooling, the precipitated product is filtered, washed with ethanol, and dried to yield 2-amino-4-hydroxy-6-methylpyrimidine. A typical yield for this reaction is in the range of 80-85%.[1]

Step 2b: N-Cyanation of 2-Amino-4-Hydroxy-6-Methylpyrimidine

The conversion of the primary amino group to a cyanoamino group can be achieved using cyanogen bromide. This reaction should be performed with caution in a well-ventilated fume hood due to the toxicity of cyanogen bromide.[2]

  • Suspend 2-amino-4-hydroxy-6-methylpyrimidine (12.5 g, 0.1 mol) in a suitable anhydrous solvent such as dioxane (100 mL).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of cyanogen bromide (11.6 g, 0.11 mol) in dioxane (50 mL) to the cooled suspension with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • The resulting precipitate is filtered, washed with cold dioxane, and then with diethyl ether to yield 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

Comparative Performance Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route.

ParameterMethod 1: Direct One-Pot SynthesisMethod 2: Two-Step Synthesis
Starting Materials Cyanoguanidine, Ethyl Acetoacetate, Sodium EthoxideGuanidine HCl, Ethyl Acetoacetate, Sodium Ethoxide, Cyanogen Bromide
Number of Steps 12
Typical Overall Yield ~70-75% (estimated)~60-65% (estimated based on a two-step process)
Reaction Time ~6 hours~16 hours (4 hours for step 1 + 12 hours for step 2)
Key Advantages - Fewer steps, operationally simpler- Reduced solvent and energy consumption- Utilizes readily available starting materials- The intermediate is a stable, well-characterized compound
Key Disadvantages - Potentially lower overall purity requiring more rigorous purification- Longer overall reaction time- Involves the use of highly toxic cyanogen bromide
Safety Considerations - Use of metallic sodium requires caution- Handling of highly toxic and volatile cyanogen bromide requires stringent safety protocols
Environmental Impact - Generates less waste due to fewer steps- Produces more waste streams from two separate reactions and work-ups

Discussion and Recommendations

The choice between the direct one-pot synthesis and the two-step approach will ultimately depend on the specific requirements of the research or production campaign.

The direct one-pot synthesis (Method 1) offers significant advantages in terms of operational simplicity, reduced reaction time, and a more favorable environmental profile. For laboratories focused on high-throughput synthesis or process optimization, this method presents a compelling option. The key challenge may lie in achieving high purity without extensive chromatographic purification, and the reaction conditions may require careful optimization to maximize the yield.

The two-step synthesis (Method 2) , while more laborious, proceeds through a well-characterized intermediate, which can be advantageous for quality control. The primary drawback of this method is the use of cyanogen bromide, a highly toxic and regulated reagent. This necessitates specialized handling procedures and equipment, which may not be available in all laboratory settings.

Recommendation: For most applications, the direct one-pot synthesis is the recommended starting point for the synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. Its efficiency and improved safety profile (by avoiding cyanogen bromide) make it a more modern and sustainable approach. However, for researchers who may already have the aminopyrimidine intermediate in stock or who require very high purity that might be more readily achieved through the isolation of the intermediate, the two-step synthesis remains a viable, albeit more hazardous, alternative.

Conclusion

The synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine can be effectively achieved through both a direct one-pot condensation and a two-step sequence involving N-cyanation. While the two-step method is a more traditional route, the direct synthesis offers significant improvements in terms of efficiency, safety, and environmental impact. This guide provides the necessary data and protocols to enable researchers to select the most appropriate method for their specific needs, thereby facilitating the advancement of their drug discovery and development programs.

References

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  • cyano-4-hydroxy-6-(alkyl/aryl amino)pyrimidine as Potential Antibacterial Agents. Jetir.org.

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  • Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. PubMed.

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.

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A Comparative Guide to 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine Derivatives: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal pharmacophore for targeting a wide range of biological macromolecules. Derivatives of 2-aminopyrimidine, in particular, are known to exhibit a diverse spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a cyanoamino group at the 2-position and hydroxyl and methyl groups at the 4- and 6-positions, respectively, is a strategic chemical modification aimed at enhancing target specificity and potency. While comprehensive studies on the specific 2-cyanoamino-4-hydroxy-6-methylpyrimidine scaffold are emerging, a wealth of data from closely related analogues provides a strong foundation for predicting their biological profile and guiding future investigations.

In Vitro Evaluation: Unraveling the Mechanism of Action

In vitro studies are fundamental to characterizing the biological activity of novel chemical entities. For 2-cyanoamino-4-hydroxy-6-methylpyrimidine derivatives, a primary focus of in vitro evaluation is their potential as anti-proliferative agents. This is largely informed by the known activities of related 2-cyanoaminopyrimidine and 2-aminopyrimidine compounds.

Kinase Inhibition: A Prominent Target

Many pyrimidine derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The 2-aminopyrimidine core is a well-established hinge-binding motif, effectively competing with ATP for the kinase active site. The addition of the cyanoamino group can further enhance binding affinity through additional hydrogen bonding and dipolar interactions.

Comparative Data for Structurally Related Kinase Inhibitors:

Compound ClassTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
2-Aminopyrimidine DerivativesFLT37.42 ± 1.23--
2-Aminopyrimidine DerivativesFLT3-D835Y9.21 ± 0.04--
[1][2][3]triazolo[1,5-a]pyrimidinesTubulin PolymerizationPotentTTI-237Potent

This table presents data from studies on closely related 2-aminopyrimidine and 2-cyanoaminopyrimidine derivatives to infer the potential activity of the target scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FLT3)

  • Reagents and Materials: Recombinant human FLT3 kinase, ATP, appropriate peptide substrate (e.g., Abltide), 96-well plates, kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Add 5 µL of kinase buffer containing the FLT3 enzyme to each well of a 96-well plate. b. Add 2.5 µL of the test compound at various concentrations (typically in a 10-point, 3-fold serial dilution). Include a DMSO-only control. c. Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP. d. Incubate the plate at room temperature for 1 hour. e. Stop the reaction and detect the amount of ADP produced according to the detection reagent manufacturer's protocol. f. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway Visualization:

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., FLT3) Substrate Substrate Protein Receptor->Substrate ATP ATP ATP->Receptor ADP ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Cyanoamino-4-Hydroxy- 6-Methylpyrimidine Derivative Inhibitor->Receptor inhibits

Caption: Inhibition of a receptor tyrosine kinase by a 2-cyanoaminopyrimidine derivative.

Cell Viability and Cytotoxicity

The ultimate goal of an anti-cancer agent is to selectively kill cancer cells. Cell viability assays are crucial for determining the cytotoxic effects of the compounds.

Comparative Data for Structurally Related Compounds:

Compound ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Aminopyrimidine DerivativeMV4-11 (AML)0.83 ± 0.15--
2-Aminopyrimidine DerivativeMOLM-13 (AML)10.55 ± 1.70--
6-amino-5-cyano-2-thiopyrimidineLeukemia SRPotentDuvelisibPotent

This table presents data from studies on closely related pyrimidine derivatives to infer the potential cytotoxic activity of the target scaffold.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: a. Culture cancer cells (e.g., MCF-7, A549) in appropriate media until they reach logarithmic growth phase. b. Trypsinize and count the cells. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). c. Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. b. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium from the wells. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Experimental Workflow Visualization:

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System

Promising in vitro results must be validated in vivo to assess a compound's therapeutic potential in a whole organism. Animal models, particularly tumor xenografts in immunodeficient mice, are the standard for evaluating the anti-cancer efficacy of novel compounds.

Tumor Xenograft Models

In a typical xenograft study, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored.

Comparative Data for Structurally Related Compounds:

Compound ClassAnimal ModelDosing RegimenTumor Growth Inhibition
4-Hydroxyquinazoline DerivativePARPi-resistant HCT-15 xenograft25 mg/kgSignificant suppression
6-methyl-pyrimidine derivativeNCI-H446 SCLC xenograft50 mg/kg, i.v., 5-on-2-off>90%

This table presents data from studies on functionally similar heterocyclic compounds to provide a benchmark for potential in vivo efficacy.

Experimental Protocol: Tumor Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Cell Implantation: a. Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: a. Randomize the mice into treatment and control groups. b. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: a. Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. b. Observe the animals for any signs of toxicity.

  • Endpoint and Analysis: a. Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period. b. Excise the tumors and weigh them. c. Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

Logical Relationship Visualization:

InVivo_Logic cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Study cluster_2 Outcome InVitro Promising In Vitro Activity (e.g., low IC50) Xenograft Tumor Xenograft Model InVitro->Xenograft PK Favorable Pharmacokinetics (ADME) PK->Xenograft Tox Acceptable Toxicity Profile Tox->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Safety No Significant Adverse Effects Xenograft->Safety Candidate Lead Candidate for Further Development Efficacy->Candidate Safety->Candidate

Caption: Logical flow from in vitro studies to in vivo efficacy.

Conclusion and Future Directions

The 2-cyanoamino-4-hydroxy-6-methylpyrimidine scaffold represents a promising area for the discovery of novel therapeutic agents, particularly in the realm of oncology. Based on the extensive research conducted on structurally similar pyrimidine derivatives, it is hypothesized that this class of compounds will exhibit potent kinase inhibitory and anti-proliferative activities. The presence of the cyanoamino group is anticipated to enhance target engagement, while the 4-hydroxy and 6-methyl substitutions may modulate physicochemical properties to improve drug-like characteristics.

Future research should focus on the synthesis and systematic evaluation of a library of 2-cyanoamino-4-hydroxy-6-methylpyrimidine derivatives. Comprehensive in vitro screening against a panel of kinases and cancer cell lines will be crucial to identify lead compounds. Subsequent in vivo studies in relevant animal models will be necessary to validate their therapeutic efficacy and safety profiles. The detailed protocols and comparative data presented in this guide offer a solid framework for initiating and advancing such research endeavors.

References

  • Ullah, H., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(21), 7234. [Link]

  • El-Gamal, M. I., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3737. [Link]

  • Verma, A., et al. (2023). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. Journal of Biomolecular Structure & Dynamics, 1-19. [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(4), 1435-1441. [Link]

  • Ullah, H., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(21), 7234. [Link]

  • Wang, Y., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(19), 6653. [Link]

  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78–82. [Link]

  • Zhang, N., et al. (2007). 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. Bioorganic & medicinal chemistry letters, 17(11), 3003–3005. [Link]

  • van Roon, E. N., et al. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL METHYLPYRIMIDINE DERIVATIVES AS AN ANTIDIABETIC AND ANTIHYPERLIPIDEMIC AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(1), 273-282. [Link]

  • Asija, S., & Asija, S. (2023). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Drug Delivery and Therapeutics, 13(1), 136-144. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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Comparative analysis of the spectroscopic data of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 2-cyanoamino-4-hydroxy-6-methylpyrimidine and its structural analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. Our objective is to provide a self-validating framework for the spectroscopic characterization of this important class of heterocyclic compounds.

While extensive spectroscopic data exists for the parent amine, 2-amino-4-hydroxy-6-methylpyrimidine, a complete, publicly available dataset for the 2-cyanoamino derivative and its analogs is less common. Therefore, this guide will establish a baseline with the well-characterized amino analog and provide an expert, predictive analysis for the cyanoamino series. This comparative approach, grounded in the fundamental principles of spectroscopy, allows for a robust understanding of how subtle structural modifications influence spectral properties.

The Crucial Role of Tautomerism

A critical consideration in the analysis of 4-hydroxypyrimidines is the existence of keto-enol tautomerism. The 4-hydroxy group can tautomerize to a 4-oxo form, leading to different isomers (e.g., 1H- and 3H-keto tautomers). This equilibrium can be influenced by the solvent, temperature, and the electronic nature of other substituents on the pyrimidine ring. In the solid state, the keto form is often predominant. Spectroscopic techniques are essential for identifying the dominant tautomeric form in a given sample, as the spectral features of the hydroxyl group (-OH) are distinct from those of a carbonyl group (C=O) and the N-H protons of the pyrimidone ring.

tautomers cluster_enol Enol Form (Hydroxy) cluster_keto Keto Form (Pyrimidone) enol 2-Cyanoamino-4-hydroxy- 6-methylpyrimidine keto 2-Cyanoimino-6-methyl- 1,2-dihydropyrimidin-4(3H)-one enol->keto Tautomerization caption Keto-Enol Tautomerism of the Pyrimidine Core

Caption: Keto-Enol tautomeric equilibrium in the pyrimidine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying key functional groups. The analysis relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.

Causality of Experimental Choices

The choice between preparing a sample as a KBr pellet versus using an Attenuated Total Reflectance (ATR) accessory depends on the sample amount and desired data quality. The KBr pellet method provides high-quality spectra but is destructive and requires careful sample preparation to avoid moisture contamination, which introduces broad O-H bands. The ATR method is fast, non-destructive, and requires minimal sample preparation, making it excellent for routine screening[1]. For the pyrimidine derivatives discussed here, ATR is often sufficient to identify the key functional groups and shifts between analogs.

Comparative FTIR Data Analysis

The introduction of the electron-withdrawing cyano (-C≡N) group in place of an amino (-NH₂) group induces significant and predictable changes in the IR spectrum.

Functional Group2-Amino- (Reference) [cm⁻¹]2-Cyanoamino- (Predicted) [cm⁻¹]Analog (e.g., C6-Ethyl) (Predicted) [cm⁻¹]Rationale for Spectral Shifts
N-H Stretch (Amine/Amide) 3400-3300 (doublet)3350-3250 (sharp, single)3350-3250The N-H stretch shifts to a lower wavenumber and appears as a single sharp peak, characteristic of a secondary amine/amide N-H, as opposed to the primary amine's asymmetric/symmetric doublet.
C≡N Stretch (Nitrile) N/A2240-22202240-2220The appearance of a strong, sharp absorption band in this region is the most definitive indicator of the cyano group's presence. Its position is relatively insensitive to minor alkyl substitutions on the ring.
C=O Stretch (Keto tautomer) ~1660~1675~1675The electron-withdrawing cyano group can slightly increase the double bond character of the C=O bond, causing a small shift to a higher wavenumber (blue shift).
Pyrimidine Ring C=N/C=C Stretch 1640-15501630-15401630-1540These stretches are coupled and can be complex. The cyano group's electronic influence may cause minor shifts, but the overall pattern in this "fingerprint" region remains characteristic of the pyrimidine core.
C-H Stretch (Alkyl) 2950-28502950-28502980-2870The C6-ethyl analog would show additional C-H stretching bands corresponding to the CH₂ and CH₃ groups, slightly broadening the overall absorption in this region.

Note: Reference data is based on typical values for 2-amino-4,6-disubstituted pyrimidines.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the carbon-hydrogen framework and the chemical environment of each nucleus[3]. For this class of compounds, ¹H and ¹³C NMR are indispensable.

Causality of Experimental Choices

DMSO-d₆ is a common solvent choice for these compounds due to their polarity and the ability to observe exchangeable protons (e.g., -OH and -NH). The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for resolving complex splitting patterns and subtle differences in chemical shifts between analogs[4]. Advanced 2D NMR techniques like HSQC and HMBC are not merely confirmatory; they are essential for unambiguously assigning quaternary carbons and protons that are several bonds apart, which is critical for verifying the substitution pattern on the pyrimidine ring[5].

Comparative ¹H NMR Data Analysis

The cyano group's strong anisotropic and electron-withdrawing effects significantly influence the chemical shifts of nearby protons.

Proton Environment2-Amino- (Reference) [δ, ppm]2-Cyanoamino- (Predicted) [δ, ppm]Analog (e.g., C6-Phenyl) (Predicted) [δ, ppm]Rationale for Chemical Shifts
C5-H ~5.8 (s, 1H)~6.2 (s, 1H)~6.5 (s, 1H)The electron-withdrawing cyano group at C2 deshields the C5 proton, shifting it downfield. A phenyl group at C6 would further deshield this proton due to its own anisotropic effects.
C6-CH₃ ~2.2 (s, 3H)~2.3 (s, 3H)N/AMinor downfield shift due to the remote electronic effect of the cyano group.
NH₂ / NH ~6.5 (br s, 2H)~8.5-9.5 (br s, 1H)~8.6-9.6 (br s, 1H)The primary amine protons are replaced by a single, more deshielded secondary amine/amide proton. This significant downfield shift is due to the strong electron-withdrawing effect of the cyano group.
OH / Ring NH (Tautomer) ~10.5-12.0 (br s, 1H)~11.0-12.5 (br s, 1H)~11.2-12.7 (br s, 1H)These exchangeable protons appear as broad singlets at very low field, characteristic of protons on nitrogen or oxygen involved in hydrogen bonding. The cyano group may cause a slight downfield shift.
C6-Phenyl N/AN/A~7.4-7.8 (m, 5H)The appearance of signals in the aromatic region confirms the presence of the phenyl substituent.
Comparative ¹³C NMR Data Analysis

The effect of the cyano substituent is even more pronounced in the ¹³C NMR spectrum.

Carbon Environment2-Amino- (Reference) [δ, ppm]2-Cyanoamino- (Predicted) [δ, ppm]Rationale for Chemical Shifts
C2 ~163~155The C2 carbon experiences a significant upfield shift. While the cyano group is electron-withdrawing, the carbon of the nitrile itself is highly deshielded, but the C2 carbon it's attached to via a nitrogen atom becomes more shielded compared to when it's directly bonded to the -NH₂ group.
C4 ~165~166Minor downfield shift due to the electronic pull of the C2 substituent.
C5 ~98~105Significant deshielding (downfield shift) of the C5 carbon due to the strong inductive effect of the cyanoamino group at C2.
C6 ~155~158Moderate downfield shift due to the electronic influence of the C2 substituent.
C≡N N/A~117The nitrile carbon itself appears in a characteristic region of the spectrum.
C6-CH₃ ~24~25Minor downfield shift.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns[6].

Causality of Experimental Choices

A standard electron energy of 70 eV is used because it provides sufficient energy to cause reproducible fragmentation, generating a characteristic "fingerprint" mass spectrum for a given compound. This energy level is high enough to overcome the ionization potentials of most organic molecules and produce a rich fragmentation pattern, yet not so high as to cause excessive fragmentation that would obliterate the molecular ion peak[6][7].

Comparative Fragmentation Analysis

The fragmentation of the pyrimidine ring often proceeds through characteristic pathways, including a retro-Diels-Alder (rDA) reaction[6]. The substituents play a key role in directing the fragmentation.

fragmentation Parent Molecular Ion (M+•) m/z = 150 Frag1 [M - CH₃]+ m/z = 135 Parent->Frag1 - •CH₃ Frag2 [M - NCNH]+ m/z = 109 Parent->Frag2 - •NCNH Frag4 Retro-Diels-Alder Fragment m/z = 83 Parent->Frag4 rDA Frag3 [M - CH₃ - CO]+ m/z = 107 Frag1->Frag3 - CO caption Predicted EI-MS Fragmentation of the Target Molecule

Caption: Key predicted fragmentation pathways for the title compound.

Analysis of Key Fragments:

  • Molecular Ion (M+•): The molecular ion peak for 2-cyanoamino-4-hydroxy-6-methylpyrimidine is expected at m/z 150. Its intensity will depend on its stability under EI conditions.

  • Loss of Methyl Radical ([M-15]⁺): A peak at m/z 135 corresponding to the loss of the C6-methyl radical (•CH₃) is expected.

  • Loss of Cyanoamino Radical ([M-41]⁺): A fragment at m/z 109 resulting from the cleavage of the C2-N bond is plausible.

  • Retro-Diels-Alder (rDA) Fragmentation: A characteristic fragmentation of the pyrimidine ring can lead to the expulsion of stable neutral molecules. For the keto tautomer, cleavage can result in a fragment at m/z 83, corresponding to the loss of methyl-isocyanate. This is a key diagnostic fragmentation for the ring system[6][8].

Comparative Fragmentation for Analogs:

  • C6-Ethyl Analog: The loss of an ethyl radical (•CH₂CH₃, 29 Da) would lead to a prominent peak at [M-29]⁺.

  • C6-Phenyl Analog: The phenyl-substituted analog would be more stable, likely showing a more intense molecular ion peak. Fragmentation would involve losses from the pyrimidine ring itself rather than the stable phenyl group.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like pyrimidines.

Causality of Experimental Choices

Methanol or ethanol are common solvents for UV-Vis analysis of these compounds as they are transparent in the relevant UV range (200-400 nm) and can solvate the polar pyrimidine derivatives. The choice of pH can be critical; changing the pH can alter the protonation state of the molecule and shift the λ_max, providing information about the basicity of the nitrogen atoms[9].

Comparative UV-Vis Data Analysis

The electronic transitions in pyrimidines are typically π → π* and n → π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents.

CompoundPredicted λ_max (nm)Rationale for Absorption
2-Amino- (Reference) ~230, ~280The spectrum is characterized by strong π → π* transitions. The amino group is an auxochrome, which can cause a red shift (to longer wavelength) compared to the unsubstituted pyrimidine core.
2-Cyanoamino- ~245, ~295The cyanoamino group extends the conjugation of the system more effectively than a simple amino group. This extension of the chromophore lowers the energy gap for the π → π* transition, resulting in a bathochromic (red) shift of the primary absorption bands.
Analog (e.g., C6-Phenyl) ~260, ~310Adding a phenyl group at the C6 position significantly extends the conjugated π-system. This leads to a further, more pronounced bathochromic shift compared to the methyl analog.

Note: Reference data is based on typical values for substituted pyrimidines.[9]

Detailed Experimental Protocols

The following protocols represent self-validating systems for the reliable acquisition of spectroscopic data for this class of compounds.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the pyrimidine analog and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using standard proton parameters. A spectral width of 16 ppm and a relaxation delay of 2 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a standard carbon acquisition protocol with proton decoupling (e.g., zgpg30). A spectral width of 240 ppm is required.

  • Data Processing: Process the FID (Free Induction Decay) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) to improve the signal-to-noise ratio. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

NMR_Workflow Start Weigh Sample (5-10 mg) Dissolve Dissolve in 0.7 mL DMSO-d6 Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H & 13C Spectra (400 MHz Spectrometer) Transfer->Acquire Process Process FID & Reference Spectra Acquire->Process Analyze Assign Peaks (1D & 2D) Process->Analyze caption NMR Sample Preparation and Analysis Workflow

Caption: NMR Sample Preparation and Analysis Workflow.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

  • Data Acquisition: Acquire the spectrum, ensuring the molecular ion is observed. If not, consider a softer ionization technique.

  • Data Analysis: Analyze the fragmentation pattern, proposing structures for major fragments and comparing them to known fragmentation pathways of pyrimidines[7].

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 4. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Silva, A. M. S., et al. (Year N/A). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Lee, J., et al. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 12(1), 68. [Link]

  • Vu, T. Q., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Collier, W. B. (Year N/A). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C. [Link]

  • Drawell. (Year N/A). Sample Preparation for FTIR Analysis. [Link]

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Navigating the Selectivity Landscape of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pursuit of highly selective kinase inhibitors is a paramount objective. The 2-cyanoamino-4-hydroxy-6-methylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to potent inhibitors of various kinases, particularly within the Janus kinase (JAK) family. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge, often leading to off-target activities and potential toxicities. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of compounds derived from this pyrimidine core, offering experimental data and detailed protocols to empower informed decision-making in drug discovery.

The Double-Edged Sword: Potency and Promiscuity of the Pyrimidine Core

The pyrimidine ring system is a cornerstone in the design of kinase inhibitors, with numerous approved drugs featuring this heterocyclic motif.[1] Its ability to form key hydrogen bonds within the hinge region of the kinase ATP-binding site contributes to the high potency of these compounds. However, this same feature can be a double-edged sword, as the structural similarities among kinase active sites can lead to a lack of selectivity and undesirable off-target effects. Understanding and characterizing this cross-reactivity is a critical step in the development of safe and effective therapeutic agents.

This guide will focus on representative compounds to illustrate the cross-reactivity landscape of the 2-cyanoamino-4-hydroxy-6-methylpyrimidine scaffold, with a primary focus on Fedratinib (formerly TG101348), a potent JAK2 inhibitor. For comparative purposes, we will also discuss Lestaurtinib, another pyrimidine-based inhibitor with a distinct cross-reactivity profile, alongside other relevant JAK inhibitors such as Ruxolitinib and Tofacitinib.

Comparative Cross-Reactivity Profiles

The selectivity of a kinase inhibitor is not an absolute measure but rather a profile of its activity against a panel of kinases. The following tables summarize the inhibitory activities (IC50 values) of Fedratinib and Lestaurtinib against their primary targets and key off-targets. A lower IC50 value indicates higher potency.

Table 1: Comparative Inhibitory Activity (IC50) of Selected Pyrimidine-Based Compounds

Kinase TargetFedratinib (TG101348) IC50 (nM)Lestaurtinib IC50 (nM)Ruxolitinib IC50 (nM)Tofacitinib IC50 (nM)
Primary Targets
JAK23[2]0.9~3~1
JAK2 (V617F)3[2]---
JAK1~105-~31
JAK3~1002->40020
TYK2--~1956
FLT315[3][2]2-3[4]--
TrkA-25[4]--
Key Off-Targets
Ret48[3]---
BRD4~130[3]---
Aurora Kinase A-8.1--
Aurora Kinase B-2.3--
CITK-90[5]--

Analysis of Cross-Reactivity:

Fedratinib demonstrates high potency against its primary target, JAK2, and the common V617F mutant.[2] Its selectivity for JAK2 over other JAK family members, particularly JAK3, is a notable feature.[3] However, Fedratinib exhibits significant off-target activity against FLT3 and Ret, two receptor tyrosine kinases involved in various cellular processes.[3][2] Furthermore, its inhibitory effect on the non-kinase bromodomain protein BRD4 introduces another layer of complexity to its biological profile.[3]

Lestaurtinib , while also a potent JAK2 inhibitor, displays a different cross-reactivity spectrum.[6] It is a potent inhibitor of FLT3 and TrkA, highlighting its multi-targeted nature.[6][4] Its activity against Aurora kinases A and B, as well as Citron kinase (CITK), further broadens its inhibitory profile.[5]

In comparison, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, while Tofacitinib shows a preference for JAK1 and JAK3. The off-target profiles of these approved drugs have been extensively studied and can serve as benchmarks for newer compounds.[7][8][9]

Functional Consequences of Cross-Reactivity: A Signaling Pathway Perspective

The on-target and off-target activities of these inhibitors have profound effects on intracellular signaling cascades. Understanding these pathways is crucial for predicting both the therapeutic efficacy and potential adverse effects of a compound.

The JAK-STAT Pathway:

The canonical JAK-STAT pathway is a primary target of many pyrimidine-based inhibitors. Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in immunity, inflammation, and cell proliferation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Pyrimidine-based Inhibitor Inhibitor->JAK Inhibition

Figure 1: The JAK-STAT Signaling Pathway and Point of Inhibition. Pyrimidine-based inhibitors, such as Fedratinib, directly target and inhibit the catalytic activity of JAKs, thereby blocking downstream signaling.

Interplay of Off-Target Signaling:

The cross-reactivity of compounds like Fedratinib with FLT3 and BRD4 can lead to complex biological outcomes.

Figure 2: Interconnected Signaling Pathways Affected by Fedratinib. Fedratinib's inhibition of JAK2, FLT3, and BRD4 converges on the regulation of cell proliferation and survival, highlighting the complexity of its mechanism of action.[10]

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the selectivity of 2-cyanoamino-4-hydroxy-6-methylpyrimidine-based compounds, a multi-faceted experimental approach is essential. Here, we provide detailed, step-by-step methodologies for key assays.

1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. It is a robust method for determining the IC50 of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

Materials:

  • Recombinant kinase enzymes

  • Kinase-specific peptide substrates

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds dissolved in DMSO

  • 384-well white assay plates

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture.[11] This includes the kinase enzyme, substrate, and ATP in an appropriate kinase buffer.

  • Inhibitor Addition: Add a small volume (e.g., 50 nL) of the diluted test compounds to the reaction wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[11] Incubate at room temperature for 40 minutes.[11]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well.[11] This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Objective: To confirm that a test compound binds to its intended target protein within intact cells.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • Test compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blotting reagents and antibodies specific for the target protein

Protocol:

  • Cell Treatment: Culture the cells to an appropriate density. Treat the cells with the test compound at various concentrations or a single high concentration for a defined period (e.g., 1-2 hours). Include a DMSO-treated control.

  • Cell Harvesting and Aliquoting: Harvest the cells and wash them with PBS. Resuspend the cells in PBS and aliquot the cell suspension into PCR tubes or a PCR plate.

  • Thermal Challenge: Place the PCR tubes/plate in a thermal cycler and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes at temperatures from 40°C to 70°C in 2-3°C increments).[12]

  • Cell Lysis: After heating, cool the samples to room temperature. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[13]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blotting: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blot Analysis: Separate equal amounts of soluble protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the compound-treated and DMSO-treated samples. Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

3. Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a known, often fluorescently labeled, ligand for binding to the target kinase.

Objective: To determine the binding affinity (Kd or Ki) of a test compound for a target kinase.

Materials:

  • Recombinant kinase enzyme

  • Fluorescently labeled probe (a known ligand for the kinase)

  • Test compounds

  • Assay buffer

  • Microplate reader capable of detecting the fluorescent signal (e.g., fluorescence polarization or TR-FRET)

Protocol:

  • Assay Setup: In a suitable microplate, add the kinase enzyme and the fluorescent probe at a fixed concentration.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 60 minutes).

  • Signal Detection: Measure the fluorescence signal (e.g., fluorescence polarization or TR-FRET). In a competitive binding assay, the signal will decrease as the test compound displaces the fluorescent probe from the kinase.

  • Data Analysis: Plot the measured signal as a function of the test compound concentration. Fit the data to a suitable binding model to determine the IC50, from which the Ki can be calculated.

Conclusion: A Roadmap for Selective Inhibitor Development

The 2-cyanoamino-4-hydroxy-6-methylpyrimidine scaffold represents a valuable starting point for the development of potent kinase inhibitors. However, as this guide has illustrated, a thorough understanding of their cross-reactivity profiles is essential for advancing these compounds into viable therapeutic candidates. By employing a combination of broad kinome screening, detailed biochemical and cellular assays, and a deep understanding of the underlying signaling pathways, researchers can navigate the complex landscape of kinase inhibitor selectivity.

The experimental protocols provided herein offer a robust framework for characterizing the on- and off-target activities of novel compounds. This systematic approach will not only aid in the identification of more selective inhibitors but also provide valuable insights into the polypharmacology of these molecules, which in some cases can be harnessed for therapeutic benefit. Ultimately, a commitment to rigorous and comprehensive selectivity profiling will be a key determinant in the successful translation of these promising compounds from the laboratory to the clinic.

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Assessing the Novelty of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent drug-like properties and versatile synthetic accessibility have led to a plethora of derivatives with a wide range of biological activities, including anticancer and antimicrobial effects.[1][2] This guide provides an in-depth technical assessment of the novelty of a specific subclass: 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine derivatives. By comparing their synthetic pathways and potential biological activities against established compounds, we aim to provide a clear perspective on their potential as a new frontier in drug discovery.

The 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine Scaffold: A Molecule of Interest

The core structure of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine presents a unique combination of functional groups that are ripe for chemical modification and biological interaction. The pyrimidine ring itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] The presence of a cyanoamino group at the 2-position, a hydroxyl group at the 4-position, and a methyl group at the 6-position offers multiple points for derivatization, allowing for the fine-tuning of physicochemical properties and biological targets.

The cyanoamino moiety is of particular interest. While 2-aminopyrimidines have been extensively studied for their diverse biological activities, the introduction of a cyano group to the amino functionality can significantly alter the electronic and steric properties of the molecule, potentially leading to novel interactions with biological targets.

Diagram of the Core Scaffold:

Caption: Core structure of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

Synthetic Strategies: Building the Derivatives

The synthesis of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine derivatives can be approached through several established routes for pyrimidine synthesis. A common and efficient method involves the condensation of a suitable three-carbon precursor with a guanidine derivative.

General Synthetic Workflow:

Synthetic_Workflow start Starting Materials (e.g., Ethyl Acetoacetate, Cyanoguanidine) step1 Condensation Reaction (Base-catalyzed) start->step1 intermediate Pyrimidine Ring Formation step1->intermediate step2 Derivatization (e.g., Alkylation, Acylation, etc.) intermediate->step2 product 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine Derivatives step2->product

Caption: Generalized synthetic workflow for the preparation of target derivatives.

A plausible and efficient synthetic route starts with the reaction of ethyl acetoacetate with cyanoguanidine in the presence of a base such as sodium ethoxide. This one-pot reaction directly leads to the formation of the 2-cyanoamino-4-hydroxy-6-methylpyrimidine core. Subsequent derivatization can be achieved by targeting the hydroxyl group or the nitrogen atoms of the cyanoamino moiety.

Detailed Protocol: Synthesis of the Core Structure

  • Preparation of Sodium Ethoxide: Dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) and cyanoguanidine (1 equivalent).

  • Reflux: Heat the reaction mixture at reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or hydrochloric acid).

  • Isolation: The precipitated solid is filtered, washed with cold ethanol, and dried to yield 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Further derivatization at the hydroxyl or cyanoamino group can be achieved using standard organic synthesis protocols to introduce a variety of substituents, thereby creating a library of novel compounds for biological screening.

Comparative Analysis: Assessing Novelty through Biological Activity

To assess the novelty of these derivatives, their biological performance must be compared against established and clinically relevant drugs. Here, we propose a comparative framework focusing on two key therapeutic areas where pyrimidine derivatives have shown significant promise: anticancer and antimicrobial activities.

Anticancer Activity

Rationale: Many pyrimidine analogs are known to interfere with nucleic acid synthesis and are used as anticancer agents.[1] The unique electronic signature of the cyanoamino group could lead to novel interactions with anticancer targets.

Proposed In Vitro Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine derivatives and the standard drug, Doxorubicin, for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.

Comparative Data:

The following table provides a benchmark for comparison using reported IC50 values for the standard anticancer drug, Doxorubicin, against various cancer cell lines. The hypothetical data for the novel derivatives are included to illustrate the comparative analysis.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
Doxorubicin (Standard) 2.5[3]1.5[4]1.0[4]
Novel Derivative 1 Hypothetical DataHypothetical DataHypothetical Data
Novel Derivative 2 Hypothetical DataHypothetical DataHypothetical Data

The novelty of the synthesized derivatives would be established if they exhibit comparable or superior potency (lower IC50 values) to Doxorubicin, or if they display a unique spectrum of activity against different cancer cell lines.

Antimicrobial Activity

Rationale: The pyrimidine core is present in many antimicrobial agents, and the nitrogen-rich structure of the target compounds suggests potential for antimicrobial activity.[5]

Proposed In Vitro Assay: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

Experimental Protocol: Broth Microdilution

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds and the standard antibiotic, Ciprofloxacin, in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Data:

The following table provides benchmark MIC values for the standard antibiotic, Ciprofloxacin, against common bacterial strains. Hypothetical data for the novel derivatives are included for comparative purposes.

CompoundEscherichia coli ATCC 25922 MIC (µg/mL)Staphylococcus aureus ATCC 25923 MIC (µg/mL)
Ciprofloxacin (Standard) 0.013 - 0.08[6]≤1[7]
Novel Derivative 1 Hypothetical DataHypothetical Data
Novel Derivative 2 Hypothetical DataHypothetical Data

The novelty of the synthesized derivatives in the antimicrobial context would be supported by low MIC values, indicating potent activity, or a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR) and Future Directions

A systematic study of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these novel derivatives. By synthesizing a library of compounds with diverse substituents at the hydroxyl and cyanoamino positions, researchers can identify the key structural features that govern their anticancer and antimicrobial efficacy.[8]

Logical Relationship for SAR Studies:

SAR_Logic cluster_0 Chemical Modification cluster_1 Biological Evaluation cluster_2 Analysis and Optimization a Core Scaffold (2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine) b Derivatization at OH a->b c Derivatization at N(H)CN a->c d Anticancer Screening (IC50 values) b->d e Antimicrobial Screening (MIC values) b->e c->d c->e f Structure-Activity Relationship (SAR) Analysis d->f e->f g Lead Compound Identification f->g h Further Optimization g->h

Caption: Logical workflow for SAR studies of the novel derivatives.

Future research should focus on:

  • Expanding the Derivative Library: Synthesizing a wider range of derivatives to explore a larger chemical space.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which the most potent compounds exert their biological effects.

  • In Vivo Studies: Evaluating the efficacy and safety of the most promising lead compounds in animal models.

Conclusion

The 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents. While the broader class of pyrimidines is well-explored, the specific introduction of a cyanoamino group at the 2-position offers a clear avenue for novelty. The synthetic accessibility of these compounds, coupled with the potential for significant anticancer and antimicrobial activity, warrants further investigation. Through rigorous comparative studies against established drugs and detailed structure-activity relationship analysis, the true therapeutic potential of these derivatives can be unlocked, potentially leading to the next generation of life-saving medicines.

References

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A Comparative Guide to 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine Derivatives in Cancer Research: A Focus on Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the pyrimidine scaffold remains a cornerstone of innovation, offering a versatile platform for the development of targeted therapeutics.[1] This guide provides an in-depth comparative analysis of a specific class of pyrimidine derivatives, 2-cyanoamino-4-hydroxy-6-methylpyrimidines and its analogues, with a particular focus on their application as antitumor agents that modulate tubulin polymerization. We will explore the causality behind experimental choices, present comparative data against established alternatives, and provide detailed protocols to enable researchers to validate and build upon these findings.

Introduction: The Pyrimidine Scaffold and the Rise of 2-Cyanoaminopyrimidines

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[2] Its synthetic tractability and the ability of its derivatives to interact with a multitude of biological targets have made it a focal point of drug development efforts.[1] Among the vast array of pyrimidine derivatives, the 2-aminopyrimidine moiety has been extensively explored for its therapeutic potential.[1] A compelling evolution of this scaffold is the introduction of a cyano group to the 2-amino position, creating 2-cyanoaminopyrimidines. This modification has given rise to a class of compounds with a unique mechanism of action as potent antitumor agents that promote tubulin polymerization.

Core Directive: Understanding the Mechanism of Action - Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and cell shape maintenance.[3] Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to the formation and function of the mitotic spindle during cell division. Consequently, agents that interfere with microtubule dynamics are potent anticancer therapeutics.

Microtubule-targeting agents are broadly classified into two categories:

  • Microtubule Stabilizers: These agents, such as the taxanes (e.g., Paclitaxel), promote the polymerization of tubulin and stabilize the resulting microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Microtubule Destabilizers: This class, which includes the vinca alkaloids (e.g., Vincristine, Vinblastine), inhibits tubulin polymerization, leading to the disassembly of microtubules and mitotic arrest.

A series of 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines has been identified as a novel class of antitumor agents that promote tubulin polymerization.[4] A key lead compound from this series, referred to as compound 5 , has shown potent in vitro activity.[4] Mechanistic studies have revealed that these 2-cyanoaminopyrimidines exhibit a unique profile, sharing characteristics with both microtubule stabilizers and destabilizers. They appear to bind to the vinca alkaloid site on tubulin, yet, like taxanes, they enhance tubulin polymerization.[5][6] This dual characteristic suggests a novel mode of interaction with the tubulin machinery, making them an exciting area of research.

A closely related compound, TTI-237 (Cevipabulin), a triazolo[1,5-a]pyrimidine, also exhibits this intriguing dual mechanism, inhibiting vinblastine binding while promoting tubulin aggregation.[7][8] This suggests that the broader class of pyrimidine-based compounds with substitutions at the 2-position can be potent microtubule-targeting agents.

Comparative Analysis: 2-Cyanoaminopyrimidines vs. Established Tubulin Inhibitors

To provide a clear perspective on the potential of 2-cyanoaminopyrimidine derivatives, it is essential to compare their performance against well-established microtubule-targeting agents. The following table summarizes available data, though direct head-to-head studies in the same cell lines and assays are limited in the public domain.

Compound ClassRepresentative Compound(s)Mechanism of ActionReported IC50 Range (Cytotoxicity)Key AdvantagesKey Disadvantages
2-Cyanoaminopyrimidines Lead Compound 5 Promotes tubulin polymerization; binds to the vinca site[4]Potent in vitro activity (specific IC50 values not publicly detailed)[4]Novel mechanism of action, potential to overcome multidrug resistance[4]Limited publicly available data, potential for off-target effects
Triazolo[1,5-a]pyrimidines TTI-237 (Cevipabulin)Promotes tubulin polymerization; binds to the vinca site[5][6][7][8]18-40 nM in various human tumor cell lines[7]Orally bioavailable, active against paclitaxel and vincristine-resistant tumors[5][6]Can have both stabilizing and destabilizing effects depending on concentration[9]
Taxanes PaclitaxelPromotes tubulin polymerization and stabilizes microtubules2.5-7.5 nM in several human tumor cell lines[10]Well-established clinical efficacy in a broad range of solid tumorsNeurotoxicity, myelosuppression, development of resistance
Vinca Alkaloids Vincristine, VinblastineInhibits tubulin polymerization[11][12]Low nanomolar range in various cell linesEstablished clinical use, particularly in hematological malignanciesNeurotoxicity, myelosuppression, resistance mechanisms

Expert Interpretation: The unique mechanism of 2-cyanoaminopyrimidines and related compounds like TTI-237 presents a significant opportunity. Their ability to bind to the vinca site while promoting polymerization is a departure from the classical mechanisms of taxanes and vinca alkaloids. This could be advantageous in overcoming resistance mechanisms that have evolved against these established drugs. Furthermore, the potential for oral bioavailability, as seen with TTI-237, is a significant advantage in terms of patient convenience and potential for chronic dosing regimens. However, the limited availability of public data on the specific 2-cyanoamino-4-hydroxy-6-methylpyrimidine scaffold necessitates further research to fully understand its therapeutic potential and toxicological profile.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This protocol is designed to assess the effect of a test compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (from bovine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization promotion)

  • Vinblastine (positive control for polymerization inhibition)

  • 96-well microplates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer.

    • Prepare a polymerization buffer containing General Tubulin Buffer, 2 mM GTP, and 20% glycerol.

    • Prepare serial dilutions of the test compound, paclitaxel, and vinblastine in polymerization buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup:

    • In a pre-chilled 96-well plate on ice, add 50 µL of the 2X tubulin solution to each well.

    • Add 50 µL of the serially diluted test compounds or controls to the respective wells.

    • Include wells with tubulin and polymerization buffer only (negative control) and wells with polymerization buffer only (blank).

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Plot the change in absorbance over time for each concentration of the test compound and controls.

    • An increase in the rate and extent of the absorbance increase compared to the negative control indicates promotion of tubulin polymerization. A decrease indicates inhibition.

Causality Behind Experimental Choices: The use of a turbidimetric assay at 340 nm is a standard method to monitor the formation of microtubules, as the polymerized structures scatter light. GTP is essential for tubulin polymerization, and glycerol is often included to promote the process. Performing the initial setup on ice prevents premature polymerization.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells with medium and DMSO only (vehicle control) and wells with medium only (untreated control).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down.

    • Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Trustworthiness of the Protocol: The MTT assay is a well-validated and widely used method for assessing cell viability. The reduction of MTT to formazan is dependent on the metabolic activity of viable cells, providing a reliable measure of cytotoxicity.

Visualization of Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

Experimental Workflow for Screening Tubulin Polymerization Modulators

G cluster_0 Compound Preparation cluster_1 In Vitro Tubulin Polymerization Assay cluster_2 Cell-Based Cytotoxicity Assay (MTT) cluster_3 Data Analysis and Interpretation compound_synthesis Synthesis of 2-Cyanoamino- pyrimidine Derivatives compound_dissolution Dissolution in DMSO (Stock Solution) compound_synthesis->compound_dissolution serial_dilution Serial Dilution in Assay Buffer compound_dissolution->serial_dilution assay_setup Assay Setup in 96-well Plate (Tubulin, GTP, Compound) serial_dilution->assay_setup compound_treatment Treatment with Compound (48-72 hours) serial_dilution->compound_treatment incubation Incubation at 37°C assay_setup->incubation turbidity_measurement Turbidity Measurement (Absorbance at 340 nm) incubation->turbidity_measurement polymerization_analysis Analysis of Polymerization Curves turbidity_measurement->polymerization_analysis cell_seeding Cancer Cell Seeding in 96-well Plate cell_seeding->compound_treatment mtt_addition MTT Addition and Incubation compound_treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_determination IC50 Value Determination absorbance_reading->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis polymerization_analysis->sar_analysis ic50_determination->sar_analysis

Caption: Workflow for evaluating 2-cyanoaminopyrimidine derivatives as tubulin modulators.

Signaling Pathway of Microtubule-Targeting Agents Leading to Apoptosis

G cluster_0 Microtubule Dynamics Disruption cluster_1 Cell Cycle Arrest cluster_2 Apoptotic Signaling Cascade drug 2-Cyanoaminopyrimidine Derivative tubulin α/β-Tubulin Heterodimers drug->tubulin Binds to Vinca Site microtubule Microtubule Polymerization (Promotion) tubulin->microtubule spindle Defective Mitotic Spindle microtubule->spindle g2m_arrest G2/M Phase Arrest spindle->g2m_arrest Triggers Mitotic Checkpoint bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2 phosphorylation) g2m_arrest->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Cascade Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Pathway of apoptosis induced by microtubule-targeting pyrimidines.

Conclusion and Future Directions

Derivatives of 2-cyanoamino-4-hydroxy-6-methylpyrimidine represent a promising class of antitumor agents with a novel mechanism of action involving the promotion of tubulin polymerization, likely through binding at the vinca site. This unique characteristic offers the potential to overcome existing challenges in cancer chemotherapy, including drug resistance. While preliminary data on related compounds are encouraging, further research is imperative to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of this specific chemical series. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to explore and advance the therapeutic applications of these intriguing pyrimidine derivatives. Future investigations should focus on synthesizing and testing a broader range of analogues to optimize potency and selectivity, as well as conducting in-depth studies to delineate the precise molecular interactions with tubulin and the downstream signaling consequences.

References

Sources

Confirming the structure of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine: A Comparative Analysis Centered on X-ray Crystallography

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. The arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. For novel synthetic compounds like 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine, which holds potential as a scaffold in drug discovery, an unambiguous structural assignment is the bedrock upon which all subsequent research is built.

This guide provides a comprehensive exploration of the definitive method for this task: single-crystal X-ray crystallography. We will delve into the causality behind its selection as the "gold standard," present a detailed experimental workflow, and compare its outputs with those from orthogonal, yet complementary, spectroscopic and spectrometric techniques. This multi-faceted approach ensures a self-validating and trustworthy structural confirmation, meeting the rigorous demands of modern chemical research.

The Gold Standard: Why Single-Crystal X-ray Crystallography is Definitive

While techniques like NMR, IR, and Mass Spectrometry provide crucial pieces of the puzzle—such as connectivity, functional groups, and molecular weight—they are fundamentally indirect methods for determining a three-dimensional structure. They infer structure from spectroscopic properties. X-ray crystallography, in contrast, is a direct imaging technique at the atomic level. It visualizes the precise spatial coordinates of each atom in the crystalline state by analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms. This provides unequivocal data on:

  • Absolute Stereochemistry: The exact 3D arrangement of atoms.

  • Bond Lengths and Angles: Precise measurements that offer insights into bonding and strain.

  • Intermolecular Interactions: Crucial information on how molecules pack in the solid state, such as hydrogen bonding networks, which can be vital for understanding physical properties and crystal engineering.

For a molecule like 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine, where tautomerism and complex hydrogen bonding are possible, X-ray crystallography resolves any ambiguity that might persist even after extensive spectroscopic analysis.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following protocol outlines the critical steps, emphasizing the rationale behind each stage.

X_Ray_Workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement A 1. Solute Purification (Crucial for quality) B 2. Solvent Screening (Solubility & Volatility) A->B Dissolve C 3. Crystal Growth Method (e.g., Slow Evaporation) B->C Set up D 4. Crystal Selection & Mounting (Size, clarity, morphology) C->D Harvest Crystal E 5. Mount on Diffractometer (Goniometer head) D->E Secure F 6. X-ray Data Collection (Typically at low temp, ~100 K) E->F Expose to X-rays G 7. Data Processing (Integration & Scaling) F->G Raw Diffraction Data H 8. Structure Solution (Phase problem solved, e.g., SHELXT) G->H Generate hkl file I 9. Structure Refinement (Least-squares fitting, e.g., SHELXL) H->I Build model J 10. Validation & CIF Generation (CheckCIF, R-factor analysis) I->J Finalize

Caption: Workflow for Single-Crystal X-ray Crystallography.

Objective: To grow suitable single crystals of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine and determine its molecular structure using X-ray diffraction.

Step 1: Crystal Growth (The Art of Crystallization)

  • Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal. A well-ordered, single crystal will produce a sharp diffraction pattern, whereas poorly formed or polycrystalline samples will not.

  • Protocol:

    • Dissolve 10-20 mg of highly purified 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine in a minimal amount of a suitable solvent. A mixture like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) and water can be effective due to the molecule's polarity and hydrogen bonding capabilities.

    • Use the slow evaporation method. Place the solution in a small vial, cover it with parafilm, and pierce a few small holes with a needle.

    • Store the vial in a vibration-free environment at a constant, cool temperature (e.g., 4°C) for several days to weeks. The slow removal of the solvent allows molecules to organize into a crystalline lattice.

Step 2: Crystal Selection and Mounting

  • Rationale: An ideal crystal for diffraction is typically between 0.1 and 0.3 mm in all dimensions, transparent, and free of cracks or defects.

  • Protocol:

    • Under a microscope, identify a suitable crystal.

    • Carefully pick up the crystal using a cryo-loop (a small nylon loop).

    • Mount the loop onto a goniometer head and immediately flash-cool it in a stream of liquid nitrogen (around 100 K). This minimizes thermal motion of the atoms, leading to a higher-resolution diffraction pattern.

Step 3: Data Collection

  • Rationale: The crystal is rotated in a beam of monochromatic X-rays, and the positions and intensities of the diffracted beams are recorded by a detector.

  • Protocol:

    • Center the mounted crystal in the X-ray beam of a single-crystal diffractometer (e.g., a Bruker D8 VENTURE).

    • A preliminary "unit cell determination" is performed to confirm the crystal system and lattice parameters.

    • A full data collection strategy is then executed, where the crystal is rotated through a series of angles (e.g., using omega and phi scans) to capture a complete and redundant set of diffraction spots.

Step 4: Structure Solution and Refinement

  • Rationale: The collected diffraction data (a set of intensities and positions) must be mathematically converted into a model of electron density, from which atomic positions are inferred.

  • Protocol:

    • The raw data is processed (integrated and scaled) using software like SAINT.

    • The "phase problem" is solved using direct methods or Patterson methods (e.g., with SHELXT software) to generate an initial electron density map.

    • An initial molecular model is built into the map. This model is then refined using full-matrix least-squares on F² (e.g., with SHELXL software). This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.

    • The final structure is validated by checking crystallographic R-factors (R1, wR2) and other quality metrics. The final atomic coordinates are deposited in a Crystallographic Information File (CIF).

Orthogonal Validation: A Comparative Spectroscopic & Spectrometric Analysis

While X-ray crystallography provides the definitive solid-state structure, it is crucial to correlate this with data from other techniques that probe the molecule's properties in different states (e.g., in solution) and confirm other aspects of its identity. This creates a robust, self-validating data package.

Comparative Overview of Analytical Techniques
Technique Principle Sample Phase Information Obtained Destructive?
X-ray Crystallography X-ray diffraction from a crystal latticeSolid (single crystal)3D atomic coordinates, bond lengths/angles, packingNo
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldSolutionAtomic connectivity, chemical environment, 2D/3D structure in solutionNo
Mass Spectrometry Ionization and mass-to-charge ratio analysisGas/SolutionMolecular weight, elemental formula, fragmentation patternYes
IR Spectroscopy Molecular vibrations absorbing infrared radiationSolid/Liquid/GasPresence of specific functional groupsNo
In-Depth Look at Alternative Techniques
  • Causality: NMR is the most powerful tool for determining the structure of a molecule in solution. It provides atom-to-atom connectivity information, which is essential for confirming that the structure observed in the solid state is maintained in the solvent used for biological assays or further reactions.

  • Expected Data for 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine:

    • ¹H NMR (in DMSO-d₆):

      • A singlet around 2.1-2.3 ppm for the methyl (-CH₃) protons.

      • A singlet around 5.5-6.0 ppm for the pyrimidine ring proton (-CH=).

      • Broad singlets for the -OH and -NH protons, likely in the 9.0-12.0 ppm range, which may exchange with D₂O.

    • ¹³C NMR (in DMSO-d₆):

      • Five distinct signals are expected for the six carbon atoms (two may be chemically equivalent or overlapping depending on the tautomeric form). Signals would correspond to the -CH₃, C≡N, and four pyrimidine ring carbons.

  • Causality: MS provides the most accurate measurement of a molecule's mass, confirming its elemental composition. This is a fundamental check to ensure the correct compound has been synthesized.

  • Expected Data:

    • Molecular Formula: C₆H₆N₄O

    • Exact Mass: 150.0542 g/mol

    • High-Resolution MS (e.g., ESI-TOF): An observed mass of 150.054x (for [M+H]⁺, 151.062x) would confirm the elemental formula with high confidence.

  • Causality: IR spectroscopy is a rapid and simple method to verify the presence of key functional groups predicted by the proposed structure. It serves as a quick quality control check.

  • Expected Data:

    • A sharp, strong absorption band around 2200-2250 cm⁻¹ for the cyano group (C≡N).

    • A broad absorption band from 3200-3500 cm⁻¹ corresponding to O-H and N-H stretching vibrations.

    • Bands in the 1550-1650 cm⁻¹ region corresponding to C=C and C=N stretching within the pyrimidine ring.

Technique_Choice A Research Question B What is the Molecular Weight? A->B C What Functional Groups are Present? A->C D What is the Connectivity in Solution? A->D E What is the Absolute 3D Structure? A->E F Use Mass Spectrometry B->F Yes G Use IR Spectroscopy C->G Yes H Use NMR Spectroscopy D->H Yes I Use X-ray Crystallography E->I Yes

Caption: Decision guide for selecting an analytical technique.

Conclusion: A Unified Approach to Structural Certainty

The structural confirmation of a novel compound like 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine demands a rigorous, multi-pronged strategy. While NMR, MS, and IR provide essential, complementary data regarding connectivity, mass, and functional groups, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, direct visualization of the atomic arrangement in three-dimensional space. It resolves ambiguities of tautomerism and conformation, providing the ultimate proof of structure. By integrating the definitive solid-state data from crystallography with the solution-state and compositional data from other techniques, researchers can achieve the highest level of confidence, establishing a solid foundation for all future studies.

References

This is a representative list of resources. Actual CIF deposition and specific analytical methods would be cited from peer-reviewed publications.

  • Crystallography Software (SHELX): Sheldrick, G.M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. [Link]

  • General Crystallography Principles: International Union of Crystallography (IUCr). Educational Resources. [Link]

  • Spectroscopic Data Interpretation: Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • The Cambridge Structural Database (CSD): A repository for small-molecule organic and metal-organic crystal structures. Cambridge Crystallographic Data Centre (CCDC). [Link]

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to treat 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine with the same level of caution as related compounds for which hazard data is known, and to always defer to your institution's Environmental Health and Safety (EHS) department for final approval of the disposal method.

Understanding the Compound and Associated Hazards

2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine belongs to the pyrimidine family, a class of nitrogen-containing heterocyclic compounds. While toxicological properties for this specific molecule have not been fully investigated, data from analogous compounds such as 2-Amino-4-hydroxy-6-methylpyrimidine and other pyridine derivatives indicate potential hazards that must be considered[1][2][3].

Potential Hazards Include:

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract[1][2][3].

  • Toxicity: Some related compounds are classified as toxic if swallowed and fatal in contact with skin[2][3].

  • Environmental Impact: The ecological effects are largely unknown, necessitating preventative measures to avoid release into the environment[4]. The general guidance for pyrimidine-based compounds is to avoid releasing them into drains[1][5].

Due to these potential risks, it is imperative to handle 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles[4].

Step-by-Step Disposal Protocol

The following protocol is a comprehensive guide for the safe disposal of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

1. Waste Identification and Segregation:

  • Properly label a dedicated waste container for 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine waste. The label should include the full chemical name and any known hazard symbols based on data from similar compounds.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles or a face shield.

    • A laboratory coat.

3. Waste Collection:

  • For solid waste (e.g., leftover compound, contaminated filter paper), carefully place it into the designated, labeled waste container.

  • For solutions containing the compound, pour the waste into a labeled, sealable container. Avoid overfilling.

  • Ensure the container is securely closed to prevent spills or the release of vapors.

4. Storage of Waste:

  • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • The storage area should be away from incompatible materials, such as strong oxidizing agents[1].

5. Scheduling Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste, including the chemical name and any available hazard information.

6. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose of any contaminated cleaning materials (e.g., paper towels) as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

DisposalWorkflow start Start: Have 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine waste identify Identify Waste & Segregate in a Labeled Container start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe collect Collect Waste in a Sealable Container ppe->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact Institutional EHS for Disposal Guidance store->contact_ehs provide_info Provide Chemical Name and Available Hazard Data contact_ehs->provide_info follow_ehs Follow EHS Instructions for Final Disposal provide_info->follow_ehs pickup Schedule and Complete Waste Pickup follow_ehs->pickup end End: Waste Disposed of Safely and Compliantly pickup->end

Caption: Decision workflow for the disposal of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

Summary of Disposal Considerations
Consideration Recommendation Rationale
Waste Classification Treat as hazardous chemical waste.Due to potential for irritation, toxicity, and unknown environmental effects based on similar compounds[1][2][3].
Primary Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing[4].Ensures complete destruction of the compound and minimizes environmental release.
Secondary Disposal Option In some jurisdictions, co-processing in cement kilns may be an option for chemical waste destruction[6].High temperatures in cement kilns can effectively destroy organic chemical waste. This must be done through a licensed waste management provider.
Prohibited Disposal Methods Do not dispose of down the drain or in regular trash.To prevent contamination of water systems and potential harm to aquatic life[1][5].
Spill Management In case of a spill, avoid dust formation. Sweep up solid material and place it in a suitable container for disposal. Ensure adequate ventilation[1][4].Minimizes exposure to personnel and the spread of contamination.
Causality in Procedural Choices

The cautious approach outlined in this guide is a direct result of the lack of specific safety and toxicological data for 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. In the absence of definitive information, the principle of "as low as reasonably achievable" (ALARA) for exposure and the precautionary principle for environmental protection are the guiding tenets. By treating the compound as potentially hazardous, we create a self-validating system of safety, ensuring that even if the compound is later found to have significant hazards, the established procedures will have already provided adequate protection.

The recommendation to involve your institution's EHS department is critical. These professionals have the expertise to assess the available data, consult regulatory requirements, and determine the most appropriate and compliant disposal route for your specific location and circumstances.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • PubChem. (n.d.). 2-amino-6-methylpyrimidin-4-one. Retrieved from [Link]

  • ResearchGate. (2025). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. Retrieved from [Link]

  • AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Difaem & EPN. (n.d.). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]

  • PubMed. (1968). 2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidine, its preparation and reaction. Retrieved from [Link]

Sources

Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: The "Why" Behind the "What"

Understanding the potential hazards is the cornerstone of selecting appropriate PPE. Based on data from analogous compounds, 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine, a white, powdered solid, should be handled as a substance with the following potential risks[2][3]:

  • Eye Irritation: Direct contact with the powder can cause serious eye irritation.[2][4]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[2][4]

  • Respiratory Tract Irritation: Inhalation of airborne dust is a primary exposure route and may cause irritation to the respiratory system.[2][4]

The physical form of this compound—a fine powder—increases the risk of aerosolization during routine laboratory procedures such as weighing, transferring, and preparing solutions.[5][6] The core objective of our PPE strategy is to create a reliable barrier against these exposure routes.

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy relies on a multi-layered approach, combining engineering controls (like fume hoods) with appropriate protective gear.

Eye and Face Protection

Due to the risk of airborne particles and accidental splashes, eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.

  • Recommended for Powder Handling: For tasks involving weighing or transferring the solid compound, tightly sealed chemical splash goggles are required.[7][8][9] Goggles provide a superior seal around the eyes, preventing fine powders from entering.

  • High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing (e.g., during vigorous mixing or large-scale solution preparation), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[10]

Hand and Body Protection

Preventing dermal contact is critical, as skin is a primary route of exposure.

  • Gloves: Chemical-resistant gloves are essential.

    • Material: Nitrile or neoprene gloves are recommended. Avoid latex, as it offers inferior chemical protection.[9]

    • Best Practices: Always use powder-free gloves to prevent contamination of your experiment and workspace.[11] It is best practice to double-glove when weighing and handling the pure compound, allowing the outer pair to be removed immediately after the task, containing any residual powder.[11] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[11]

  • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothes and skin on the arms.[8]

  • Additional Protection: For tasks with a higher risk of spills, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[8] Ensure shoes are closed-toed.[8]

Respiratory Protection

Engineering controls are the first line of defense against inhalation hazards.

  • Primary Control: All handling of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine powder should be performed within a certified chemical fume hood, a powder containment hood, or a glove box to minimize airborne dust.[5][8]

  • When Respirators are Necessary: If engineering controls are insufficient or unavailable, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved N95 respirator is effective against fine particulates.[12] For situations exceeding the protection factor of an N95 or where eye irritation is a concern, a full-face respirator with a particle filter may be necessary.[3][7]

Operational Guide: PPE in Practice

The level of PPE required is dictated by the specific task and the associated risk of exposure.

Summary of PPE for Key Laboratory Operations
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if ventilation is inadequate)
Container Transfer & Storage Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLab CoatNot typically required
Weighing & Aliquoting Powder Chemical Splash GogglesDouble-gloved Nitrile GlovesLab CoatN95 Respirator
Solution Preparation Chemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatNot typically required
Spill Cleanup (Powder) Chemical Splash Goggles & Face ShieldDouble-gloved Nitrile GlovesLab Coat & Chemical ApronN95 Respirator (or higher)
Waste Disposal Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLab CoatNot typically required
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 Powder Handling Protocol cluster_2 Liquid Handling Protocol Start Start: Assess Task Task_Type What is the physical form? (Powder or Liquid) Start->Task_Type Powder_Handling Handling Powder Task_Type->Powder_Handling Powder Liquid_Handling Handling Dilute Solution Task_Type->Liquid_Handling Liquid Ventilation_Check Using Fume Hood or Containment Enclosure? Powder_Handling->Ventilation_Check PPE_Powder_Vented Required PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat Ventilation_Check->PPE_Powder_Vented Yes PPE_Powder_Unvented Required PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat - N95 Respirator Ventilation_Check->PPE_Powder_Unvented No Splash_Risk Significant Splash Risk? Liquid_Handling->Splash_Risk PPE_Liquid_Low_Risk Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Splash_Risk->PPE_Liquid_Low_Risk No PPE_Liquid_High_Risk Required PPE: - Chemical Goggles - Face Shield - Nitrile Gloves - Lab Coat Splash_Risk->PPE_Liquid_High_Risk Yes

Decision workflow for selecting appropriate PPE.
Protocol for Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Respirator (if needed): Perform a seal check according to manufacturer instructions.

  • Goggles/Face Shield: Adjust for a secure and comfortable fit.

  • Gloves: Pull cuffs over the sleeves of the lab coat. If double-gloving, don the inner pair first, then the outer pair.

Doffing (Taking Off) Sequence:

  • Outer Gloves (if double-gloved): Remove in the work area (e.g., inside the fume hood).

  • Lab Coat and Apron: Remove by rolling it away from the body, ensuring the contaminated exterior is contained inward. Place in a designated receptacle.

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Inner Gloves: Remove by peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the exterior.

  • Respirator (if used): Remove last after leaving the work area.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.

Disposal and Decontamination Plan

All disposable PPE used while handling 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine should be considered contaminated waste.

  • PPE Disposal: Place used gloves, disposable aprons, and respirators into a sealed, labeled hazardous waste bag or container.[13]

  • Chemical Waste: Unused compound and contaminated materials (e.g., weigh boats, paper towels) must be disposed of as chemical waste.[2] Sweep up solid waste and place it in a suitable, closed container for disposal.[2][13] Do not empty into drains.[2]

  • Regulatory Compliance: Always follow your institution's specific hazardous waste procedures and consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[2]

Emergency Protocols

In the event of an exposure, immediate action is required.

  • Skin Contact: Immediately remove contaminated clothing.[14] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[13][14][15] Seek medical attention if irritation develops or persists.[14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][15] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][15] If breathing is difficult, provide oxygen. Seek medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][14] Seek immediate medical attention.[14]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. [Link]

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]

  • A-M-S. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. [Link]

  • U.S. Department of Health and Human Services. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

Sources

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